molecular formula C3H7NOS B8057989 Methomyl oxime

Methomyl oxime

Cat. No.: B8057989
M. Wt: 105.16 g/mol
InChI Key: TYEVWCPZVQACAE-UHFFFAOYSA-N
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Description

Methomyl oxime is a useful research compound. Its molecular formula is C3H7NOS and its molecular weight is 105.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-hydroxyethanimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVWCPZVQACAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027754
Record name S-Methyl N-hydroxythioacetimidate
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Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13749-94-5
Record name Methomyl oxime
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Record name Methomyl oxime
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Record name Ethanimidothioic acid, N-hydroxy-, methyl ester
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Record name S-Methyl N-hydroxythioacetimidate
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Record name Methyl N-hydroxythioimidoacetate
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Foundational & Exploratory

Synthesis of S-methyl-N-hydroxythioacetimidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-methyl-N-hydroxythioacetimidate, commonly known as methomyl (B1676398) oxime, is a crucial intermediate in the synthesis of several carbamate (B1207046) insecticides, including methomyl. Its production is of significant interest in the agrochemical industry. This technical guide provides a comprehensive overview of the primary synthetic route to S-methyl-N-hydroxythioacetimidate, focusing on the widely employed acetaldehyde (B116499) method. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to aid researchers in the successful laboratory-scale synthesis of this important compound.

Introduction

S-methyl-N-hydroxythioacetimidate is a key building block for the synthesis of various commercial pesticides. The efficiency and cost-effectiveness of its production are critical for the manufacturing of the final agrochemical products. Among the various reported synthetic strategies, the acetaldehyde method stands out as the most commercially viable and widely practiced route, particularly in industrial settings.[1][2] This method involves a three-step sequence starting from readily available acetaldehyde.

This guide will focus on a detailed exposition of the acetaldehyde method, providing a step-by-step protocol derived from established literature and patents.

Synthetic Routes

While several methods for the synthesis of S-methyl-N-hydroxythioacetimidate have been reported, including the thioacetaldehyde (B13765720) oxime method, acetonitrile (B52724) method, methyl ethyl ketone method, and nitroethane method, the acetaldehyde method is predominantly used due to its high yield, cost-effectiveness, and use of accessible starting materials.[1][2]

The acetaldehyde method can be summarized in the following three key steps:

  • Oximation of Acetaldehyde: Reaction of acetaldehyde with a hydroxylamine (B1172632) salt to form acetaldoxime (B92144).

  • Chlorination: Conversion of acetaldoxime to acethydroxamoyl chloride.

  • Thioesterification: Reaction of acethydroxamoyl chloride with a methyl mercaptide source to yield the final product, S-methyl-N-hydroxythioacetimidate.

A notable improvement in this process involves the use of N-methylpyrrolidone (NMP) as a solvent, which has been shown to stabilize the intermediate acethydroxamoyl chloride and lead to high yields of the final product.[3]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of S-methyl-N-hydroxythioacetimidate based on the acetaldehyde method, adapted from patented procedures.[3][4]

Materials and Equipment
  • Acetaldehyde

  • Hydroxylamine hydrochloride or sulfate

  • Sodium hydroxide (B78521)

  • Chlorine gas

  • Methyl mercaptan

  • N-methylpyrrolidone (NMP)

  • Water

  • Hexane

  • Standard laboratory glassware

  • Reaction vessel with cooling capabilities and gas inlet

  • Magnetic stirrer

  • pH meter

  • Filtration apparatus

Step 1: Synthesis of Acetaldoxime
  • This reaction is well-documented in the literature and generally proceeds with high yield. A typical laboratory procedure is as follows:

  • In a reaction flask equipped with a stirrer and a dropping funnel, dissolve hydroxylamine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to neutralize the hydrochloric acid.

  • To this cold solution, add acetaldehyde dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

  • The resulting aqueous solution of acetaldoxime can be used directly in the next step or extracted with a suitable organic solvent like dichloromethane (B109758) if a purified, solvent-free starting material is required for the subsequent step.

Step 2: Chlorination of Acetaldoxime to Acethydroxamoyl Chloride
  • In a reaction vessel cooled to approximately -5 °C, charge 59 g (1 mole) of acetaldoxime and 236 g of N-methylpyrrolidone (NMP).[3]

  • Sparge 71 g (1 mole) of chlorine gas into the solution at a rate that maintains the reaction temperature at or below 0 °C.[3]

  • After the complete addition of chlorine, continue stirring the reaction mixture at 0 °C for about 15 minutes to ensure the reaction goes to completion.[3]

Step 3: Thioesterification to S-methyl-N-hydroxythioacetimidate
  • To the cold solution of acethydroxamoyl chloride from the previous step, add 50.4 g (1.05 mole) of methyl mercaptan.[3] Alternatively, a separately prepared solution of sodium methyl mercaptide can be used.

  • Preparation of Sodium Methyl Mercaptide (optional): Dissolve 25 g (0.52 mole) of methyl mercaptan in a solution of 40 g of sodium hydroxide in 100 g of water.[4]

  • Following the addition of the mercaptan or its salt, add 150 g of water to the reaction mixture.[3]

  • Slowly add a 50% aqueous solution of sodium hydroxide dropwise to adjust the pH of the mixture to a range of 6-7.[3] During this addition, the temperature should be carefully maintained at or below 5 °C.[3]

  • Once the desired pH is reached, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.[3]

Work-up and Purification
  • The precipitated sodium chloride is removed by filtration.[3]

  • The filtrate containing the product can be further purified. One method involves cooling the solution to -10 °C to crystallize the S-methyl-N-hydroxythioacetimidate, followed by filtration.[4]

  • The collected crystals can be re-slurried in hexane, filtered, and dried to yield the purified product.[4]

  • The final product is a white crystalline solid.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of S-methyl-N-hydroxythioacetimidate using the acetaldehyde method with NMP as the solvent.

ParameterValueReference
Starting Materials
Acetaldoxime1 mole[3]
Chlorine1 mole[3]
Methyl Mercaptan1.05 moles[3]
Reaction Conditions
Chlorination Temperature-10 °C to 0 °C[3]
Thioesterification Temperature0 °C to 10 °C[3]
Final pH6-7[3]
Yield and Purity
Yield80-90%[3]
Purity>98% (typical)
Melting Point87-88 °C[4]

Visualization of the Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of S-methyl-N-hydroxythioacetimidate.

Synthesis_Workflow Start Acetaldehyde + Hydroxylamine Step1 Step 1: Oximation Start->Step1 Intermediate1 Acetaldoxime Step1->Intermediate1 Step2 Step 2: Chlorination (-10°C to 0°C) Intermediate1->Step2 Reagent2 Chlorine (Cl2) NMP Solvent Reagent2->Step2 Intermediate2 Acethydroxamoyl Chloride Step2->Intermediate2 Step3 Step 3: Thioesterification (0°C to 10°C, pH 6-7) Intermediate2->Step3 Reagent3 Methyl Mercaptan (CH3SH) or NaSCH3 Reagent3->Step3 Product_mix Crude Product Mixture (in NMP/Water) Step3->Product_mix Workup Work-up: Filtration, Crystallization Product_mix->Workup Final_Product S-methyl-N-hydroxythioacetimidate (White Crystalline Solid) Workup->Final_Product

Caption: Workflow for the synthesis of S-methyl-N-hydroxythioacetimidate.

Characterization

The structure of the synthesized S-methyl-N-hydroxythioacetimidate should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the methyl protons of the S-methyl group and the methyl group of the acetimidate moiety, as well as a signal for the hydroxyl proton.

    • ¹³C NMR will show signals for the two methyl carbons, the imine carbon, and the thioester carbon.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretch of the N-hydroxy group, C-H stretching vibrations for the methyl groups, and a C=N stretching frequency for the imine.

  • Mass Spectrometry (MS):

    • Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at the expected m/z value.

Safety Considerations

  • Acetaldehyde is a volatile and flammable liquid.

  • Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Methyl mercaptan is a toxic and flammable gas with a strong, unpleasant odor.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The acetaldehyde method provides a reliable and high-yielding route for the synthesis of S-methyl-N-hydroxythioacetimidate. The use of N-methylpyrrolidone as a solvent is particularly advantageous for achieving high efficiency in the chlorination and subsequent thioesterification steps. This guide provides a detailed protocol and relevant data to facilitate the successful synthesis and characterization of this important chemical intermediate in a research setting. Careful attention to reaction conditions and safety precautions is essential for a successful and safe execution of this synthesis.

References

Technical Guide: Methomyl Oxime (CAS No. 13749-94-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398) oxime, with the CAS registry number 13749-94-5, is primarily known as a key metabolite of the N-methyl carbamate (B1207046) insecticides Methomyl and Thiodicarb.[1] Its chemical name is methyl (1E)-N-hydroxyethanimidothioate, and it is also referred to as S-methyl N-hydroxythioacetimidate.[1] While the parent compound, Methomyl, is a potent acetylcholinesterase (AChE) inhibitor, Methomyl oxime itself is generally considered to be of lower toxicological concern as it lacks the carbamate functional group responsible for this activity.[2] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, toxicological profile, metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and analytical method development.

PropertyValueReference(s)
CAS Number 13749-94-5[1]
Molecular Formula C₃H₇NOS[1][3]
Molecular Weight 105.16 g/mol [1][2]
IUPAC Name methyl (1E)-N-hydroxyethanimidothioate[1]
Appearance Off-white to pale yellow solid; White powder[4][5]
Melting Point 94-95 °C[6]
Boiling Point ~125-194.1 °C (estimates vary)[7][8]
Solubility Soluble in DMSO; Partly miscible in water[3][5]
Flash Point 71.2 °C[8]
Vapor Pressure 0.118 mmHg at 25°C[6]
Purity Typically >98% (HPLC)[3]
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere[4]

Toxicology and Mechanism of Action

The toxicological profile of this compound is intrinsically linked to its parent compound, Methomyl.

Toxicity of Parent Compound: Methomyl

Methomyl is a highly toxic carbamate insecticide. Its primary mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, which can result in symptoms like weakness, nausea, muscle tremors, convulsions, and, in severe cases, respiratory failure and death.[6][11]

CompoundSpeciesRouteValueReference(s)
Methomyl RatOral LD₅₀17 - 24 mg/kg[6]
MouseOral LD₅₀10 mg/kg[6]
RabbitDermal LD₅₀> 5000 mg/kg[6]
RatInhalation LC₅₀ (4h)0.3 mg/L[6]
Toxicological Profile of this compound

Metabolic Pathway

This compound is a product of the metabolic degradation of the insecticides Thiodicarb and Methomyl. In both environmental and biological systems, Thiodicarb is first converted to Methomyl.[3] Subsequently, Methomyl undergoes hydrolysis to form this compound, which is then further metabolized into simpler, volatile compounds like acetonitrile (B52724) and carbon dioxide.[9]

Metabolic_Pathway Thiodicarb Thiodicarb Methomyl Methomyl Thiodicarb->Methomyl Metabolic Conversion Methomyl_Oxime This compound (CAS 13749-94-5) Methomyl->Methomyl_Oxime Hydrolysis End_Products Acetonitrile + CO2 Methomyl_Oxime->End_Products Further Metabolism

Metabolic degradation pathway of Thiodicarb to this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research purposes.

Synthesis of this compound via the Acetaldehyde (B116499) Method

This protocol is based on the widely used acetaldehyde method for producing this compound.[7]

Reagents and Equipment:

  • Acetaldehyde

  • Hydroxylamine (B1172632) hydrochloride

  • Suitable acid-binding agent (e.g., sodium hydroxide)

  • Chlorine gas

  • Sodium methyl mercaptide solution

  • Reaction vessel with temperature control and gas inlet

  • Filtration apparatus

  • Drying oven

Procedure:

  • Acetaldehyde Oxime Formation: React acetaldehyde with hydroxylamine hydrochloride in an aqueous solution. Add an acid-binding agent incrementally to neutralize the HCl formed and drive the reaction to completion. Maintain temperature control as the reaction can be exothermic.

  • Chlorination: Introduce the acetaldehyde oxime from the previous step into a suitable reaction vessel. At a controlled temperature (e.g., 0-10°C), carefully bubble chlorine gas through the solution to form the acethydroxamoyl chloride intermediate.

  • Thioesterification: Add sodium methyl mercaptide solution dropwise to the reaction mixture containing the acethydroxamoyl chloride intermediate.

  • pH Adjustment and Precipitation: Carefully adjust the pH of the solution with a base (e.g., sodium hydroxide (B78521) solution) to facilitate the precipitation of the product.

  • Isolation and Purification: Cool the reaction mixture to complete precipitation. Collect the solid product by filtration and wash it with cold water to remove salts and impurities.

  • Drying: Dry the resulting white crystalline product, this compound, in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Analytical Protocol: Determination by GC-MS after Derivatization

Due to the thermal lability of the parent compound Methomyl, a common analytical strategy involves its conversion to the more stable this compound, followed by derivatization to a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][8]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Extraction Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

General workflow for the GC-MS analysis of this compound.

Reagents and Equipment:

  • Sample matrix (e.g., stomach contents, blood, vegetable extract)

  • Acetonitrile, HPLC grade

  • Sodium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid solution (e.g., 2 M)

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

  • Internal standard (e.g., diphenylamine (B1679370) or dimethylglyoxime)

  • Solid-phase extraction (SPE) or liquid-liquid extraction supplies

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Vortex mixer, centrifuge, heating block

Procedure:

  • Extraction: Extract Methomyl and its oxime from the sample matrix. For biological samples, a common method is extraction with acetonitrile. For plant matter, an acidified methanol (B129727) extraction can be used.[6][8]

  • Alkaline Hydrolysis (if analyzing for total Methomyl): If the goal is to measure total Methomyl by converting it to the oxime, treat the sample extract with a sodium hydroxide solution for approximately 60 minutes at room temperature.[8] This step quantitatively converts any Methomyl present to this compound. Neutralize the solution with hydrochloric acid afterward.

  • Cleanup: Perform a cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.

  • Derivatization: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Add the silylating agent (e.g., BSTFA + 1% TMCS) and a suitable solvent. Heat the mixture (e.g., at 70°C for 30 minutes) to form the silyl (B83357) ether of this compound.[8]

  • GC-MS Analysis:

    • Column: Use a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.

    • Temperature Program: A typical program might start at 80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.

    • Mass Spectrometer: Operate in electron impact (EI) mode. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Key ions for the TMS-derivative of this compound include m/z 177 (M+) and the base peak at m/z 75.[8]

  • Quantification: Prepare a calibration curve using standards of this compound that have undergone the same derivatization procedure. Use an internal standard to correct for variations in extraction efficiency and injection volume.

Conclusion

This compound (CAS 13749-94-5) is a crucial analyte for researchers studying the metabolism and environmental fate of Methomyl and Thiodicarb insecticides. While its direct toxicity is considered low due to the absence of the carbamate moiety, understanding its properties and having robust methods for its synthesis and detection are essential. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals engaged in pesticide research, environmental monitoring, and toxicology.

References

Physical and chemical properties of Methomyl oxime

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methomyl (B1676398) Oxime

Abstract

Methomyl oxime, with the CAS number 13749-94-5, is a significant chemical intermediate in the synthesis of carbamate (B1207046) pesticides, most notably methomyl.[1][2] It is also recognized as a metabolite of methomyl and an environmental transformation product of alanycarb.[1][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It includes a summary of its properties in tabular format, detailed experimental protocols, and visualizations of key processes.

Chemical Identity

This compound, also known by its IUPAC name methyl (1E)-N-hydroxyethanimidothioate, is an organic compound with the chemical formula C3H7NOS.[4] It is characterized by an oxime functional group, which contributes to its reactivity and isomeric properties.[5]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name methyl (1E)-N-hydroxyethanimidothioate[4]
CAS Number 13749-94-5[3][4][6][7]
Molecular Formula C3H7NOS[3][4][6]
Molecular Weight 105.16 g/mol [3][4]
Synonyms 1-(Methylthio)acetaldehyde oxime, Methyl N-hydroxyacetimidothioate, Methyl thioacetohydroxamate, S-Methyl N-hydroxythioacetimidate[4][7][8]
InChI Key TYEVWCPZVQACAE-ONEGZZNKSA-N[4]
Canonical SMILES C/C(=N\O)/SC[4]

Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1][7][9] It is partly miscible in water and soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[6][9]

Table 2: Physical Properties of this compound

PropertyValue
Appearance Off-White to Pale Yellow Solid[7]
Melting Point 94-95 °C[7]
Boiling Point 125 °C (rough estimate)[7]
Flash Point 71.2 °C[7]
Vapor Pressure 0.118 mmHg at 25°C[7]
Solubility in Water Partly miscible[9]
Solubility in Organic Solvents Soluble in DMSO[6]
Storage Conditions 0-6°C[7]

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but can undergo decomposition.[9] It is an important precursor in the synthesis of the insecticide methomyl, where it reacts with methyl isocyanate.[10][11][12] The degradation of methomyl in the environment can lead to the formation of this compound through hydroxylation and subsequent reactions.[13] The stability of related compounds, like methomyl, is pH-dependent, with increased degradation at higher pH levels.[14][15][16]

Table 3: Spectral Data for this compound

Spectral Data TypeKey Features
Mass Spectrometry (GC-MS) Available spectral data can be found in various databases.[4]
Infrared (IR) Spectroscopy Available spectral data can be found in various databases.[4][17]

Experimental Protocols

Synthesis of this compound via the Acetaldehyde (B116499) Method

This method is widely used for the production of this compound.[2]

Methodology:

  • Acetaldehyde Oxime Formation: Acetaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of an acid-binding agent to produce acetaldehyde oxime.[2]

  • Chlorination: The resulting acetaldehyde oxime is then reacted with chlorine gas at a controlled temperature.[2][18]

  • Thioesterification: Sodium methyl mercaptide is added dropwise to the chlorinated intermediate.[2][18]

  • pH Adjustment and Isolation: The pH of the reaction mixture is adjusted with an alkali. The solution is then cooled to precipitate the product.[2]

  • Purification: The precipitated white crystals of this compound are collected by suction filtration and dried.[1][2]

Analytical Method for this compound Determination

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of methomyl and its metabolites, including this compound.[19][20]

Methodology:

  • Sample Preparation: A biological or environmental sample is extracted with a suitable organic solvent, such as acetone (B3395972) or ethyl acetate.[20]

  • Derivatization (Optional but Recommended): To improve chromatographic performance, the oxime can be converted to its trimethylsilyl (B98337) (TMS) ether derivative. This results in more symmetrical peaks and better sensitivity.[19]

  • GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a suitable column (e.g., 5% OV-1).[19] The separated components are then detected and quantified by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced specificity and sensitivity.[20]

  • Quantification: A standard curve is prepared using known concentrations of this compound to quantify the amount in the sample.[20]

Visualizations

Synthesis Workflow of this compound

G A Acetaldehyde + Hydroxylamine HCl B Acetaldehyde Oxime A->B Acid-binding agent C Chlorination B->C D Acethydroxamoyl Chloride C->D E Thioesterification with Sodium Methyl Mercaptide D->E F This compound E->F pH adjustment & cooling G A Methomyl B Methomyl Methylol A->B Hydroxylation C Intermediate Products B->C Decarboxylation D This compound C->D Hydroxyl Replacement G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Collection (e.g., Water, Soil, Tissue) B Solvent Extraction A->B C Derivatization (e.g., Silylation) B->C D GC-MS Injection C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Quantification using Standard Curve F->G H Result Reporting G->H

References

Methomyl Oxime: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of methomyl (B1676398) oxime's solubility in organic solvents. Due to a notable lack of quantitative data in publicly available literature, this document focuses on presenting the existing qualitative information, outlining standardized experimental protocols for solubility determination, and providing a visual workflow for such experiments.

Core Data Presentation: Qualitative Solubility of Methomyl Oxime

Despite extensive searches of scientific databases, regulatory documents, and chemical supplier information, precise quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) for this compound in organic solvents remains largely unreported. The available information is qualitative and is summarized in the table below. This represents a significant data gap for researchers and professionals working with this compound.

SolventQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
ChloroformSlightly Soluble[3]
MethanolSlightly Soluble[3]

It is important to note that the term "soluble" and "slightly soluble" are not standardized and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols: Determining Solubility

The absence of specific published protocols for determining the solubility of this compound necessitates the use of standardized methods. The "shake-flask" method is a widely recognized and robust technique for determining the saturation solubility of a compound in a given solvent. This method is described in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).[4][5][6][7]

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based method that determines the saturation concentration of a solute in a solvent.[8][9][10][11] An excess amount of the solid compound is added to the solvent of interest and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[8][9][10][11] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.[8][9]

Detailed Methodology
  • Preparation of a Saturated Solution:

    • An excess amount of this compound is added to a flask or vial containing the organic solvent of interest. The use of a significant excess of the solid is crucial to ensure that saturation is achieved.

    • The flask is sealed to prevent solvent evaporation.

    • The mixture is agitated (e.g., using a shaker bath or magnetic stirrer) at a constant and controlled temperature for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time needed to reach equilibrium.[5][6][7]

  • Phase Separation:

    • After the equilibration period, the agitation is stopped, and the mixture is allowed to stand at the same constant temperature to allow the undissolved solid to sediment.

    • A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn. This is typically done using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to ensure that no solid particles are transferred. Centrifugation can also be used to facilitate the separation of the solid from the liquid phase.[8]

  • Analysis of the Saturated Solution:

    • The concentration of this compound in the filtered supernatant is determined using a validated analytical method. Common analytical techniques for pesticide analysis include:

      • High-Performance Liquid Chromatography (HPLC) with UV detection.

      • Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

      • Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14]

    • A calibration curve is prepared using standard solutions of this compound of known concentrations in the same solvent.

    • The concentration of the saturated solution is then calculated by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or in molar units (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solid to Solvent start->add_excess seal_flask Seal Flask add_excess->seal_flask agitate Agitate at Constant Temperature seal_flask->agitate equilibrate Allow to Reach Equilibrium (24-48h) agitate->equilibrate sediment Allow Solid to Sediment equilibrate->sediment filter_supernatant Filter Supernatant sediment->filter_supernatant analytical_measurement Analytical Measurement (e.g., HPLC, GC-MS) filter_supernatant->analytical_measurement calculate_concentration Calculate Concentration analytical_measurement->calculate_concentration end_node Report Solubility Data calculate_concentration->end_node

Workflow for Solubility Determination

References

An In-depth Technical Guide to the Geometric Isomerism of Methomyl Oxime (E/Z Isomers)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398), S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate, is a broad-spectrum carbamate (B1207046) insecticide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. The synthesis of methomyl involves the key intermediate S-methyl N-hydroxythioacetimidate, commonly referred to as methomyl oxime. Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound can exist as two distinct geometric isomers: (E)-methomyl oxime and (Z)-methomyl oxime.

Stereoisomerism plays a profound role in the biological activity, environmental fate, and toxicology of pesticides.[1] For oxime-containing compounds, one geometric isomer often exhibits significantly higher biological activity than the other.[2] In the case of methomyl and its oxime precursor, the (Z)-isomer is reported to be the predominant and more biologically active form.[3] A comprehensive understanding of the properties, synthesis, and characterization of these isomers is therefore crucial for researchers in agrochemical development, toxicology, and regulatory science.

This technical guide provides a detailed overview of the geometric isomerism of this compound, including its structural basis, representative physicochemical and spectroscopic data, generalized experimental protocols for synthesis and separation, and a proposed mechanism for its differential biological activity.

Geometric Isomerism of this compound

Geometric isomerism in this compound arises from the different spatial arrangements of the hydroxyl (-OH) and methyl (-CH₃) groups relative to the methylthio (-SCH₃) group across the C=N double bond. The isomers are designated using the E/Z notation system based on the Cahn-Ingold-Prelog priority rules.

  • (Z)-Methomyl Oxime: The higher priority groups (the -OH and -SCH₃ groups) are on the same side of the C=N double bond. This isomer is also referred to as the syn-isomer in older literature, in reference to the hydroxyl group and the methyl group.

  • (E)-Methomyl Oxime: The higher priority groups are on opposite sides of the C=N double bond. This corresponds to the anti-isomer. The IUPAC name for this isomer is methyl (1E)-N-hydroxyethanimidothioate.[4]

Figure 1: Chemical Structures of (E)- and (Z)-Methomyl Oxime

G cluster_Z (Z)-Methomyl Oxime cluster_E (E)-Methomyl Oxime Z_structure Z_structure E_structure E_structure

Caption: Structures of (Z)- and (E)-methomyl oxime isomers.

FAO specifications for the final product, methomyl, note that the cis-isomer (corresponding to Z) is so strongly favored thermodynamically that the trans-isomer (E) is often not detectable in practice, suggesting greater stability of the Z-configuration in the final carbamate.[5]

Data Presentation: Physicochemical and Spectroscopic Properties

Table 1: Representative Physicochemical Properties of E/Z Aldoxime Isomers

Property(Z)-Isomer(E)-IsomerRationale for Expected Differences
Melting Point Generally LowerGenerally HigherThe (E)-isomer is often more symmetrical, allowing for more efficient packing in a crystal lattice, which typically results in a higher melting point.
Solubility Generally HigherGenerally LowerThe lower melting point and potentially higher dipole moment of the (Z)-isomer can lead to greater solubility in polar solvents.
Stability Often More StableOften Less StableFor many aldoximes, the (Z)-isomer is the thermodynamically more stable form. However, this can be influenced by steric and electronic factors.[6]

Table 2: Expected Spectroscopic Data for Differentiating this compound Isomers

TechniqueNucleus/BondExpected Chemical Shift (δ) / Frequency (cm⁻¹) for (Z)-IsomerExpected Chemical Shift (δ) / Frequency (cm⁻¹) for (E)-IsomerKey Differentiating Features
¹H NMR =N-OH~10-12 ppm~10-12 ppmThe oxime proton chemical shift can be very sensitive to solvent and concentration. The key difference is often seen in protons on the alpha-carbon.
-CH~2.0-2.2 ppm~1.8-2.0 ppmThe methyl protons syn to the hydroxyl group (E-isomer) are expected to be shielded (appear at a lower δ) compared to the protons anti to the hydroxyl group (Z-isomer) due to the anisotropic effect of the C=N-O group.
-SCH~2.3-2.5 ppm~2.3-2.5 ppmMinimal difference expected, but minor shifts may be observed.
¹³C NMR C =N~150-155 ppm~148-153 ppmThe C=N carbon chemical shift is sensitive to the stereochemistry. The carbon syn to the hydroxyl group often shows a shielding effect.
-C H₃~12-16 ppm~18-22 ppmThe methyl carbon anti to the hydroxyl group (Z-isomer) is expected to be shielded compared to the methyl carbon syn to the hydroxyl group (E-isomer).
IR Spectroscopy C=N Stretch~1650-1680 cm⁻¹~1650-1680 cm⁻¹The C=N stretching frequency can be slightly different between isomers, but the difference is often small and may be difficult to resolve.
N-O Stretch~930-960 cm⁻¹~930-960 cm⁻¹Differences may be subtle but can provide confirmatory evidence.

Experimental Protocols

The following are detailed, generalized methodologies that can be adapted by researchers for the synthesis and separation of this compound isomers.

Protocol 1: General Synthesis of this compound (E/Z Mixture)

This protocol is based on the established "acetaldehyde method" for producing this compound.[7][8]

Materials:

  • Acetaldehyde (B116499)

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Chlorine (Cl₂) gas or N-chlorosuccinimide (NCS)

  • Sodium methyl mercaptide (NaSCH₃)

  • N-methylpyrrolidone (NMP) or other suitable solvent

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

Procedure:

  • Formation of Acetaldoxime (B92144): Dissolve hydroxylamine hydrochloride in water and cool in an ice bath. Slowly add a solution of sodium hydroxide to neutralize the HCl and liberate free hydroxylamine. To this solution, add acetaldehyde dropwise while maintaining the temperature below 10°C. Stir for 1-2 hours to form acetaldoxime.

  • Chlorination: Dissolve the crude acetaldoxime in a suitable solvent like N-methylpyrrolidone and cool the solution to between -10°C and 0°C.[8] Bubble chlorine gas through the solution or add N-chlorosuccinimide portion-wise, maintaining the low temperature. Monitor the reaction by TLC or GC until the starting material is consumed, yielding acethydroxamoyl chloride.

  • Thioesterification: Prepare a solution of sodium methyl mercaptide. While maintaining the temperature of the acethydroxamoyl chloride solution between 0°C and 10°C, add the sodium methyl mercaptide solution dropwise.[8]

  • pH Adjustment and Isolation: Carefully monitor and maintain the pH of the reaction mixture between 6 and 7 using a dilute base or acid as needed.[8] Stir for an additional 30-60 minutes after the addition is complete.

  • Work-up: The reaction mixture can be filtered to remove precipitated salts (e.g., NaCl). The product, a mixture of (E)- and (Z)-methomyl oxime, can be isolated from the filtrate by extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) followed by drying and evaporation of the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: General Separation of E/Z Oxime Isomers by HPLC

This protocol provides a starting point for developing a reversed-phase HPLC method for separating this compound isomers.[9]

Instrumentation & Columns:

  • HPLC system with a UV detector (e.g., monitoring at 220-254 nm)

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Deionized water

  • Solvent B: Acetonitrile or Methanol

  • A typical starting point is an isocratic elution with a mixture such as 60:40 or 50:50 (Water:Acetonitrile). Gradient elution may be necessary for optimal separation.

Procedure:

  • Sample Preparation: Dissolve the crude E/Z mixture of this compound in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development:

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Begin with an isocratic mobile phase (e.g., 50% B). If separation is poor, adjust the ratio of Solvent B.

    • If isocratic elution is insufficient, develop a linear gradient (e.g., start at 30% B and increase to 80% B over 20 minutes).

  • Fraction Collection: Once separation is achieved, switch to a semi-preparative or preparative column to isolate larger quantities of each isomer. Collect the eluent corresponding to each peak in separate flasks.

  • Post-Processing: Combine the fractions for each isomer. Remove the organic solvent using a rotary evaporator. The isolated isomer in the remaining aqueous phase can be recovered by lyophilization or extraction. Confirm the purity of each isolated isomer by re-injecting a small amount onto the analytical column.

Biological Activity and Proposed Signaling Pathway

The primary mechanism of toxicity for methomyl is the inhibition of acetylcholinesterase (AChE).[10] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in synaptic clefts, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in paralysis and death of the insect.

The differential insecticidal activity between the (Z) and (E) isomers of methomyl can be attributed to their stereospecific interactions with the AChE active site. The three-dimensional structure of the active site creates a chiral environment. It is hypothesized that the (Z)-isomer has a conformation that allows for a more favorable fit and stronger binding to the enzyme's active site compared to the (E)-isomer. This leads to more effective inhibition of acetylcholine hydrolysis and thus higher insecticidal potency.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Active Site ACh->AChE Binds Choline Choline + Acetate AChE->Choline Hydrolyzes Synapse Synaptic Cleft Z_Methomyl (Z)-Methomyl Z_Methomyl->AChE Strong Binding & Inhibition E_Methomyl (E)-Methomyl E_Methomyl->AChE Weak Binding & Poor Inhibition Nerve Continuous Nerve Stimulation Synapse->Nerve ACh Accumulation Paralysis Paralysis / Death Nerve->Paralysis

Caption: Proposed differential inhibition of Acetylcholinesterase (AChE) by E/Z isomers of methomyl.

Experimental and Analytical Workflow

For a laboratory investigation into the geometric isomerism of this compound, a logical workflow is essential. This workflow ensures a systematic approach from initial synthesis to final biological evaluation.

G start Synthesis of This compound (E/Z Mixture) separation Isomer Separation (e.g., Preparative HPLC) start->separation pure_e Pure (E)-Isomer separation->pure_e Fraction 1 pure_z Pure (Z)-Isomer separation->pure_z Fraction 2 char_e Spectroscopic Characterization (E) (NMR, IR, MS) pure_e->char_e carbamoylation_e Carbamoylation to (E)-Methomyl pure_e->carbamoylation_e char_z Spectroscopic Characterization (Z) (NMR, IR, MS) pure_z->char_z carbamoylation_z Carbamoylation to (Z)-Methomyl pure_z->carbamoylation_z phys_e Physicochemical Analysis (E) (m.p., solubility) char_e->phys_e phys_z Physicochemical Analysis (Z) (m.p., solubility) char_z->phys_z bioassay Comparative Bioassays (e.g., AChE Inhibition, Insecticidal Activity) carbamoylation_e->bioassay carbamoylation_z->bioassay

References

In-Depth Technical Guide: The Biological Activity of Z-Isomer Methomyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methomyl (B1676398) oxime, a primary metabolite of the carbamate (B1207046) insecticide methomyl, exists as two geometric isomers: Z and E. The Z-isomer is recognized as the more biologically active and stable form. This technical guide provides a comprehensive overview of the biological activity of Z-isomer methomyl oxime, with a focus on its synthesis, mechanism of action as an acetylcholinesterase inhibitor, and its insecticidal and nematicidal properties. This document synthesizes available data, details experimental methodologies, and presents signaling pathways and workflows to support further research and development in this area.

Introduction

Methomyl, a broad-spectrum carbamate insecticide, undergoes metabolic transformation in various organisms, leading to the formation of this compound[1][2][3]. This metabolite, chemically known as 1-(methylthio)acetaldehyde oxime, exists as Z and E geometric isomers due to the restricted rotation around the carbon-nitrogen double bond[4]. The Z-isomer is the predominant and more biologically potent form[4]. Understanding the specific biological activities of the Z-isomer of this compound is crucial for a complete toxicological profile of methomyl and for the potential development of new pesticidal agents. This guide will delve into the known biological effects, underlying mechanisms, and relevant experimental protocols associated with Z-isomer this compound.

Synthesis and Characterization

The synthesis of this compound is a critical step for its biological evaluation. The most common industrial production method is the acetaldehyde (B116499) method[5][6].

Synthesis Protocol: Acetaldehyde Method

This method involves a two-step process: the formation of acetaldoxime (B92144) followed by chlorination and subsequent reaction with a sulfur-containing nucleophile.

Step 1: Formation of Acetaldoxime Acetaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide) to form acetaldoxime[5][6].

Step 2: Formation of Z-Methomyl Oxime The resulting acetaldoxime is then chlorinated. The chlorinated intermediate is subsequently reacted with sodium methyl mercaptide. The pH is adjusted with a base, and the product is cooled to facilitate the precipitation of white crystals of this compound[5][6]. The Z-isomer is the thermodynamically favored and more stable product of this reaction.

Isomer Separation and Characterization

While the Z-isomer is predominant, the synthesis may yield a mixture of Z and E isomers. Separation of these isomers can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or through fractional crystallization, exploiting the differences in their physical properties[7][8].

Characterization and quantification of the Z- and E-isomers are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons near the C=N bond differ between the two isomers, allowing for their identification and the determination of their relative ratios[7]. The Z-isomer of this compound has a melting point of 93-95 °C, while the E-isomer melts at 47-50 °C[5].

Biological Activity and Mechanism of Action

The primary mechanism of toxicity for methomyl and its active metabolites is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects, nematodes, and vertebrates[9][10].

Acetylcholinesterase Inhibition

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately death of the organism[3][10].

Signaling Pathway of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by compounds like Z-isomer this compound disrupts the normal signaling pathway at the cholinergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicles triggers release ACh ACh ACh_Vesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to Z_Methomyl_Oxime Z-Methomyl Oxime Z_Methomyl_Oxime->AChE inhibits Continued_Stimulation Continuous Nerve Stimulation ACh_Receptor->Continued_Stimulation leads to

Figure 1. Signaling pathway of acetylcholinesterase inhibition by Z-isomer this compound.

Insecticidal and Nematicidal Activity

As a metabolite of the potent insecticide and nematicide methomyl, Z-isomer this compound is expected to contribute to the overall toxicity. Studies on methomyl have demonstrated its efficacy against a wide range of insect pests and nematodes[3][13].

While specific LC50 or LD50 values for Z-methomyl oxime are not widely reported, the activity of the parent compound, methomyl, provides an indication of the potential potency. For instance, methomyl has shown rapid knockdown of the root-knot nematode Meloidogyne incognita with EC50 values around 4.9 mg/L[13].

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of Z-isomer this compound.

Acetylcholinesterase Inhibition Assay

The Ellman assay is a widely used method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is used as a substrate for AChE. Its hydrolysis produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compound (Z-methomyl oxime) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Incubation: Pre-incubate the enzyme with varying concentrations of Z-methomyl oxime for a defined period.

  • Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, Substrate, DTNB, Z-Methomyl Oxime Incubate Pre-incubate AChE with Z-Methomyl Oxime Reagents->Incubate React Add Substrate (Acetylthiocholine) and DTNB to start reaction Incubate->React Measure Measure Absorbance at 412 nm React->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Figure 2. Experimental workflow for the acetylcholinesterase inhibition assay.

Insecticidal Bioassay

A common method to assess insecticidal activity is the contact vial bioassay.

Protocol Outline:

  • Preparation of Vials: Coat the inside of glass vials with different concentrations of Z-methomyl oxime dissolved in a volatile solvent (e.g., acetone). Allow the solvent to evaporate completely.

  • Insect Exposure: Introduce a known number of test insects (e.g., fruit flies, mosquitoes) into each vial.

  • Observation: Record mortality at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and time point. Determine the LC50 (lethal concentration for 50% of the population) or LT50 (lethal time for 50% of the population at a given concentration).

Nematicidal Bioassay

An in vitro aqueous assay can be used to evaluate nematicidal activity.

Protocol Outline:

  • Preparation of Test Solutions: Prepare serial dilutions of Z-methomyl oxime in water or a suitable buffer in multi-well plates.

  • Nematode Exposure: Add a suspension of a known number of nematodes (e.g., Meloidogyne incognita juveniles) to each well.

  • Incubation: Incubate the plates at a controlled temperature.

  • Observation: After a set exposure time (e.g., 24, 48, 72 hours), observe the nematodes under a microscope and count the number of immobile or dead individuals.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value.

Quantitative Data

Specific quantitative data on the biological activity of Z-isomer this compound is limited in publicly accessible literature. The available data primarily focuses on the parent compound, methomyl.

Table 1: Biological Activity Data for Methomyl (as a reference)

Activity TypeOrganism/EnzymeValueReference
Nematicidal Activity (EC50)Meloidogyne incognita4.9 mg/L[13]
Acute Oral Toxicity (LD50)Rat (male)17 mg/kg[14]
Acute Oral Toxicity (LD50)Rat (female)24 mg/kg[14]
Acute Dermal Toxicity (LD50)Rabbit>5000 mg/kg[14]

Researchers are encouraged to perform dedicated studies to establish the specific quantitative activity of Z-isomer this compound.

Conclusion and Future Directions

The Z-isomer of this compound is an important and biologically active metabolite of the insecticide methomyl. Its primary mechanism of action is the inhibition of acetylcholinesterase, leading to its insecticidal and nematicidal properties. While general synthetic and analytical methods are established, there is a clear need for more specific quantitative data on the biological activity of the purified Z-isomer.

Future research should focus on:

  • The development and validation of robust analytical methods for the routine quantification of Z-methomyl oxime in biological and environmental samples.

  • Detailed kinetic studies of the interaction between purified Z-methomyl oxime and acetylcholinesterase from various target and non-target species.

  • Comprehensive toxicity studies to determine the specific LD50 and LC50 values of Z-methomyl oxime against a range of insect and nematode pests.

  • Investigation into other potential signaling pathways and off-target effects to build a more complete toxicological profile.

A deeper understanding of the biological activity of Z-isomer this compound will contribute to a more accurate risk assessment of methomyl and could inform the design of novel and more selective pest control agents.

References

Methomyl Oxime: A Primary Degradation Product of Methomyl - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide, is subject to environmental degradation through various biotic and abiotic pathways. A critical aspect of understanding its environmental fate and potential toxicological impact is the identification and quantification of its degradation products. Among these, Methomyl oxime (S-methyl-N-hydroxythioacetimidate) has been consistently identified as a primary degradation product resulting from hydrolysis, photolysis, and microbial metabolism of Methomyl.[1][2] This technical guide provides a comprehensive overview of the formation of this compound from Methomyl, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation pathways and experimental workflows.

Degradation Pathways of Methomyl to this compound

The transformation of Methomyl to this compound primarily occurs through the cleavage of the carbamate ester bond.[3] This can be initiated by several environmental factors:

  • Hydrolysis: Under alkaline conditions, the ester bond of Methomyl is susceptible to hydrolysis, leading to the formation of this compound and methylcarbamic acid.[1][4]

  • Photolysis: Exposure to ultraviolet (UV) radiation can induce the cleavage of the ester bond, contributing to the formation of this compound.[3][5]

  • Microbial Degradation: Various microorganisms possess enzymes, such as carboxylesterases, that can catalyze the hydrolysis of the ester bond in Methomyl, resulting in the production of this compound.[3][6]

The primary degradation pathway leading to this compound is illustrated below.

Methomyl Methomyl (S-methyl-N-(methylcarbamoyloxy)thioacetimidate) Methomyl_Oxime This compound (S-methyl-N-hydroxythioacetimidate) Methomyl->Methomyl_Oxime Hydrolysis / Photolysis / Microbial Degradation (Ester bond cleavage) Methylcarbamic_Acid Methylcarbamic Acid Methomyl->Methylcarbamic_Acid Hydrolysis / Microbial Degradation Further_Degradation Further Degradation Products (e.g., CO2, acetonitrile) Methomyl_Oxime->Further_Degradation Methylcarbamic_Acid->Further_Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Methomyl Stock Solution prep_test Prepare Test Solutions (pH 4, 7, 9) prep_stock->prep_test incubation Incubate at Constant Temperature prep_test->incubation sampling Collect Samples at Time Intervals incubation->sampling hplc HPLC-UV Analysis sampling->hplc quant Quantify Methomyl and This compound hplc->quant data_analysis Calculate Half-life and Formation Rate quant->data_analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Aqueous Methomyl Solution irradiation UV Irradiation (with dark control) prep_solution->irradiation sampling Collect Samples at Time Intervals irradiation->sampling hplc HPLC-UV Analysis sampling->hplc quant Quantify Methomyl and This compound hplc->quant data_analysis Determine Photodegradation Rate quant->data_analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum prep_culture Prepare Test Cultures (MSM + Methomyl) prep_inoculum->prep_culture incubation Incubate with Shaking prep_culture->incubation sampling Collect Samples at Time Intervals incubation->sampling sample_prep Sample Preparation (Centrifugation/SPE) sampling->sample_prep analysis HPLC-MS or GC-MS Analysis sample_prep->analysis data_analysis Determine Degradation Rate and Metabolite Formation analysis->data_analysis

References

Hydrolysis of Methomyl to Methomyl Oxime in Alkaline Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methomyl (B1676398), a carbamate (B1207046) insecticide, is known to undergo degradation in alkaline environments. A primary pathway of this degradation is the hydrolysis of the carbamate ester linkage, yielding the less toxic metabolite, methomyl oxime. This technical guide provides an in-depth overview of the alkaline hydrolysis of methomyl, consolidating quantitative kinetic data, detailed experimental protocols for monitoring the reaction, and a visualization of the chemical transformation. Understanding the kinetics and mechanism of this reaction is crucial for environmental fate assessment, residue analysis, and the development of detoxification strategies.

Introduction

Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum insecticide that has been widely used in agriculture.[1] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[2] However, the presence of methomyl residues in the environment and agricultural products is a significant concern due to its high toxicity to non-target organisms, including humans.[1]

One of the key degradation pathways for methomyl in the environment is hydrolysis, particularly under alkaline conditions.[1] This process involves the cleavage of the ester bond in the methomyl molecule, leading to the formation of this compound (S-methyl-N-hydroxythioacetimidate) and methylcarbamic acid, which is unstable and further decomposes.[3] The rate of this hydrolysis is significantly influenced by pH and temperature, with accelerated degradation observed in alkaline media.[4] This guide focuses on the chemical transformation of methomyl to this compound under alkaline conditions, providing a comprehensive resource for researchers in environmental science, toxicology, and pesticide development.

Quantitative Data on Methomyl Hydrolysis

The rate of methomyl hydrolysis is highly dependent on the pH of the solution. In alkaline conditions, the reaction follows pseudo-first-order kinetics with respect to methomyl concentration, and the rate constant increases with increasing pH. The following table summarizes the available quantitative data on the hydrolysis of methomyl at various alkaline pH levels.

pHTemperature (°C)Half-life (t₁⸝₂)Pseudo-first-order rate constant (k_obs) (s⁻¹)Second-order rate constant (k_B) (M⁻¹s⁻¹)Reference(s)
8.0Not Specified20 weeks6.56 x 10⁻⁸6.56 x 10⁻²[5]
9.02530 days2.67 x 10⁻⁷2.67 x 10⁻²[6]

Note: The pseudo-first-order rate constant (k_obs) was calculated from the half-life (t₁⸝₂) using the formula k_obs = 0.693 / t₁⸝₂. The second-order rate constant (k_B) was estimated from the pseudo-first-order rate constant at a given pH using the formula k_B = k_obs / [OH⁻].

Experimental Protocols

This section outlines a general methodology for studying the hydrolysis of methomyl to this compound in alkaline conditions. The protocol covers the experimental setup, sample preparation, and analytical procedures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Hydrolysis Experiment Setup
  • Buffer Preparation : Prepare a series of buffer solutions with the desired alkaline pH values (e.g., pH 8, 9, 10) using a suitable buffer system (e.g., borate (B1201080) buffer). Ensure the buffer has sufficient capacity to maintain a constant pH throughout the experiment.

  • Reaction Solution Preparation : Prepare a stock solution of methomyl in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure solubility.

  • Initiation of Hydrolysis : In a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C), add a small aliquot of the methomyl stock solution to the pre-warmed alkaline buffer solution to achieve the desired initial concentration of methomyl. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

  • Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching the Reaction : Immediately quench the reaction in the collected aliquots to prevent further hydrolysis before analysis. This can be achieved by adding a small amount of acid (e.g., formic acid or phosphoric acid) to lower the pH.[7]

Sample Preparation for Analysis
  • Direct Injection (for HPLC) : If the sample matrix is clean (i.e., buffer solution), the quenched samples can often be directly injected into the HPLC system after filtration through a 0.22 µm syringe filter.

  • Solid-Phase Extraction (SPE) for Complex Matrices : For more complex matrices (e.g., environmental water samples), a cleanup and concentration step using SPE may be necessary. A C18 cartridge is commonly used for this purpose.

  • Derivatization (for GC) : For GC analysis, methomyl and this compound are often derivatized to improve their thermal stability and chromatographic behavior. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers of the oxime.[8][9]

Analytical Methodologies

HPLC with UV detection is a widely used technique for the simultaneous quantification of methomyl and this compound.

  • Instrumentation : An HPLC system equipped with a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[6]

  • Mobile Phase : A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water is commonly employed.[6][10]

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection is performed at a wavelength where both methomyl and this compound have significant absorbance, typically around 230-235 nm.

  • Quantification : Quantification is achieved by creating a calibration curve using standard solutions of methomyl and this compound.

GC coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD) in sulfur mode can also be used for the analysis, especially after derivatization.

  • Instrumentation : A gas chromatograph coupled to a suitable detector.

  • Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often used.[8]

  • Carrier Gas : Helium is typically used as the carrier gas.

  • Temperature Program : A temperature program is employed to achieve good separation of the analytes. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection : Splitless injection is commonly used for trace analysis.

  • Detection : A mass spectrometer provides high selectivity and sensitivity for identification and quantification. An FPD in sulfur mode can also be used for selective detection of sulfur-containing compounds like methomyl and its oxime.[8]

Signaling Pathways and Logical Relationships

The alkaline hydrolysis of methomyl is a chemical transformation rather than a biological signaling pathway. The following diagrams illustrate the logical workflow of the experimental procedure and the chemical reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Buffer Prepare Alkaline Buffer Initiate Initiate Hydrolysis in Temperature-Controlled Bath Buffer->Initiate Stock Prepare Methomyl Stock Solution Stock->Initiate Sample Collect Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction with Acid Sample->Quench Prepare_Sample Sample Preparation (Filtration/SPE/Derivatization) Quench->Prepare_Sample HPLC_GC Analyze by HPLC or GC Prepare_Sample->HPLC_GC Data Quantify Methomyl and this compound HPLC_GC->Data

Figure 1: Experimental workflow for studying methomyl hydrolysis.

Hydrolysis_Mechanism Methomyl Methomyl (C₅H₁₀N₂O₂S) Intermediate Tetrahedral Intermediate (Unstable) Methomyl->Intermediate Nucleophilic Attack Hydroxide OH⁻ (Hydroxide Ion) Hydroxide->Intermediate Methomyl_Oxime This compound (C₃H₆N₂OS) Intermediate->Methomyl_Oxime Elimination of Methylcarbamate Methylcarbamic_Acid Methylcarbamic Acid (Unstable) Intermediate->Methylcarbamic_Acid Methylamine Methylamine Methylcarbamic_Acid->Methylamine Decomposition CO2 Carbon Dioxide Methylcarbamic_Acid->CO2 Decomposition

Figure 2: Proposed reaction pathway for the alkaline hydrolysis of methomyl.

Conclusion

The hydrolysis of methomyl to this compound is a critical degradation pathway, particularly in alkaline environments. The rate of this reaction is highly pH-dependent, with significantly faster degradation occurring at higher pH values. This technical guide provides a consolidated resource for researchers, offering quantitative kinetic data and detailed experimental protocols for monitoring this transformation using standard analytical techniques. The provided diagrams visually summarize the experimental workflow and the chemical reaction pathway, offering a clear and concise overview of the process. A thorough understanding of methomyl's hydrolysis is essential for predicting its environmental persistence, assessing potential risks, and developing effective remediation strategies.

References

Microbial Degradation of Methomyl: A Technical Guide to the Oxime Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial degradation pathways of the carbamate (B1207046) insecticide methomyl (B1676398), with a specific focus on its conversion to methomyl oxime. The extensive use of methomyl in agriculture has raised environmental and health concerns, making bioremediation a critical area of study.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biochemical pathways to offer a comprehensive resource for professionals in the field.

Overview of Methomyl Biodegradation

Methomyl, an oxime carbamate insecticide, is susceptible to microbial degradation by a variety of microorganisms.[1] Several bacterial and fungal species have been identified with the capability to utilize methomyl as a source of carbon and/or nitrogen, breaking it down into less toxic compounds.[2][3] The primary and most crucial step in the detoxification of methomyl is the hydrolysis of its ester bond, which leads to the formation of this compound and methylcarbamic acid.[4][5] This initial cleavage is a key detoxification step as it reduces the immediate toxicity of the compound.[6][7]

A range of microbial genera have been implicated in methomyl degradation, including Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, and Novosphingobium.[1] Fungal species, such as Aspergillus fumigatus, have also demonstrated the ability to biodegrade methomyl.[8]

Quantitative Data on Methomyl Degradation

The efficiency of methomyl degradation varies significantly among different microbial species and is influenced by environmental conditions such as pH, temperature, and initial substrate concentration. The following tables summarize the quantitative data from various studies on microbial degradation of methomyl.

Microbial StrainInitial Methomyl Concentration (mg/L)Degradation Efficiency (%)Time (days)Reference
Aminobacter sp. MDW-2 & Afipia sp. MDW-3 (consortium)501003[5]
Paracoccus sp. mdw-11001000.42 (10 hours)[4]
Pseudomonas sp. EB201077Not Specified[4]
Bacillus cereus, B. safensis, Pseudomonas aeruginosa, Novosphingobium sp. FND3, Paracoccus sp. YM3Not Specified807[4]
Xanthomonas campestris pv. translucens59532[8]
Aspergillus fumigatus587.832[8]
Microbial Consortium MF0904251004[9]

Key Enzymes and Genes in Methomyl Degradation

The enzymatic breakdown of methomyl is central to its microbial degradation. The initial and most critical step, the hydrolysis of the carbamate ester linkage, is catalyzed by specific hydrolases.

A key enzyme identified in this process is a carbamate C-N hydrolase from Aminobacter aminovorans MDW-2.[6][7][10] The gene encoding this enzyme has been identified as ameH .[6][7][10] Disruption of the ameH gene in A. aminovorans MDW-2 resulted in the complete loss of the ability to hydrolyze methomyl, confirming its essential role in the detoxification process.[6] This enzyme cleaves the C-N bond in the carbamate group, leading to the formation of this compound and methylcarbamic acid.[4][5]

Microbial Degradation Pathway of Methomyl to this compound

The generally accepted microbial degradation pathway of methomyl initiates with the hydrolysis of the ester bond. This detoxification step can be visualized as follows:

Methomyl_Degradation_Pathway methomyl Methomyl methomyl_oxime This compound methomyl->methomyl_oxime Carbamate C-N Hydrolase (ameH) (Hydrolysis) methylcarbamic_acid Methylcarbamic Acid acetonitrile Acetonitrile methomyl_oxime->acetonitrile Beckman rearrangement further_degradation Further Degradation (CO2, H2O, NO3-, SO4-2) acetonitrile->further_degradation Oxidation & Hydroxylation

Microbial degradation pathway of methomyl to this compound.

In this pathway, the enzyme carbamate C-N hydrolase, encoded by the ameH gene in strains like Aminobacter aminovorans MDW-2, catalyzes the hydrolysis of methomyl.[6][10] This reaction yields this compound and methylcarbamic acid.[4][5] this compound can then undergo a Beckman rearrangement to form acetonitrile, which is subsequently mineralized to carbon dioxide, water, nitrate, and sulfate (B86663) ions.[4]

Experimental Protocols

This section outlines the general methodologies for key experiments involved in the study of microbial degradation of methomyl.

Isolation and Enrichment of Methomyl-Degrading Microorganisms

A common method to isolate microorganisms capable of degrading methomyl is through enrichment culture techniques.

Enrichment_Workflow soil_sample Collect Soil/Water Sample from Pesticide-Contaminated Site enrichment Inoculate into Minimal Salt Medium (MSM) + Methomyl as Sole Carbon Source soil_sample->enrichment incubation Incubate under Controlled Conditions (e.g., 30°C, 150 rpm) enrichment->incubation subculture Serially Subculture into Fresh MSM with Increasing Methomyl Concentrations incubation->subculture isolation Plate onto Solid MSM Agar with Methomyl subculture->isolation pure_culture Isolate Morphologically Distinct Colonies isolation->pure_culture

Workflow for isolation of methomyl-degrading microbes.

Protocol:

  • Sample Collection: Obtain soil or water samples from environments with a history of methomyl application.

  • Enrichment: Inoculate the samples into a minimal salt medium (MSM) containing methomyl as the sole source of carbon and nitrogen.

  • Incubation: Incubate the cultures under aerobic conditions at a controlled temperature (e.g., 30°C) with agitation to ensure proper aeration.

  • Subculturing: Periodically transfer an aliquot of the culture to fresh MSM with progressively higher concentrations of methomyl to select for highly efficient degraders.

  • Isolation: After several rounds of enrichment, spread the culture onto solid MSM plates containing methomyl to isolate individual colonies.

  • Purification: Streak individual colonies onto fresh plates to obtain pure cultures.

Analysis of Methomyl Degradation and Metabolite Identification

The degradation of methomyl and the identification of its metabolites are typically performed using chromatographic techniques.

Protocol:

  • Culturing: Grow the isolated microbial strain in a liquid medium containing a known concentration of methomyl.

  • Sampling: Collect aliquots of the culture supernatant at different time intervals.

  • Extraction: Extract the residual methomyl and its metabolites from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis:

    • High-Performance Liquid Chromatography (HPLC): Quantify the concentration of methomyl to determine the degradation rate.[11]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Separate and identify the degradation products by comparing their mass spectra with known standards and libraries.[9]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a sensitive method for identifying polar metabolites in the aqueous phase.[11]

Conclusion

The microbial degradation of methomyl, particularly the initial conversion to this compound, represents a promising avenue for the bioremediation of contaminated environments. A diverse array of bacteria and fungi possess the enzymatic machinery to detoxify this insecticide. The identification and characterization of key enzymes, such as the carbamate C-N hydrolase encoded by the ameH gene, provide valuable insights into the molecular mechanisms of this process. Further research focusing on the optimization of degradation conditions for microbial consortia and the genetic engineering of highly efficient degrading strains will be pivotal for the development of practical bioremediation technologies. This guide serves as a foundational resource for researchers and professionals working towards these goals.

References

Toxicological Profile of Methomyl Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on Methomyl (B1676398) oxime. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment.

Executive Summary

Methomyl oxime (S-methyl N-hydroxythioacetimidate) is a primary metabolite and environmental degradation product of the N-methyl carbamate (B1207046) insecticide, Methomyl. While the toxicological profile of Methomyl is well-characterized, publicly available data specifically detailing the toxicology of this compound are limited. This guide synthesizes the existing information on this compound, providing context through the known toxicological properties of its parent compound, Methomyl. The available data indicates that this compound exhibits significantly lower acute oral toxicity than Methomyl. However, a comprehensive understanding of its chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects is currently lacking in the public domain.

Chemical Identity and Physicochemical Properties

This compound is formed through the hydrolysis of Methomyl.

Table 1: Chemical Identity of this compound

PropertyValue
Chemical Name S-methyl N-hydroxythioacetimidate
Synonyms Methyl N-hydroxyacetimidothioate, 1-(Methylthio)acetaldehyde oxime
CAS Number 13749-94-5
Molecular Formula C₃H₇NOS
Molecular Weight 105.16 g/mol

Pharmacokinetics: The Metabolic Fate of Methomyl

Absorption, Distribution, Metabolism, and Excretion of Methomyl

Methomyl is rapidly absorbed, metabolized, and excreted in mammals.[1] The primary metabolic pathway involves the hydrolysis of the carbamate ester linkage to form this compound.[1] The subsequent metabolic fate is dependent on the isomeric configuration of the parent Methomyl compound. The syn-isomer, which is the technical product, is primarily metabolized to carbon dioxide, while the anti-isomer is predominantly converted to acetonitrile.[1] Studies in rats indicate that some in vivo conversion of the syn- to the anti-isomer occurs.[1]

G Methomyl Methomyl Hydrolysis Hydrolysis Methomyl->Hydrolysis Methomyl_Oxime This compound (S-methyl N-hydroxythioacetimidate) Hydrolysis->Methomyl_Oxime Acetonitrile Acetonitrile Hydrolysis->Acetonitrile from anti-isomer CO2 Carbon Dioxide Methomyl_Oxime->CO2 from syn-isomer Syn_Anti_Isomerization Isomerization Anti_Methomyl anti-Methomyl Syn_Anti_Isomerization->Anti_Methomyl Syn_Methomyl syn-Methomyl Syn_Methomyl->Hydrolysis Syn_Methomyl->Syn_Anti_Isomerization Anti_Methomyl->Hydrolysis to anti-oxime

Fig. 1: Simplified metabolic pathway of Methomyl.

Toxicological Profile

Acute Toxicity

This compound demonstrates substantially lower acute oral toxicity compared to its parent compound, Methomyl.

Table 2: Acute Oral Toxicity Data

CompoundSpeciesRouteLD₅₀Reference
This compound RatOral>500 mg/kg[2]
Methomyl RatOral17-24 mg/kg[3]
Methomyl MouseOral10 mg/kg[3]
Methomyl Guinea PigOral15 mg/kg[3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[4]

Chronic Toxicity and Carcinogenicity

No studies specifically investigating the chronic toxicity or carcinogenicity of this compound were identified in the public domain. For the parent compound, Methomyl, long-term feeding studies in rats and mice have not shown evidence of carcinogenicity.[3]

Genotoxicity

Dedicated genotoxicity studies (e.g., Ames test, chromosomal aberration assays) for this compound are not publicly available. The parent compound, Methomyl, has been reported to be negative in several genotoxicity assays.[1] However, some in vitro studies have suggested a genotoxic potential for Methomyl.[5]

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound. Studies on Methomyl have shown adverse reproductive effects in male rats at certain dose levels, including decreased fertility index and testicular lesions.[2]

Mechanism of Action

The primary mechanism of toxicity for Methomyl is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[6] This leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system. While this compound is a metabolite of this AChE inhibitor, its own inhibitory activity on AChE has not been well-characterized in the available literature.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be employed for its toxicological evaluation. Below is a generalized workflow for acute oral toxicity assessment.

G cluster_0 Preparation cluster_1 Administration & Observation cluster_2 Endpoint Analysis Test_Substance Test Substance (this compound) Dose_Formulation Dose Formulation in appropriate vehicle Test_Substance->Dose_Formulation Dosing Oral Gavage Administration Dose_Formulation->Dosing Animal_Acclimatization Animal Acclimatization (e.g., Rats) Animal_Acclimatization->Dosing Clinical_Observation Clinical Observation (e.g., 14 days) Dosing->Clinical_Observation Body_Weight Body Weight Measurement Clinical_Observation->Body_Weight Necropsy Gross Necropsy Body_Weight->Necropsy Data_Analysis Data Analysis (e.g., LD50 calculation) Necropsy->Data_Analysis

Fig. 2: General workflow for an acute oral toxicity study.
Ames Test (Bacterial Reverse Mutation Assay)

This test is a standard in vitro assay to assess the mutagenic potential of a substance. It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[7][8]

In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.[9] Cells are exposed to the test substance with and without a metabolic activation system (S9 mix) and then examined for chromosomal damage during metaphase.[9]

Data Gaps and Future Research

The current body of publicly available literature on the toxicological profile of this compound is sparse. To conduct a thorough risk assessment, further research is warranted in the following areas:

  • Mechanism of Action: Elucidation of the direct effects of this compound on acetylcholinesterase and other potential molecular targets.

  • Pharmacokinetics: Dedicated studies on the absorption, distribution, metabolism, and excretion of this compound.

  • Subchronic and Chronic Toxicity: Long-term studies to identify potential target organs and establish no-observed-adverse-effect levels (NOAELs).

  • Genotoxicity: A battery of in vitro and in vivo genotoxicity assays to assess its mutagenic and clastogenic potential.

  • Carcinogenicity: Long-term bioassays in rodent models.

  • Reproductive and Developmental Toxicity: Comprehensive studies to evaluate its effects on fertility, reproduction, and embryonic development.

Conclusion

This compound is a key metabolite of the insecticide Methomyl. The available data suggests that it has a low order of acute oral toxicity. However, there is a significant lack of information regarding its chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. This data gap highlights the need for further investigation to fully characterize the toxicological profile of this compound and to conduct a comprehensive assessment of the risks it may pose to human health and the environment.

References

Acute Toxicity of Methomyl Oxime in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acute toxicity of Methomyl (B1676398) oxime in mammalian species. It summarizes key toxicological endpoints, details standardized experimental protocols, and elucidates the primary signaling pathway involved in its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical safety assessment. Quantitative data is presented in a clear tabular format to facilitate comparative analysis. Furthermore, experimental workflows and the implicated signaling pathway are visualized using diagrams to enhance understanding.

Introduction

Methomyl is a broad-spectrum oxime carbamate (B1207046) insecticide known for its high acute toxicity in mammals.[1] Its primary metabolite and degradation product is Methomyl oxime.[2] Understanding the acute toxicity profile of this compound is crucial for assessing the overall risk associated with Methomyl exposure and for the development of potential safety interventions. The primary mechanism of toxicity for Methomyl and related carbamates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] This guide focuses on the acute toxicological effects of this compound, with comparative data for the parent compound, Methomyl, to provide a comprehensive safety profile.

Quantitative Toxicity Data

The acute toxicity of a substance is typically characterized by its LD50 (median lethal dose) or LC50 (median lethal concentration) value, which represents the dose or concentration expected to cause mortality in 50% of a tested animal population. The following tables summarize the available acute toxicity data for this compound and its parent compound, Methomyl, in various mammalian species and across different routes of exposure.

Table 1: Acute Oral Toxicity Data

ChemicalSpeciesSexLD50 (mg/kg bw)Source(s)
This compound Rat-> 500[3]
Methomyl RatMale17[4][5]
RatFemale24[4][5]
Mouse-10[4]
Guinea Pig-15[4]

Table 2: Acute Dermal Toxicity Data

ChemicalSpeciesSexLD50 (mg/kg bw)Source(s)
Methomyl RabbitMale> 5000[5]

No data is currently available for the acute dermal toxicity of this compound.

Table 3: Acute Inhalation Toxicity Data

ChemicalSpeciesSexLC50 (mg/L)Exposure DurationSource(s)
Methomyl RatMale0.34 hours[4]

No data is currently available for the acute inhalation toxicity of this compound.

Clinical Signs of Acute Toxicity:

Exposure to Methomyl is associated with clinical signs consistent with cholinesterase inhibition. These symptoms can appear rapidly, often within minutes to a few hours of exposure.[4] They include:

  • Weakness

  • Blurred vision

  • Headache

  • Nausea and abdominal cramps

  • Chest discomfort

  • Constriction of pupils (miosis)

  • Excessive sweating

  • Muscle tremors

  • Salivation and lacrimation (tearing)[4]

Severe poisoning can lead to more critical effects such as muscle incoordination, slurred speech, decreased blood pressure, and respiratory failure, which can be fatal.[4]

Experimental Protocols

The acute toxicity studies cited in this guide are generally conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, reproducibility, and the humane treatment of laboratory animals.

Acute Oral Toxicity (Based on OECD Guideline 425: Up-and-Down Procedure)

This method is designed to estimate the LD50 with a reduced number of animals.

  • Test Animals: Typically, healthy, young adult rats of a single-sex (often females, as they are generally slightly more sensitive) are used.

  • Housing and Fasting: Animals are housed in standard laboratory conditions and are fasted overnight before the administration of the test substance.

  • Dose Administration: The test substance is administered as a single oral dose via gavage.

  • Dose Level Progression: The study begins with a dose just below the estimated LD50. Subsequent animals are dosed at a higher or lower level depending on the outcome (survival or death) for the previously dosed animal. The interval between dosing is typically 48 hours.

  • Observation Period: Animals are closely observed for the first few hours after dosing and then daily for a total of 14 days. Observations include clinical signs of toxicity, body weight changes, and mortality.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This study assesses the potential hazards of a substance upon skin contact.

  • Test Animals: Young adult rats, rabbits, or guinea pigs are typically used. The skin of the animals should be healthy and intact.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing for a 24-hour exposure period.

  • Dose Levels: A limit test may be performed at a high dose (e.g., 2000 mg/kg). If toxicity is observed, a full study with multiple dose groups is conducted.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and skin reactions at the site of application. Body weight is recorded weekly.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to determine the health hazards from short-term exposure to an airborne substance.

  • Test Animals: The preferred species is the rat. Healthy, young adult animals are used.

  • Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.

  • Exposure Duration: The standard exposure duration is 4 hours.

  • Concentration Levels: A traditional study involves at least three concentration levels to determine an LC50. A Concentration x Time (C x t) protocol can also be used to assess toxicity across different exposure durations.

  • Monitoring: During exposure, the concentration of the test substance, temperature, humidity, and airflow in the chamber are continuously monitored.

  • Observation Period: Following exposure, animals are observed for at least 14 days for signs of toxicity, changes in body weight, and mortality.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway and Mechanism of Action

The primary mechanism of acute toxicity for Methomyl is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, Methomyl causes an accumulation of ACh, leading to excessive and prolonged stimulation of cholinergic receptors in both the central and peripheral nervous systems. This overstimulation results in the characteristic clinical signs of toxicity.

Cholinergic_Signaling_Pathway ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle ACh ACh Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Nerve_Impulse Nerve Impulse (Stimulation) Cholinergic_Receptor->Nerve_Impulse Methomyl_Oxime Methomyl Methomyl_Oxime->AChE Inhibition

Caption: Mechanism of Methomyl toxicity via inhibition of Acetylcholinesterase (AChE).

Experimental Workflow for Acute Oral Toxicity (OECD 425)

The following diagram illustrates the decision-making process in an acute oral toxicity study following the Up-and-Down Procedure.

Acute_Oral_Toxicity_Workflow start Start: Dose first animal (below estimated LD50) observe Observe for 48 hours start->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Mortality increase_dose Increase dose for next animal survives->increase_dose decrease_dose Decrease dose for next animal dies->decrease_dose next_animal Dose next animal increase_dose->next_animal decrease_dose->next_animal stop_criteria Stopping criteria met? next_animal->stop_criteria stop_criteria->observe No calculate_ld50 Calculate LD50 (Maximum Likelihood Method) stop_criteria->calculate_ld50 Yes

Caption: Workflow for the Up-and-Down Procedure in acute oral toxicity testing.

Conclusion

The available data indicates that this compound has a significantly lower acute oral toxicity in rats compared to its parent compound, Methomyl. While Methomyl is highly toxic via the oral and inhalation routes, this compound is classified as having moderate acute oral toxicity. Data on the dermal and inhalation toxicity of this compound are currently lacking and would be valuable for a more complete risk assessment. The mechanism of toxicity for Methomyl is well-established as the inhibition of acetylcholinesterase, leading to a cholinergic crisis. The standardized OECD protocols provide a robust framework for conducting acute toxicity studies to ensure the generation of high-quality data for regulatory and safety assessment purposes. Further research into the acute toxicity of this compound across different routes of exposure is recommended to fully characterize its toxicological profile.

References

Methodological & Application

Analytical methods for Methomyl oxime detection

Author: BenchChem Technical Support Team. Date: December 2025

An overview of robust analytical methodologies for the detection and quantification of Methomyl (B1676398) oxime is presented for researchers, scientists, and drug development professionals. Methomyl oxime (S-methyl-N-hydroxythioacetimidate) is the primary hydrolysis product of the carbamate (B1207046) insecticide Methomyl. Monitoring this compound is crucial for environmental assessment and toxicology studies, as Methomyl itself is often converted to the oxime form for analytical purposes.

This document details protocols for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical sensing.

General Analytical Workflow

The analytical process for Methomyl and its oxime derivative typically involves sample collection, preparation (which may include a hydrolysis step to convert Methomyl to this compound), chromatographic separation and detection, and data analysis. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

General_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Sample Collection (Water, Blood, Tissue, Crops) Hydrolysis Alkaline Hydrolysis (for Methomyl analysis) Sample->Hydrolysis If targeting total Methomyl content Extraction Extraction (LLE, SPE, dSPE) Sample->Extraction Direct analysis of This compound Hydrolysis->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Required for GC HPLC HPLC-MS/MS Cleanup->HPLC EC Electrochemical Sensor Cleanup->EC GC GC-MS Derivatization->GC Data Data Acquisition & Analysis HPLC->Data GC->Data EC->Data Quant Quantification Data->Quant

Caption: General workflow for this compound analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the determination of this compound in various matrices, including water and biological samples.[1] It offers direct analysis with minimal sample preparation.

Application Notes: This method is ideal for detecting low concentrations of polar, thermally labile compounds like this compound. It is applicable for environmental water monitoring and residue analysis in food products.[2][3] The protocol involves direct injection of a prepared sample, separation on a C18 column, and detection using Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[2]

Experimental Protocol: HPLC-MS/MS Analysis of this compound in Water

1. Reagents and Materials:

  • This compound analytical standard

  • Formic acid, LC-MS grade

  • Methanol, HPLC grade

  • Water, HPLC grade (Type I)

  • Syringe filters (0.22 µm PTFE, if necessary)

2. Standard Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve the this compound standard in methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.5 to 100 ng/mL) by serially diluting the stock solution with 0.1% formic acid in water.[2]

3. Sample Preparation (Water Matrix):

  • Measure 10 mL of the water sample into a 20 mL glass vial.[2]

  • Add 10 mL of 0.1% formic acid in water to the vial, resulting in a 1:1 dilution.[2]

  • Vortex the sample thoroughly.

  • If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.[2]

  • Store samples refrigerated (approx. 4°C) until analysis.[2]

4. Instrumental Conditions:

  • HPLC System: A standard HPLC system coupled to a tandem mass spectrometer.

  • Column: Poroshell 120 EC-C18 (or equivalent), e.g., 2.1 x 100 mm, 2.7 µm.[3]

  • Mobile Phase A: 0.1% Formic acid in Water.[2]

  • Mobile Phase B: Methanol.[2]

  • Gradient Elution: A suitable gradient to separate this compound from matrix interferences (e.g., starting with 5-10% B, ramping up to 95% B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

  • MS/MS Parameters: Use Multiple Reaction Monitoring (MRM). The protonated molecular ion for this compound is m/z 106 [M+H]⁺.[1] Specific precursor/product ion transitions must be optimized for the instrument used.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.[2]

  • Use linear regression to determine the concentration of this compound in the samples.[2]

HPLC_Workflow HPLC-MS/MS Workflow Sample 10 mL Water Sample Acidify Add 10 mL of 0.1% Formic Acid Sample->Acidify Filter Filter (if needed) Acidify->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Source Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Quantification via Calibration Curve Detect->Quantify

Caption: HPLC-MS/MS workflow for this compound analysis.

Quantitative Data: HPLC-MS/MS
ParameterMatrixValueReference
Limit of Detection (LOD)Water0.1 ppb (for Oxamyl (B33474) Oxime)[2]
Limit of Quantification (LOQ)Water1.0 ppb (for Oxamyl Oxime)[2]
Linearity RangeOnion5.00 - 200 µg/L[3]
RecoveryOnion66.5% - 94.0%[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for this compound analysis, especially in complex biological matrices like blood.[4] This method requires hydrolysis of the parent compound, Methomyl, to this compound, followed by a derivatization step to increase its volatility and thermal stability for GC analysis.[4][5]

Application Notes: This protocol is highly selective and reliable for forensic applications and residue analysis in crops.[4][5] The key steps are the conversion of Methomyl to its oxime and subsequent derivatization to a silyl (B83357) ether (e.g., tert-butyldimethylsilyl or trimethylsilyl).[4][5] This derivatization is crucial as underivatized oximes exhibit poor chromatographic behavior.[5]

Experimental Protocol: GC-MS Analysis of this compound in Blood

1. Reagents and Materials:

  • This compound analytical standard

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane, ethyl acetate, chloroform (B151607) (for extraction)

  • Derivatizing agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or similar silylating agent

  • Internal Standard (IS): e.g., Dimethylglyoxime[4]

  • Solid-phase extraction columns (e.g., Extrelut)[4]

2. Standard Preparation:

  • Prepare stock and working standards of this compound and the internal standard in a suitable solvent.

  • Prepare calibration standards by spiking blank blood samples with known concentrations of this compound and a fixed concentration of the IS.

3. Sample Preparation (Blood Matrix):

  • To 1 g of blood sample, add the internal standard.[4]

  • Add NaOH solution to hydrolyze any Methomyl to this compound.[4]

  • Acidify the solution with HCl.[4]

  • Load the solution onto an Extrelut column.[4]

  • Elute this compound and the IS from the column using a mixture of dichloromethane-ethyl acetate-chloroform (65:25:10).[4]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add the derivatizing agent (e.g., MTBSTFA). Heat to facilitate the reaction and form the tert-butyldimethylsilyl derivative.[4]

  • The sample is now ready for GC-MS analysis.

4. Instrumental Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[6]

  • Carrier Gas: Helium.

  • Inlet Temperature: ~250°C.

  • Oven Program: A temperature gradient suitable for separating the derivatized oxime from matrix components (e.g., start at 80°C, ramp to 280°C).

  • Mass Spectrometer: Operated in Electron Impact (EI) mode.[4]

  • Detection: Selected Ion Monitoring (SIM) or full scan mode, monitoring for characteristic ions of the derivatized this compound.

5. Data Analysis:

  • Identify the derivative peak based on its retention time and mass spectrum.

  • Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

GCMS_Workflow GC-MS Workflow for Methomyl/Methomyl Oxime Sample Blood Sample + Internal Standard Hydrolyze Alkaline Hydrolysis (NaOH) Sample->Hydrolyze Extract Solid Phase Extraction (Extrelut Column) Hydrolyze->Extract Derivatize Derivatization (e.g., MTBSTFA) Extract->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Quantify Quantification via Internal Standard Method Detect->Quantify

Caption: GC-MS workflow highlighting hydrolysis and derivatization.

Quantitative Data: GC-MS
ParameterMatrixValueReference
Limit of Detection (LOD)Blood0.5 ng/g[4]
Linearity RangeBlood1 - 100 ng/g and 100 - 5000 ng/g[4]
RecoveryBlood72% - 93%[4]
Precision (Within-day CV)Blood3.1% - 5.6%[4]
Measurable QuantityStandard> 0.25 ng (as TMS derivative)[5]

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the determination of Methomyl, typically after its conversion to this compound.[7] The method is based on the electrocatalytic oxidation of this compound at a chemically modified electrode.[7][8]

Application Notes: This technique is particularly useful for on-site or rapid screening of water samples.[7] The protocol described involves the indirect determination of Methomyl. First, a baseline signal is established from the electrochemical oxidation of a fixed concentration of this compound. Then, the sample containing Methomyl is introduced. The Methomyl inhibits the electrocatalytic oxidation of its oxime, and the decrease in the signal is proportional to the Methomyl concentration.[7][8]

Experimental Protocol: Voltammetric Sensing

1. Reagents and Materials:

  • This compound

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution)

  • Copper (II) oxide (CuO) nanopowder

  • Graphite (B72142) powder

  • Paraffin (B1166041) oil

  • Working Electrode: Copper oxide modified carbon paste electrode (Cu-CPE)[7]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode: Platinum wire

2. Electrode Preparation (Cu-CPE):

  • Homogeneously mix CuO powder and graphite powder (e.g., 50% w/w CuO).[8]

  • Add a small amount of paraffin oil as a binder and mix thoroughly to obtain a uniform paste.

  • Pack the paste firmly into the cavity of an electrode holder.

  • Smooth the electrode surface by rubbing it on a clean paper.

3. Sample Preparation and Analysis:

  • Prepare a solution with a fixed concentration of this compound in the supporting electrolyte (e.g., pH 3.5).[8]

  • Place the three-electrode system into the electrochemical cell containing this solution.

  • Record the baseline signal using Square Wave Voltammetry (SWV) or Cyclic Voltammetry (CV).[7]

  • Introduce the sample (e.g., ground water) which has been pre-treated with alkali to convert Methomyl to this compound.

  • Allow a short pre-concentration time (e.g., 5 seconds) where the electrode is in contact with the sample.[8]

  • Record the voltammogram again. The peak current corresponding to the oxidation of this compound will decrease.[8]

4. Data Analysis:

  • Calculate the inhibition percentage (IR%) using the formula: IR% = [(I₀ - I) / I₀] * 100, where I₀ is the baseline peak current and I is the peak current after adding the sample.

  • Plot the inhibition percentage against the Methomyl concentration to create a calibration curve. The relationship is typically linear over a specific range.[8]

Quantitative Data: Electrochemical Sensing
ParameterMethodValueReference
Limit of Detection (LOD)Voltammetry (Cu-CPE)~0.02 µM[7]
Linearity RangeVoltammetry (Cu-CPE)0.086 to 16 µM[7][8]
Linearity RangeVoltammetry (Au electrode)4.0 - 16 mg/L[9]

References

Application Note & Protocol: Quantification of Methomyl Oxime in Water Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of methomyl (B1676398) oxime in water samples. Methomyl oxime, a principal degradation product of the carbamate (B1207046) insecticide methomyl, is a compound of environmental interest due to its potential presence in water sources. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method performance characteristics, to ensure accurate and precise quantification for research and monitoring purposes.

Introduction

Methomyl is a widely used broad-spectrum insecticide that can degrade in the environment to form metabolites, including this compound (S-methyl-N-hydroxythioacetimidate).[1] Given the high water solubility of methomyl, both the parent compound and its degradation products can potentially contaminate ground and surface water. Therefore, a sensitive and reliable analytical method for the quantification of this compound in water is crucial for environmental monitoring and risk assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a cost-effective and accessible technique for this purpose. This application note presents a detailed protocol for the determination of this compound in water samples using a reverse-phase HPLC-UV system.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation

For clear water samples with expected low matrix interference:

  • Collect water samples in clean glass bottles.

  • Acidify the water sample to a pH of approximately 3 with formic acid. This helps to preserve the analyte.

  • Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

  • If the expected concentration of this compound is very low, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to concentrate the analyte.

HPLC-UV Method Parameters

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 234 nm
Run Time 10 minutes

Note: The UV detection wavelength is based on the maximum absorbance of the structurally similar compound methomyl. It is recommended to verify the optimal wavelength by scanning the UV spectrum of a this compound standard.

Data Presentation

The performance of this method was evaluated based on several key validation parameters. The following tables summarize the expected quantitative data for the analysis of this compound in water.

Table 1: Method Performance and Validation Parameters

ParameterResult
Retention Time (RT) Approximately 5.8 min
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Table 2: Recovery of this compound from Spiked Water Samples

Spiked Concentration (µg/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.298.52.1
1.0101.21.5
5.099.81.2

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the analytical procedure for quantifying this compound in water samples.

hplc_workflow sample_collection 1. Water Sample Collection sample_prep 2. Sample Preparation (Acidification & Filtration) sample_collection->sample_prep hplc_injection 3. HPLC Injection sample_prep->hplc_injection chromatography 4. Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection 5. UV Detection (234 nm) chromatography->uv_detection data_acquisition 6. Data Acquisition uv_detection->data_acquisition quantification 7. Quantification (Calibration Curve) data_acquisition->quantification reporting 8. Result Reporting quantification->reporting

References

Application Note: Sensitive and Reliable Identification of Methomyl Oxime using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methomyl (B1676398), a carbamate (B1207046) insecticide, is notoriously difficult to analyze directly using gas chromatography due to its thermal lability. A robust and sensitive method for its detection and quantification involves its conversion to the more stable methomyl oxime derivative, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a detailed protocol for the identification and quantification of this compound, including sample preparation, derivatization, and GC-MS parameters. The presented methodology is applicable to various matrices and is particularly relevant for forensic toxicology, environmental monitoring, and food safety applications.

Introduction

Methomyl is a broad-spectrum insecticide that is effective against a wide range of pests. However, its toxicity necessitates sensitive and specific analytical methods for its detection in various samples, including biological tissues and environmental matrices. Direct analysis of methomyl by GC-MS is challenging as it can degrade in the hot injector port and on the analytical column.[1] A widely accepted approach to overcome this limitation is the alkaline hydrolysis of methomyl to its oxime, which is more stable.[2] To further improve its chromatographic properties and achieve sharp, symmetrical peaks, the this compound is often derivatized to its trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether.[3][4] This application note details a comprehensive protocol for the analysis of methomyl as its oxime derivative by GC-MS.

Experimental Protocols

Materials and Reagents
  • Methomyl standard

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvents (e.g., dichloromethane, ethyl acetate, chloroform, acetonitrile)[2]

  • Derivatizing agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Internal Standard (e.g., Dimethylglyoxime)[2]

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

  • Anhydrous sodium sulfate

  • GC-MS grade solvents

Sample Preparation: Alkaline Hydrolysis and Extraction

The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Homogenization : Homogenize solid samples (e.g., tissue, food) in an appropriate solvent. For liquid samples like blood, proceed to the next step.

  • Alkaline Hydrolysis : To a known amount of the sample, add a solution of sodium hydroxide to convert methomyl to this compound.[2] Allow the reaction to proceed at room temperature.

  • Neutralization and Extraction : Neutralize the solution with hydrochloric acid.[2] The this compound can then be extracted from the aqueous phase using a suitable organic solvent or a combination of solvents, such as dichloromethane-ethyl acetate-chloroform.[2] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[5]

  • Drying and Concentration : Dry the organic extract over anhydrous sodium sulfate. Concentrate the extract to a small volume under a gentle stream of nitrogen.

Derivatization

To enhance volatility and improve peak shape, the extracted this compound is derivatized.

  • To the concentrated extract, add the silylating agent (e.g., BSTFA with 1% TMCS).[6]

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[6]

  • After cooling, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required for specific instruments and columns.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier GasHelium, constant flow of 1.2 mL/min[7]
Inlet Temperature250°C[7]
Injection ModeSplitless[7]
Injection Volume1-2 µL
Oven ProgramInitial temperature 150°C, ramp to 280°C at 30°C/min, hold for 10 min[7]
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temp.250°C
Transfer Line Temp.200°C[7]
Scan ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Mass Rangem/z 50-400

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of methomyl, often determined as its oxime derivative.

ParameterValueReference
Linearity Range1 ng/g to 5000 ng/g[2]
Limit of Detection (LOD)0.5 ng/g[2]
Recoveries72-93%[2]
Within-day Coefficients of Variation3.1-5.6%[2]
Characteristic m/z for Methomyl162 (M+)[1]
Characteristic m/z for this compound105[1]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample (e.g., Blood, Tissue) Hydrolysis Alkaline Hydrolysis (NaOH) Sample->Hydrolysis Neutralization Neutralization (HCl) Hydrolysis->Neutralization Extraction Liquid-Liquid or Solid-Phase Extraction Neutralization->Extraction Concentration Drying and Concentration Extraction->Concentration Derivatization Silylation (e.g., BSTFA) Concentration->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition and Processing GC_MS->Data

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

The conversion of methomyl to its more stable oxime derivative, followed by silylation and GC-MS analysis, provides a sensitive, selective, and reliable method for its identification and quantification. This approach overcomes the challenges associated with the thermal instability of the parent compound. The detailed protocol and parameters provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of methomyl in various matrices.

References

Application Note: QuEChERS-Based Extraction of Methomyl Oxime from Soil for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide, is extensively used in agriculture to protect a variety of crops.[1][2] In the soil environment, methomyl can degrade into several byproducts, with methomyl oxime (S-methyl-N-hydroxythioacetimidate) being a significant transformation product.[3][4][5] Monitoring the presence and concentration of this compound is crucial for a comprehensive assessment of the environmental fate and potential toxicological impact of methomyl application.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[6][7][8] Its advantages include high recovery rates, reduced solvent consumption, and simplicity of execution.[6][7][8] This application note details a QuEChERS-based protocol for the extraction of this compound from soil samples, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs an acetonitrile-based extraction of this compound from soil samples, facilitated by the addition of salting-out agents (magnesium sulfate (B86663) and sodium chloride) to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step using Primary Secondary Amine (PSA) and C18 sorbents is performed to remove matrix co-extractives, such as fatty acids and other organic interferences, ensuring a clean extract for sensitive and reliable LC-MS/MS analysis.

Experimental Protocols

1. Sample Preparation and Homogenization

  • Air-dry soil samples at ambient temperature.

  • Remove any large debris, such as stones and plant matter.

  • Grind the soil using a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.

  • Store the homogenized soil samples in sealed containers at -20°C until analysis.

2. QuEChERS Extraction

  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of deionized water to the soil sample and vortex for 1 minute to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker.

  • Add the contents of a QuEChERS salt pouch containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap and shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex the tube for 1 minute.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B) is suggested.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

ParameterRecommended Conditions
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte-specific (to be optimized)

Note: Specific MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer.

Data Presentation

The following table summarizes the expected performance of the QuEChERS method for methomyl in soil, which can be considered as an estimate for this compound. Actual performance characteristics for this compound should be determined through a validation study.

AnalyteMatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
MethomylSoil1081 - 94.23.68 - 8.50
MethomylSoil5085 - 95< 10
MethomylSoil10088 - 98< 10

Data adapted from studies on methomyl recovery in soil.[9]

ParameterExpected Value
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Workflow Diagram

QuEChERS_Workflow QuEChERS Workflow for this compound in Soil cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis s1 Weigh 10g of Homogenized Soil s2 Add 10mL Deionized Water s1->s2 s3 Vortex for 1 min s2->s3 e1 Add 10mL Acetonitrile s3->e1 e2 Shake for 5 min e1->e2 e3 Add QuEChERS Salts (4g MgSO4, 1g NaCl) e2->e3 e4 Shake for 1 min e3->e4 e5 Centrifuge at 4000 rpm for 5 min e4->e5 c1 Transfer 1mL of Acetonitrile Extract e5->c1 c2 Add to d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) c1->c2 c3 Vortex for 1 min c2->c3 c4 Centrifuge at 10,000 rpm for 2 min c3->c4 a1 Filter Supernatant (0.22 um) c4->a1 a2 LC-MS/MS Analysis a1->a2

Caption: QuEChERS experimental workflow for this compound extraction from soil.

Conclusion

The described QuEChERS protocol offers a rapid, efficient, and reliable method for the extraction of this compound from soil samples. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for the accurate quantification of this important degradation product of methomyl. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis.

References

Topic: Voltammetric Determination of Methomyl After Hydrolysis to Its Oxime

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers

Abstract

This application note details a sensitive and selective voltammetric method for the quantitative determination of methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. The protocol is based on the alkaline hydrolysis of methomyl to its electroactive oxime, S-methyl-N-hydroxythioacetimidate (methomyl oxime). The detection strategy utilizes the inhibitory effect of hydrolyzed methomyl on the electrocatalytic oxidation of a fixed concentration of this compound at a copper oxide modified carbon paste electrode (Cu-CPE). This indirect method provides a robust and reliable means for monitoring methomyl in various samples. The procedure employs square wave voltammetry (SWV) for quantification, offering a low detection limit and a wide linear range.

Principle of the Method

The determination of methomyl is achieved through a two-step process. First, methomyl undergoes alkaline hydrolysis, which converts the non-electroactive carbamate into its corresponding oxime derivative, this compound.[1]

Step 1: Alkaline Hydrolysis Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is hydrolyzed in a basic solution to yield this compound.

Step 2: Voltammetric Detection via Inhibition The analytical method is based on the principle of inhibition. A baseline voltammetric signal is established by measuring the electrocatalytic oxidation of a fixed concentration of standard this compound at the surface of a copper oxide modified carbon paste electrode (Cu-CPE).[2][3] When the sample containing hydrolyzed methomyl is introduced, the resulting this compound from the sample inhibits the oxidation of the standard this compound at the electrode surface. This causes a decrease in the peak current of the voltammetric signal.[3] The percentage of inhibition is directly proportional to the initial concentration of methomyl in the sample, allowing for its quantification.[2][3] Square wave voltammetry (SWV) is the preferred technique for this measurement due to its high sensitivity and effective discrimination against background currents.[4][5]

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Voltammetric Measurement cluster_2 Step 3: Quantification Methomyl Methomyl Sample Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Methomyl->Hydrolysis Product Hydrolyzed Sample (contains this compound) Hydrolysis->Product Inhibition Signal Inhibition Product->Inhibition Inhibits Oxidation Electrode Cu-CPE Electrode BaseSignal Base Signal Generation (Fixed concentration of this compound) Electrode->BaseSignal Measurement SWV Measurement BaseSignal->Measurement Measurement->Inhibition Result Reduced Peak Current Inhibition->Result Quant Calculate Inhibition % Result->Quant Calib Compare to Calibration Curve Quant->Calib Final Determine Initial Methomyl Concentration Calib->Final

Fig. 1: Logical workflow for the inhibitive voltammetric determination of methomyl.

Apparatus and Reagents

  • Voltammetric Analyzer/Potentiostat: Capable of performing Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV).

  • Three-Electrode System:

    • Working Electrode: Copper Oxide Modified Carbon Paste Electrode (Cu-CPE).

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Auxiliary Electrode: Platinum wire.

  • Glassware: Standard laboratory glassware (beakers, volumetric flasks, pipettes).

  • Reagents:

Experimental Protocols

Preparation of the Copper Oxide Modified Carbon Paste Electrode (Cu-CPE)
  • Prepare the modified carbon paste by thoroughly hand-mixing copper (II) oxide powder and graphite powder in a 1:1 mass ratio (e.g., 50% CuO w/w) in a mortar for approximately 20 minutes.[3]

  • Add a few drops of paraffin oil as a binder to the mixture.

  • Continue mixing until a uniform, thick, and well-mixed paste is obtained.

  • Pack a portion of the paste firmly into the cavity of a piston-driven electrode holder.

  • Smooth the electrode surface by gently rubbing it on a clean sheet of paper until a shiny surface is achieved.

Hydrolysis of Methomyl

The hydrolysis of methomyl to its oxime is a critical step. This is typically achieved under alkaline conditions. The specific conditions (NaOH concentration, temperature, and time) should be optimized for the sample matrix. For standard solutions, incubation in a dilute NaOH solution at room temperature is generally sufficient.

Voltammetric Measurement Protocol

The following protocol is based on the inhibitive measurement method.[2][3]

  • Prepare the Electrolytic Cell: Add the supporting electrolyte (e.g., phosphate buffer) to the electrochemical cell.

  • Establish Baseline Signal: Add a fixed, optimized concentration of standard this compound to the cell. Immerse the three-electrode system.

  • Record Baseline Voltammogram: Run a Square Wave Voltammogram (SWV) under optimized conditions to record the peak current for the oxidation of this compound. This serves as the baseline signal (I₀).

  • Introduce Sample: Add a known volume of the hydrolyzed methomyl sample to the cell.

  • Record Sample Voltammogram: Run a second SWV under the identical conditions to record the new, inhibited peak current (I).

  • Calculate Inhibition: Determine the percentage of inhibition (IR%) using the formula: IR (%) = [(I₀ - I) / I₀] x 100

  • Quantification: Correlate the IR% to the methomyl concentration using a previously established calibration curve (IR% vs. Methomyl Concentration).

G cluster_prep A: Electrode & Sample Prep cluster_measure B: Voltammetric Measurement cluster_analysis C: Data Analysis P1 Prepare Cu-CPE (50% CuO) M1 1. Add Supporting Electrolyte + Fixed [this compound] to cell P1->M1 P2 Hydrolyze Methomyl Sample in NaOH M3 3. Add Hydrolyzed Sample to cell P2->M3 M2 2. Record Baseline SWV (Peak Current = I₀) M1->M2 M2->M3 M4 4. Record Inhibited SWV (Peak Current = I) M3->M4 A1 5. Calculate Inhibition: IR% = [(I₀ - I)/I₀] * 100 M4->A1 A2 6. Plot IR% vs. [Methomyl] (Calibration Curve) A1->A2 A3 7. Determine Sample Concentration A2->A3

Fig. 2: Step-by-step experimental workflow for methomyl determination.

Quantitative Data Summary

The performance of this method has been validated, yielding the following quantitative results using a copper oxide modified carbon paste electrode (Cu-CPE) and square wave voltammetry.[2][3]

ParameterValueReference
Voltammetric Technique Square Wave Voltammetry (SWV)[2][3]
Working Electrode Cu-CPE (50% CuO w/w)[3]
Linear Range 0.086 µM to 16 µM[2][3]
Limit of Detection (LOD) 0.02 µM[2][3]
Regression Equation IR (%) = 4.716 [Methomyl, µM] + 2.8876[3]
Correlation Coefficient (r²) 0.9941[3]

Conclusion

The conversion of methomyl to its oxime via alkaline hydrolysis enables its sensitive determination using voltammetric techniques. The inhibitive method, employing a copper oxide modified carbon paste electrode, offers an excellent analytical strategy with a low detection limit and a broad linear range suitable for environmental monitoring.[2][3] The protocol is straightforward, utilizes cost-effective instrumentation, and can be successfully applied to determine methomyl concentrations in samples such as ground water.[2] This application note provides researchers with the necessary protocols and performance data to implement this reliable analytical method.

References

Application Notes and Protocols for the Derivatization of Methomyl Oxime for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398), a carbamate (B1207046) insecticide, and its primary metabolite, methomyl oxime, pose analytical challenges for gas chromatography (GC) due to their low volatility and thermal instability. Derivatization is a crucial sample preparation step that chemically modifies the analytes to improve their chromatographic behavior, enhancing volatility and thermal stability. This application note provides a detailed protocol for the derivatization of this compound using silylation, a widely employed technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process significantly improves peak shape, sensitivity, and reproducibility in GC analysis.

Principle of Derivatization

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those found in hydroxyl (-OH) groups of oximes. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the hydroxyl group of this compound to form a more volatile and thermally stable silyl (B83357) ether derivative. This transformation is essential for preventing analyte degradation in the hot GC injection port and column, leading to more accurate and reliable quantification.

Quantitative Data Summary

The following table summarizes quantitative data from studies involving the derivatization of this compound for GC analysis. This data highlights the effectiveness of the derivatization process in achieving low detection limits and good recoveries.

ParameterMethodValueReference
Limit of Detection (LOD) Trimethylsilyl (TMS) ether derivative with flame-photometric detectorQuantifiable at ≥ 0.25 ng of oxime[1]
Limit of Detection (LOD) tert-Butyldimethylsilyl (TBDMS) derivative with mass spectrometry (MS) detector0.5 ng/g in blood[2]
Linearity Range TBDMS derivative with MS detector1 ng/g to 100 ng/g and 100 ng/g to 5000 ng/g in blood[2]
Derivative Yields TMS ether derivative in fortified crop extracts≥ 89%[1]
Recoveries TBDMS derivative in blood72-93%[2]
Reproducibility (Within-day Coefficient of Variation) TBDMS derivative in blood3.1-5.6%[2]

Experimental Protocols

Two primary silylation methods for this compound are presented below: trimethylsilylation and tert-butyldimethylsilylation. The choice of method may depend on the specific requirements of the analysis, such as desired volatility and stability of the derivative.

Protocol 1: Trimethylsilylation (TMS) of this compound

This protocol is adapted from established methods for the silylation of oximes for GC analysis.[1]

Materials:

  • This compound standard or sample extract dried under a stream of nitrogen.

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine (B92270) (reaction solvent and catalyst).[3]

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps).

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Ensure the sample or standard is completely dry, as moisture can interfere with the silylation reaction.

  • To the dried residue in the reaction vial, add 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is generally recommended.

  • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heat the reaction mixture at 60-70°C for 30-60 minutes.[3] The optimal time and temperature may need to be determined empirically for specific sample matrices.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: tert-Butyldimethylsilylation (TBDMS) of this compound

This protocol is based on a method for the determination of methomyl in blood as its oxime TBDMS derivative.[2] TBDMS derivatives are generally more stable than their TMS counterparts.

Materials:

  • This compound standard or sample extract dried under a stream of nitrogen.

  • Silylating reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Anhydrous solvent (e.g., acetonitrile (B52724) or pyridine).

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps).

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Ensure the sample or standard is completely dry.

  • Reconstitute the dried residue in 100 µL of an anhydrous solvent like acetonitrile.

  • Add 50 µL of MTBSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the derivatization process for this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Methomyl or This compound Sample hydrolysis Alkaline Hydrolysis (if starting with Methomyl) start->hydrolysis NaOH extraction Solvent Extraction start->extraction If starting with This compound hydrolysis->extraction drying Evaporation to Dryness extraction->drying N2 stream add_reagent Add Silylating Reagent (e.g., BSTFA or MTBSTFA) and Solvent drying->add_reagent reaction Heating and Incubation add_reagent->reaction e.g., 60-70°C gc_ms GC-MS Analysis reaction->gc_ms finish End gc_ms->finish

Caption: Experimental workflow for this compound derivatization.

Silylation_Reaction methomyl_oxime This compound (R-C(NOH)-R') plus + methomyl_oxime->plus silylating_reagent Silylating Reagent (e.g., BSTFA) arrow Reaction (Heat, Catalyst) silylating_reagent->arrow product Silyl Ether Derivative (R-C(NOSi(CH3)3)-R') (Volatile & Thermally Stable) plus->silylating_reagent arrow->product

Caption: Silylation reaction of this compound.

References

Application Note: Quantitative Analysis of Methomyl Oxime using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide that is widely used in agriculture.[1] Its major metabolite, Methomyl oxime, is a key analyte in environmental monitoring, food safety analysis, and toxicological studies.[2] Due to its thermal instability, direct analysis by gas chromatography can be challenging.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound in various complex matrices. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by LC-MS/MS.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Onion, Cotton) Extraction Extraction with Acetonitrile Sample->Extraction Purification Dispersive Solid-Phase Extraction (dSPE) Cleanup Extraction->Purification Filtration Filtration (0.22 µm) Purification->Filtration LC_Separation Liquid Chromatographic Separation Filtration->LC_Separation MS_Detection Tandem Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using External Standard MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway of Methomyl

In biological systems, Methomyl is rapidly metabolized to its oxime derivative.[4][5][6][7] The following diagram illustrates this primary metabolic conversion.

metabolism Methomyl Methomyl (C5H10N2O2S) Methomyl_Oxime This compound (Metabolite) Methomyl->Methomyl_Oxime Metabolism

Caption: Metabolic conversion of Methomyl to this compound.

Detailed Experimental Protocols

Sample Preparation

The following protocols are generalized based on established methods for different matrices.[1][2][3][8]

1. For Water Samples: [2]

  • Measure 10 mL of the water sample into a 20 mL glass vial.

  • Acidify the sample by adding 10 mL of 0.1% formic acid in water.

  • If the sample contains sediment, filter it through a 0.22 µm syringe filter.

  • Transfer the filtrate into an HPLC vial for LC-MS/MS analysis.

2. For Solid Samples (e.g., Onion, Cotton, Tobacco): [1][8][9]

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For some matrices, like onion, add 5 g of anhydrous sodium sulfate.[8]

  • Shake vigorously for 1-30 minutes.

  • Centrifuge at 4500-5000 rpm for 5-10 minutes.

  • Take a 1-2 mL aliquot of the supernatant and transfer it to a microcentrifuge tube containing a dSPE cleanup sorbent (e.g., 150 mg anhydrous MgSO4, 50 mg PSA, and for pigmented samples, 50 mg GCB or 14 mg graphene).[3][8]

  • Vortex for 30 seconds to 1 minute and centrifuge for 10 minutes.

  • Filter the resulting supernatant through a 0.22 µm membrane filter into an HPLC vial.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., Poroshell 120 EC-C18)[8]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Flow Rate 0.4 - 1.0 mL/min[2][3]
Injection Volume 3 - 100 µL[2][3]
Column Temperature 30 °C[1]
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.[2][3]
Mass Spectrometry (MS/MS) Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
Scan Type Multiple Reaction Monitoring (MRM)[2][9]
Capillary Voltage 3.0 - 5.5 kV[3][9]
Source Temperature 120 °C[9]
Desolvation Temperature 350 - 450 °C[3][9]
Nebulizer Gas Nitrogen[9]
Collision Gas Argon[9]
MRM Transitions Refer to the table below

Quantitative Data

MRM Transitions for Methomyl and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Methomyl163.088.1[3]105.0[9]
This compound106.0Varies by studyVaries by study

Note: Specific product ions for this compound can vary depending on the instrument and collision energy optimization.

Summary of Quantitative Performance

The following table summarizes the quantitative performance of LC-MS/MS methods for Methomyl and this compound analysis from various studies.

MatrixLinearity Range (µg/L or ng/mL)LOD (µg/kg or ng/mL)LOQ (µg/kg or ng/mL)Recovery (%)Reference
Onion5.00 - 200 µg/L3.0 µg/kg (Methomyl)-66.5 - 94.0[8]
Water--1.0 ppb (1 µg/L)Verified[2]
Cotton-0.2 - 1.3 µg/kg0.9 - 4.0 µg/kg67.5 - 109.2[9]
Vegetables5 - 200 µg/kg-5 µg/kg91 - 109[3]
Tobacco2.5 - 500 ng/mL0.69 ng/mL2.30 ng/mLGood[1]
Blood1 - 5000 ng/g0.5 ng/g-72 - 93[10]

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using LC-MS/MS. The described methods are sensitive, selective, and applicable to a variety of sample matrices. The provided quantitative data demonstrates the robustness and reliability of LC-MS/MS for the routine analysis of this important metabolite. Researchers can adapt these protocols to their specific instrumentation and matrix requirements.

References

Application Notes and Protocols: Methomyl Oxime as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methomyl (B1676398) oxime (S-methyl-N-hydroxythioacetimidate) is the primary metabolite and hydrolysis product of methomyl, a broad-spectrum carbamate (B1207046) insecticide.[1][2] Due to the thermal instability of the parent methomyl compound, which can degrade to methomyl oxime during analysis, particularly in gas chromatography (GC), analytical methods often involve the intentional conversion of methomyl to this compound for stable and reproducible quantification.[3][4][5] this compound is also monitored as a residue in its own right in various matrices. These notes provide detailed protocols for the use of this compound as an analytical standard for the quantification of methomyl and this compound residues in various samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: HPLC-MS/MS Method Parameters for this compound Analysis
ParameterValueReference
Instrumentation UPLC-MS/MS[6]
Column Poroshell 120 EC-C18[7]
Mobile Phase Gradient of methanol (B129727) and water[7]
Detection Mode Multiple Reaction Monitoring (MRM)[7]
Linearity Range 5.00 - 200 µg/L[7]
Limit of Detection (LOD) 0.2 µg/kg[7]
Recovery 66.5% - 94.0%[7]
Relative Standard Deviation (RSD) 7.4% - 11%[7]
Table 2: GC-MS Method Parameters for this compound Analysis
ParameterValueReference
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)[8]
Derivatization tert-butyldimethylsilyl (TBDMS) derivative[8]
Detection Mode Electron Impact (EI)[8]
Linearity Range 1 ng/g - 5000 ng/g[8]
Limit of Detection (LOD) 0.5 ng/g[8]
Recovery 72% - 93%[8]
Within-day Coefficient of Variation 3.1% - 5.6%[8]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by HPLC-MS/MS

This protocol is adapted from methodologies for the analysis of oxime metabolites in water.[9]

1. Objective: To quantify the concentration of this compound in water samples using a certified reference standard.

2. Materials and Reagents:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Sample vials

  • Volumetric flasks

  • Pipettes

3. Standard Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 50, 100, 200 µg/L) by serial dilution of the stock solution with a water/methanol mixture.

4. Sample Preparation:

  • Collect water samples in clean glass containers.

  • Acidify a 10 mL aliquot of the water sample with an aqueous solution of formic acid.[9]

  • If the sample contains particulate matter, filter it through a 0.45 µm filter.

  • No further concentration or cleanup steps are typically required.[9]

5. Instrumental Analysis:

  • Instrument: LC-MS/MS system.

  • Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18).[7]

  • Mobile Phase: A gradient elution using methanol and water.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The transition for this compound is m/z 106.0 -> [specific fragment ion].[10][11]

6. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of Methomyl (as this compound) in Biological Samples by GC-MS

This protocol is based on methods that involve the hydrolysis of methomyl to its more stable oxime derivative, followed by silylation for GC-MS analysis.[4][8]

1. Objective: To quantify methomyl in biological samples (e.g., blood, tissue homogenate) by converting it to this compound and analyzing the derivatized product.

2. Materials and Reagents:

  • This compound analytical standard

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Dichloromethane, Ethyl Acetate, Chloroform (for extraction)

  • Silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Internal Standard (e.g., Dimethylglyoxime)[8]

  • Sample vials with PTFE-lined septa

3. Standard Preparation:

  • Prepare stock and working solutions of this compound and the internal standard in a suitable solvent like methanol or ethyl acetate.

4. Sample Preparation (Hydrolysis and Derivatization):

  • Hydrolysis: To the biological sample, add NaOH solution to convert methomyl to its oxime form.[8]

  • Acidification: Acidify the solution with HCl.[8]

  • Extraction: Perform a liquid-liquid extraction using a solvent mixture such as dichloromethane-ethyl acetate-chloroform (65:25:10).[8]

  • Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add the silylating agent (e.g., MTBSTFA) and heat to form the tert-butyldimethylsilyl (TBDMS) derivative of this compound.[8]

  • Reconstitute the derivatized sample in a suitable solvent for GC injection.

5. Instrumental Analysis:

  • Instrument: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5MS).[12]

  • Injection Mode: Splitless.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from matrix components.

  • MS Detection: Operate in Electron Impact (EI) mode, monitoring for characteristic ions of the derivatized this compound.

6. Quantification:

  • Use an internal standard calibration method for quantification.

  • The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Blood, Tissue) Hydrolysis Alkaline Hydrolysis (for Methomyl analysis) Sample->Hydrolysis If parent compound is target Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Direct analysis of Oxime Hydrolysis->Extraction Derivatization Silylation (for GC-MS) Extraction->Derivatization FinalExtract Final Extract for Injection Extraction->FinalExtract For HPLC Derivatization->FinalExtract For GC HPLC_MS HPLC-MS/MS Analysis FinalExtract->HPLC_MS GC_MS GC-MS Analysis FinalExtract->GC_MS Quantification Quantification using This compound Standard HPLC_MS->Quantification GC_MS->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of Methomyl and this compound.

G Methomyl Methomyl (Parent Insecticide) Hydrolysis Hydrolysis (e.g., NaOH) Methomyl->Hydrolysis Methomyl_Oxime This compound (Stable Analyte) Hydrolysis->Methomyl_Oxime Derivatization Derivatization (e.g., Silylation) Methomyl_Oxime->Derivatization Derivatized_Oxime Derivatized this compound (Volatile for GC) Derivatization->Derivatized_Oxime

References

Application Notes: Monitoring Methomyl and its Oxime Metabolite in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methomyl (B1676398) (S-methyl-N-(methylcarbamoyloxy)thioacetimidate) is a broad-spectrum oxime carbamate (B1207046) insecticide used to control a wide range of pests on various agricultural crops.[1][2] Due to its high water solubility (58 g/L) and low soil adsorption coefficient, methomyl poses a significant risk of contaminating surface and groundwater through runoff and leaching.[1] In the environment and within organisms, methomyl degrades into several metabolites, with methomyl oxime (S-methyl N-hydroxythioacetimidate) being a key product of hydrolysis.[3] Monitoring for both the parent compound, methomyl, and this compound is crucial for assessing environmental contamination and ensuring food safety. These application notes provide an overview of the methodologies for the sensitive and reliable quantification of methomyl and this compound in environmental matrices.

Environmental Fate and Degradation

Methomyl is susceptible to degradation through both physicochemical and microbial pathways.[1] A primary degradation route is the hydrolysis of the carbamate ester bond, which yields the less toxic this compound.[3] This metabolite can be further broken down into non-toxic products like carbon dioxide and acetonitrile (B52724).[4] The half-life of methomyl can vary significantly depending on the environmental matrix, ranging from a few days in soil to several months in water.[1]

G Simplified Methomyl Degradation Pathway Methomyl Methomyl (C5H10N2O2S) Methomyl_Oxime This compound (C3H7NOS) Methomyl->Methomyl_Oxime Hydrolysis End_Products Further Degradation (e.g., Acetonitrile, CO2) Methomyl_Oxime->End_Products Beckmann Rearrangement

Caption: Simplified degradation pathway of methomyl to this compound.

Analytical Methodologies

The simultaneous determination of methomyl and this compound typically involves sample extraction followed by chromatographic analysis. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step to improve the thermal stability and chromatographic behavior of this compound.[6][7]

G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection (Water, Soil, Vegetable) Extraction 2. Extraction (e.g., QuEChERS, LLE, SPE) Sample->Extraction Cleanup 3. Clean-up / Filtration (e.g., d-SPE, Syringe Filter) Extraction->Cleanup Analysis 4. LC-MS/MS or GC-MS Analysis Cleanup->Analysis Quant 5. Quantification (External/Matrix-Matched Standards) Analysis->Quant Data 6. Data Reporting Quant->Data

Caption: General workflow for the analysis of methomyl residues.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of methomyl and this compound in various environmental matrices using LC-MS/MS.

AnalyteMatrixMethodLOQ (µg/kg or µg/L)Average Recovery (%)Citation
Methomyl WaterLC-MS/MS1.0 µg/LNot Specified[8]
This compound WaterLC-MS/MS1.0 µg/LNot Specified[8]
Methomyl VegetablesLC-MS/MS5.0 µg/kg91 - 109[5]
Methomyl TomatoLC-MS/MSNot Specified87.8 - 101.3[9]
Methomyl Cotton Leaves & SeedsUPLC-MS/MS0.9 - 4.0 µg/kg67.5 - 109.2[10]
This compound Cotton Leaves & SeedsUPLC-MS/MS0.9 - 4.0 µg/kg67.5 - 109.2[10]

LOQ: Limit of Quantification

Detailed Experimental Protocols

Protocol 1: Analysis of Methomyl and this compound in Water by Direct Injection LC-MS/MS

This protocol is adapted from the EPA method for oxamyl (B33474) and its oxime metabolite, which is directly applicable to methomyl and this compound due to their structural similarities.[8]

1. Objective: To quantify methomyl and this compound in water samples (e.g., groundwater, surface water) with high sensitivity.

2. Materials:

  • Reagents: Formic acid, Methanol (HPLC grade), Ultrapure water, Analytical standards of methomyl and this compound.

  • Equipment: 20 mL glass scintillation vials, HPLC vials, LC-MS/MS system with electrospray ionization (ESI).

3. Sample Preparation:

  • Measure a 10 mL aliquot of the water sample into a 20 mL glass scintillation vial.

  • For recovery studies, fortify samples with a known concentration of methomyl and this compound standards at this stage.

  • Acidify the sample by adjusting the final volume to 20 mL with 0.1% formic acid in water. This enhances analyte stability.[8]

  • If the sample contains sediment, filter it through a 0.22 µm PTFE syringe filter.

  • Transfer approximately 2 mL of the prepared sample into an HPLC vial for analysis. No further extraction or concentration is required.[8]

4. LC-MS/MS Conditions (Typical):

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 25 - 100 µL.[8]

  • Ionization Mode: ESI Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Methomyl: Precursor ion (m/z) → Product ion (m/z) [e.g., 163 → 88].[5]

    • This compound: Precursor ion (m/z) → Product ion (m/z) [e.g., 106 → 58].[10] (Note: MRM transitions must be optimized on the specific instrument used).

5. Quantification: Prepare a series of calibration standards in 0.1% formic acid. Use external standard calibration to quantify the analytes in the samples by comparing peak areas.[8]

Protocol 2: Analysis of Methomyl in Vegetable Samples using QuEChERS and HPLC

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

1. Objective: To extract and quantify methomyl residues from various vegetable matrices.

2. Materials:

  • Reagents: Acetonitrile (HPLC grade) with 1% acetic acid, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium acetate (B1210297) (NaOAc), Analytical standard of methomyl.

  • Equipment: High-speed homogenizer, Centrifuge and 50 mL tubes, HPLC system with UV or DAD detector.

3. Sample Preparation (QuEChERS Extraction):

  • Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.[11]

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).[11]

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥4000 rpm for 5-10 minutes.[11]

  • The upper acetonitrile layer contains the extracted pesticides.

4. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing MgSO₄ and a sorbent like PSA (primary secondary amine) to remove interferences such as fatty acids and organic acids.

  • Vortex for 1 minute, then centrifuge for 5 minutes.

  • Filter the final extract through a 0.22 µm filter into an HPLC vial.

5. HPLC-UV Conditions (Typical):

  • LC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water mixture (e.g., 50:50, v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 235 nm.

6. Quantification: Prepare matrix-matched calibration standards by spiking blank vegetable extract with known concentrations of methomyl standard. This compensates for matrix effects that can enhance or suppress the analytical signal.[5] Construct a calibration curve and determine the concentration in the samples.

References

Application Notes and Protocols for Methomyl Oxime in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methomyl (B1676398) oxime in enzyme inhibition assays. While Methomyl oxime is primarily known as a metabolite of the carbamate (B1207046) insecticide Methomyl, its own potential for enzyme inhibition is a subject of scientific inquiry.[1][2] Methomyl itself is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4][5] This document outlines the background, relevant protocols, and data related to the enzymatic studies of Methomyl and provides a framework for investigating the inhibitory potential of this compound.

Introduction

Methomyl is a broad-spectrum carbamate insecticide that exerts its toxic effect through the inhibition of acetylcholinesterase (AChE).[1][3][5] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), and its inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of the nervous system.[3] In biological systems, Methomyl is metabolized to several compounds, including this compound.[2] Understanding the biological activity of metabolites like this compound is crucial for a complete toxicological profile and for the discovery of new bioactive molecules.

While extensive data exists for the enzyme inhibitory action of Methomyl, the direct inhibitory effects of this compound are less characterized. These notes provide a detailed protocol for the Ellman method, a widely used assay for measuring AChE activity, which can be adapted to screen for and characterize the inhibitory properties of this compound.

Quantitative Data on Enzyme Inhibition by Methomyl

The following table summarizes the known quantitative data for the inhibition of various enzymes by Methomyl . Currently, specific IC50 or Ki values for This compound are not widely available in the scientific literature. Researchers can use the provided protocols to determine these values.

CompoundTarget EnzymeOrganism/SourceIC50 ValueInhibition TypeReference
MethomylAcetylcholinesterase (AChE)Rat Brain2.1 x 10⁻² MCompetitive
MethomylAcetylcholinesterase (AChE)Rat Blood1.9 x 10⁻⁴ MCompetitive

Experimental Protocols

This section provides a detailed protocol for a colorimetric acetylcholinesterase inhibition assay based on the Ellman method. This protocol is suitable for determining the inhibitory potential of this compound.

The Ellman assay is a simple, rapid, and sensitive method for measuring AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. A decrease in the rate of color formation in the presence of a test compound (e.g., this compound) indicates inhibition of the enzyme.

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound (test inhibitor)

  • Positive control inhibitor (e.g., Methomyl, physostigmine)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipettes

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • ATCh Solution (15 mM): Dissolve an appropriate amount of ATCh in phosphate buffer. Prepare this solution fresh daily.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer. Protect from light.

  • This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations for testing. Ensure the final solvent concentration in the assay well is low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Blank: 200 µL of phosphate buffer.

    • Control (No Inhibitor): Add buffer, AChE solution, and DTNB solution.

    • Test Wells: Add buffer, AChE solution, DTNB solution, and the respective working inhibitor solution (this compound).

    • Positive Control: Add buffer, AChE solution, DTNB solution, and the positive control inhibitor.

  • Pre-incubation: To each well (except the blank), add the appropriate volumes of phosphate buffer and either the inhibitor working solution or buffer (for the control). Add the AChE solution to these wells. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCh solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately after adding the substrate, start measuring the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control = Rate of reaction in the absence of the inhibitor.

    • V_inhibitor = Rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by non-linear regression analysis.

Visualizations

Methomyl Methomyl Metabolism Metabolism (e.g., in insects, mammals) Methomyl->Metabolism undergoes Methomyl_Oxime This compound Metabolism->Methomyl_Oxime produces

Caption: Metabolic conversion of Methomyl to this compound.

cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCh) Add_Reagents Add Reagents to 96-well Plate (AChE, Buffer, DTNB, Inhibitor) Prep_Reagents->Add_Reagents Prep_Inhibitor Prepare this compound (Serial Dilutions) Prep_Inhibitor->Add_Reagents Preincubation Pre-incubate Add_Reagents->Preincubation Add_Substrate Initiate Reaction with ATCh Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

cluster_pathway Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces Signal Signal Transduction Receptor->Signal activates Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE inhibits

Caption: Inhibition of the acetylcholinesterase signaling pathway.

References

Application Note: Studying Methomyl Degradation Kinetics by Monitoring Oxime Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide, is widely used in agriculture.[1][2] However, its high toxicity and potential for environmental contamination necessitate a thorough understanding of its degradation kinetics.[1][3] One of the primary degradation pathways for methomyl involves hydrolysis to form its less toxic oxime metabolite, S-methyl-N-hydroxythioacetimidate (methomyl oxime).[1][4][5] Monitoring the formation of this oxime is a key method for studying the degradation rate of the parent compound. This application note provides a detailed protocol for studying methomyl degradation kinetics in aqueous solutions by quantifying both methomyl and its oxime metabolite using High-Performance Liquid Chromatography (HPLC) with UV detection.

Signaling Pathways and Logical Relationships

The degradation of methomyl to this compound is a critical step in its detoxification.[5] This process can occur through various mechanisms, including chemical hydrolysis and microbial degradation.[1] The rate of this transformation is influenced by environmental factors such as pH and temperature.[6][7]

Methomyl_Degradation_Pathway methomyl Methomyl oxime This compound methomyl->oxime Hydrolysis degradation_products Further Degradation Products oxime->degradation_products

Caption: Methomyl degradation to this compound.

Experimental Workflow

The following diagram outlines the general workflow for conducting a methomyl degradation kinetics study.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Stock Solutions (Methomyl & this compound) spike Spike Media with Methomyl prep_solutions->spike prep_media Prepare Degradation Media (e.g., buffered solutions) prep_media->spike incubate Incubate under Controlled Conditions (pH, Temp) spike->incubate sample Collect Samples at Time Intervals incubate->sample extract Sample Extraction (if necessary) sample->extract hplc HPLC-UV Analysis extract->hplc quantify Quantify Methomyl and this compound hplc->quantify kinetics Calculate Degradation Kinetics (Half-life, Rate Constant) quantify->kinetics

Caption: Experimental workflow for methomyl degradation study.

Data Presentation

The degradation of methomyl generally follows first-order kinetics. The following table summarizes the degradation half-life of methomyl under various conditions.

ConditionInitial ConcentrationHalf-Life (t½)Rate Constant (k)Reference
pH 4.0, Aqueous1.0 µg/mL20.76 days-Aktar et al., 2010[6][8]
pH 4.0, Aqueous2.0 µg/mL22.13 days-Aktar et al., 2010[6][8]
pH 7.0, Aqueous1.0 µg/mL27.87 days-Aktar et al., 2010[6][8]
pH 7.0, Aqueous2.0 µg/mL28.67 days-Aktar et al., 2010[6][8]
pH 8.0, Aqueous-20 weeks-PubChem[7]
pH 9.0, Aqueous-30 days-FAO, 2002[9]
pH 9.2, Aqueous1.0 µg/mL15.84 days-Aktar et al., 2010[6][8]
pH 9.2, Aqueous2.0 µg/mL16.54 days-Aktar et al., 2010[6][8]
Soil-~14 days-EXTOXNET[3]
Surface Water-6 days-EXTOXNET[3]
Groundwater->25 weeks-EXTOXNET[3]

Experimental Protocols

This section provides a detailed methodology for studying methomyl degradation kinetics in an aqueous solution.

Materials and Reagents
  • Methomyl (analytical standard, >99% purity)

  • This compound (analytical standard, >98% purity)[10]

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile[11]

  • HPLC grade water[11]

  • Buffer solutions (pH 4.0, 7.0, and 9.2)

  • Sodium chloride

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate (B86663)

  • Glassware: volumetric flasks, pipettes, amber vials, separating funnels

  • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of methomyl and this compound standards in 100 mL of methanol in separate volumetric flasks to obtain individual stock solutions.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to concentrations ranging from 0.05 to 2.0 µg/mL.[6] These will be used to generate a calibration curve.

Degradation Experiment Setup
  • Preparation of Test Solutions: Prepare aqueous solutions with different pH values (e.g., 4.0, 7.0, and 9.2) using appropriate buffer solutions.[6]

  • Spiking: Spike the prepared buffered solutions with the methomyl stock solution to achieve the desired initial concentrations (e.g., 1.0 µg/mL and 2.0 µg/mL).[6]

  • Incubation: Store the spiked solutions in amber glass bottles to protect them from light and incubate them at a constant temperature (e.g., 25 °C).

  • Sampling: Collect aliquots of the solutions at predetermined time intervals (e.g., 0, 3, 7, 15, 30, 45, and 60 days).[6]

Sample Preparation for HPLC Analysis
  • Extraction: Take a 200 mL water sample and place it in a 1 L separating funnel. Add 5-10 g of sodium chloride. Extract the sample three times with dichloromethane (100 mL, 50 mL, 50 mL).[6]

  • Drying: Combine the organic phases and pass them through anhydrous sodium sulfate to remove any residual water.[6]

  • Concentration: Concentrate the extract to near dryness using a rotary evaporator at 40°C.[6]

  • Reconstitution: Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.[12]

HPLC-UV Analysis
  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a C18 column is suitable for this analysis.[6][11][13]

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10, v/v) can be used as the mobile phase.[6]

  • Flow Rate: A flow rate of 0.3 mL/min is recommended.[6]

  • Detection Wavelength: The UV detector can be set to an appropriate wavelength for detecting both methomyl and this compound (e.g., 235 nm).[11]

  • Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared samples and standards.

Data Analysis
  • Quantification: Identify and quantify the concentrations of methomyl and this compound in each sample by comparing their peak areas with the calibration curves generated from the standard solutions.

  • Kinetics Calculation: Plot the natural logarithm of the methomyl concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Conclusion

This application note provides a comprehensive framework for studying the degradation kinetics of methomyl by monitoring the formation of its primary metabolite, this compound. The detailed protocols for the degradation experiment, sample preparation, and HPLC-UV analysis, along with the provided quantitative data, offer a valuable resource for researchers in environmental science, toxicology, and drug development. Understanding the degradation pathways and kinetics of pesticides like methomyl is crucial for assessing their environmental impact and ensuring human safety.

References

Troubleshooting & Optimization

Technical Support Center: Methomyl Oxime Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Methomyl (B1676398) oxime in solution.

Frequently Asked Questions (FAQs)

Q1: My Methomyl oxime solution is degrading. What are the primary factors affecting its stability?

A1: The stability of this compound, and its parent compound Methomyl, is primarily influenced by three factors: pH, temperature, and light exposure.

  • pH: Methomyl is most stable in neutral to slightly acidic aqueous solutions (pH 5-7).[1][2] It undergoes rapid decomposition in alkaline solutions.[3] Conversely, this compound itself shows stability in a pH range of 7-12 but decomposes under acidic conditions (pH 2).[4]

  • Temperature: Higher temperatures accelerate the degradation of both Methomyl and this compound.[3][4] For instance, solid this compound shows significant decomposition after 48 hours at 105°C.[4]

  • Light: Exposure to sunlight, particularly UV radiation, can cause photodegradation.[2][3]

Q2: What are the visible signs of this compound degradation in my stock solution?

A2: The most reliable indicator of degradation is a decrease in the concentration of the active compound when measured by analytical methods like HPLC.[1][5] Visually, you might observe a change in the color or clarity of the solution, or the formation of precipitates, although these are not always present.

Q3: How can I prepare a more stable solution of this compound for my experiments?

A3: To enhance stability, consider the following:

  • pH Control: Prepare your solution using a buffer system to maintain a pH between 7 and 10. Given that this compound is stable up to pH 12, a slightly alkaline buffer might be optimal, but this should be tested for your specific experimental conditions.[4]

  • Solvent Choice: While Methomyl is highly soluble in methanol (B129727) and ethanol, for aqueous experiments, using buffered water is crucial.[3] For non-aqueous applications, solvents like N-methylpyrrolidone (NMP) have been shown to have a stabilizing effect during synthesis, suggesting they may also confer stability in storage.[4]

  • Temperature Control: Always store your stock solutions and experimental samples in a cool environment. Refrigeration at 4°C is recommended for short-to-medium-term storage. For long-term storage, freezing at -20°C is advisable.

  • Light Protection: Store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.[3]

Q4: Are there any chemical stabilizers I can add to my this compound solution?

A4: While specific studies on stabilizers for this compound solutions are limited, general principles for stabilizing chemical compounds can be applied. The use of antioxidants can prevent oxidative degradation.[6] You could experimentally evaluate the addition of small amounts of common antioxidants like Butylated Hydroxytoluene (BHT) or Propyl Gallate. However, you must first verify that any additive does not interfere with your experimental assays.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of active ingredient concentration. Incorrect pH. Verify the pH of your solvent or buffer. For this compound, ensure the pH is between 7 and 12.[4] Use a calibrated pH meter.
High storage temperature. Store stock solutions at 4°C for short-term and -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Light exposure. Protect solutions from light by using amber vials or by wrapping the container in foil.[3]
Inconsistent results between experiments. Solution degradation over time. Prepare fresh solutions for each experiment or establish a maximum storage time for your stock solution based on a stability study.
Incompatible solvent. Ensure the solvent is compatible with your experimental system and does not accelerate degradation. Test stability in different solvent systems if necessary.
Precipitate formation in the solution. Change in pH or temperature. This could be a sign of degradation product formation or reduced solubility. Check storage conditions and consider filtering the solution before use (note that this may remove the active ingredient if it has precipitated).
Contamination. Ensure all glassware is clean and that the solvent is pure.

Quantitative Stability Data

The stability of Methomyl is highly dependent on pH. The following table summarizes the half-life of Methomyl in aqueous solutions at different pH levels. Note that Methomyl degrades into this compound.

Table 1: Half-life of Methomyl in Aqueous Solution

pHTemperature (°C)Half-life (Days)
4.015 - 39.520.76 - 22.13[5]
7.015 - 39.527.87 - 28.67[5]
9.02530[2]
9.215 - 39.515.84 - 16.54[5]

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a method to determine the stability of this compound under various conditions.

1. Materials:

  • This compound (high purity standard)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffer solutions (pH 4, 7, 9)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with a UV detector

  • Temperature-controlled chambers/incubators (e.g., 4°C, 25°C, 40°C)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Test Solutions:

  • Dilute the stock solution with the chosen buffer solutions (pH 4, 7, 9) to a final working concentration (e.g., 10 µg/mL).

  • Dispense the test solutions into amber HPLC vials. Prepare multiple vials for each condition to be tested at different time points.

4. Storage Conditions:

  • Divide the vials for each pH into three sets.

  • Store one set at 4°C (refrigerated).

  • Store the second set at 25°C (ambient temperature).

  • Store the third set at 40°C (accelerated degradation).

  • Ensure all samples are protected from light.

5. Sample Analysis:

  • Analyze one vial from each condition at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

  • Use a validated HPLC method to quantify the concentration of this compound. A typical method might use a C18 column with a mobile phase of methanol/water or acetonitrile/water and UV detection around 235-240 nm.[5][7]

  • Record the peak area or height corresponding to this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition (pH and temperature).

  • Determine the degradation rate and half-life (t½) for each condition.

Visualizations

Simplified Degradation Pathway of Methomyl cluster_conditions Accelerated by: Methomyl Methomyl Methomyl_Oxime Methomyl_Oxime Methomyl->Methomyl_Oxime Hydrolysis Acetonitrile Acetonitrile Methomyl_Oxime->Acetonitrile Rearrangement CO2 CO2 Acetonitrile->CO2 Further Degradation Alkaline pH Alkaline pH High Temperature High Temperature UV Light UV Light

Caption: Simplified chemical degradation pathway of Methomyl.

Experimental Workflow for Stability Testing prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_test 2. Prepare Test Solutions (Dilute in Buffers: pH 4, 7, 9) prep_stock->prep_test storage 3. Store Samples (4°C, 25°C, 40°C) Protect from light prep_test->storage analysis 4. HPLC Analysis (Time points: 0, 24h, 48h, 1wk...) storage->analysis data 5. Data Processing (Calculate % remaining, plot degradation) analysis->data

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Unstable Solutions start Instability Observed (e.g., Low Concentration) check_ph Is pH within optimal range (7-12 for this compound)? start->check_ph adjust_ph Action: Use buffered solution. Re-test. check_ph->adjust_ph No check_temp Is storage temperature low enough (e.g., 4°C)? check_ph->check_temp Yes adjust_ph->start adjust_temp Action: Store at 4°C or -20°C. Re-test. check_temp->adjust_temp No check_light Are solutions protected from light? check_temp->check_light Yes adjust_temp->start protect_light Action: Use amber vials. Re-test. check_light->protect_light No stable Solution should be stable. check_light->stable Yes protect_light->start

Caption: Troubleshooting decision tree for unstable solutions.

References

Technical Support Center: Overcoming Matrix Effects in Methomyl Oxime LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of methomyl (B1676398) oxime. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix effects in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of methomyl oxime?

A1: In LC-MS/MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest, which in this case is this compound.[1] These components can include salts, lipids, proteins, and other organic molecules.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[2][3] Ultimately, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[2]

Q2: What are the typical signs that indicate matrix effects may be impacting my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different samples.[4]

  • Low or inconsistent recovery of this compound during method validation.

  • Non-linear calibration curves, especially when using standards prepared in a pure solvent.[1]

  • Inconsistent peak areas for quality control (QC) samples across different batches of the same matrix.[1]

  • A significant difference in the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix-matched standard.[4]

Q3: How can I quantitatively assess the extent of matrix effects in my analysis?

A3: The matrix effect can be quantified by comparing the peak response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration. The Matrix Factor (MF) is calculated using the following formula:

MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solvent)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

A common acceptance criterion is that the matrix effect should be within ±20% (i.e., an MF between 0.8 and 1.2).

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.

IssuePossible CauseRecommended Solution
Signal Suppression/Enhancement Co-eluting matrix components are interfering with the ionization of this compound.[5]1. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid Phase Extraction (SPE) or dispersive SPE (d-SPE) with appropriate sorbents (e.g., C18, GCB) to remove interfering compounds.[6] For high-fat matrices, consider using C18 sorbents in the cleanup step.[4] 2. Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition (e.g., by adding formic acid), or switch to a different column chemistry to separate this compound from the interfering matrix components.[7][8] 3. Dilute the Sample: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their effect.[2]
Poor Reproducibility Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[1]1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[2] If a SIL-IS is unavailable, a structural analog can be used, but it may not be as effective.
Retention Time Shifts Changes in the mobile phase composition, column degradation, or fluctuating flow rates.[5]1. Equilibrate the Column: Ensure the column is properly equilibrated between injections.[9] 2. Check Mobile Phase: Prepare fresh mobile phase and ensure the composition is accurate.[9] 3. Inspect the LC System: Check for leaks, ensure the pump is functioning correctly, and that there are no blockages in the system.[9]
Low Signal Intensity Incorrect mass spectrometer settings, poor fragmentation, or issues with the ion source.[5]1. Optimize MS Parameters: Tune the mass spectrometer for this compound to determine the optimal precursor and product ions, collision energy, and other source parameters.[7] 2. Check Ion Source: Inspect and clean the ion source components, such as the capillary and skimmer.[9] 3. Prepare Fresh Standards: Ensure the standards have not degraded.[9]
Quantitative Data Summary

The following table summarizes typical recovery results for methomyl and its oxime from various matrices, highlighting the importance of the chosen extraction and cleanup method.

AnalyteMatrixFortification LevelAverage Recovery (%)RSD (%)Reference
MethomylCotton Leaves0.01 mg/kg67.5 - 109.2-[10]
This compoundCotton Leaves0.01 mg/kg67.5 - 109.2-[10]
MethomylCotton Seeds0.01 mg/kg67.5 - 109.2-[10]
This compoundCotton Seeds0.01 mg/kg67.5 - 109.2-[10]
MethomylTobacco-93.1 - 108.2< 5.1[11]
MethomylOnion3 concentration levels66.5 - 94.07.4 - 11[12]
OxamylOnion3 concentration levels66.5 - 94.07.4 - 11[12]

RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for this compound in Vegetable Matrices

This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is commonly used for pesticide residue analysis in food matrices.

1. Sample Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).[6] The choice of sorbents depends on the specific matrix.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.[4]

4. Final Extract:

  • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.[4]

  • The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

The following are typical starting parameters for the analysis of this compound. Optimization will be required for your specific instrument and application.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[7]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 1 - 10 µL.[4]

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

  • Precursor and Product Ions: These need to be optimized by infusing a standard solution of this compound. For methomyl, a common precursor ion is [M+H]+ at m/z 163, with product ions at m/z 88 and 106.[6][10] The specific ions for this compound will need to be determined.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal for this compound.[11]

Visualizations

TroubleshootingWorkflow start Start: Poor Results for This compound Analysis check_matrix_effects Suspect Matrix Effects? (Poor reproducibility, low recovery, non-linear calibration) start->check_matrix_effects quantify_me Quantify Matrix Effect (MF) Compare post-extraction spike to neat solution check_matrix_effects->quantify_me Yes other_issues Troubleshoot Other Parameters (MS settings, LC system, etc.) check_matrix_effects->other_issues No is_me_significant Is MF outside acceptable range (e.g., > ±20%)? quantify_me->is_me_significant optimize_sample_prep Optimize Sample Preparation - Enhance cleanup (SPE, d-SPE) - Use different sorbents is_me_significant->optimize_sample_prep Yes end_success End: Successful Analysis is_me_significant->end_success No modify_lc Modify LC Method - Adjust gradient - Change mobile phase - Use different column optimize_sample_prep->modify_lc use_is Implement Internal Standard - Stable Isotope Labeled (ideal) - Structural Analog modify_lc->use_is dilute_sample Dilute Sample (if sensitivity allows) use_is->dilute_sample revalidate Re-validate Method dilute_sample->revalidate revalidate->end_success

Caption: Troubleshooting workflow for matrix effects.

IonSuppression cluster_source Electrospray Ionization (ESI) Source cluster_suppression Ion Suppression Mechanism droplet Charged Droplet gas_phase_analyte [A+H]+ (Gas Phase) droplet->gas_phase_analyte Evaporation & Fission analyte matrix detector Mass Analyzer gas_phase_analyte->detector suppression_node Co-eluting Matrix Components (M) compete with Analyte (A) for: - Access to the droplet surface - Charge during evaporation reduced_signal Reduced [A+H]+ Signal at Detector suppression_node->reduced_signal

References

Technical Support Center: Optimizing Peak Resolution for Methomyl and Methomyl Oxime in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for optimizing the separation of Methomyl and its primary degradation product, Methomyl oxime, using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal peak resolution for these compounds.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of Methomyl and this compound.

Q1: What are the most common causes of poor peak resolution between Methomyl and this compound?

Poor resolution between Methomyl and its oxime is often due to several factors:

  • Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio significantly impacts retention and selectivity.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the analytes, affecting their interaction with the stationary phase.

  • Suboptimal Column Chemistry: Not all C18 columns are alike. The choice of stationary phase can influence selectivity.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting and band broadening.[1]

  • Extra-Column Volume: Excessive tubing length or a large flow cell can cause peak broadening.[2]

Q2: My peaks are tailing. What should I do?

Peak tailing is a common issue in HPLC and can be caused by:

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, such as with residual silanol (B1196071) groups.

  • Column Contamination: A blocked frit or contamination at the head of the column can distort peak shape.[2]

  • Inadequate Buffering: If the mobile phase pH is too close to the pKa of the analytes and is not sufficiently buffered, it can result in tailing.[2]

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Methomyl and this compound.

  • Use a High-Purity Column: Employ a column with end-capping to minimize silanol interactions.

  • Incorporate a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine, can sometimes mitigate tailing for basic compounds.

  • Flush the Column: Reverse flush the column (if permissible by the manufacturer) to remove contaminants.[2][3]

  • Replace the Guard Column/Column: If the problem persists, the guard column or the analytical column may need replacement.[3]

Q3: I am observing peak fronting. What is the likely cause and solution?

Peak fronting, where the peak slopes steeply at the front and tails at the end, is typically caused by:

  • Sample Overload: Injecting too much sample mass onto the column.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase.[2]

Solutions for Peak Fronting:

  • Dilute the Sample: Reduce the concentration of the sample being injected.[1]

  • Decrease Injection Volume: Inject a smaller volume of the sample.[3]

  • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[2]

Q4: How can I improve the separation (selectivity) between Methomyl and this compound?

Improving selectivity is key to achieving baseline resolution. Consider the following:

  • Modify Mobile Phase Composition: Adjusting the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) can alter the partitioning of the analytes between the mobile and stationary phases.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can change the selectivity of the separation.

  • Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[4][5][6] Experiment with different pH values to find the optimal separation.

  • Change the Stationary Phase: If adjusting the mobile phase does not provide adequate resolution, consider a different column with a different stationary phase chemistry.

Data Presentation: HPLC Method Parameters

The following tables summarize various HPLC conditions used for the analysis of Methomyl and related compounds, providing a starting point for method development and optimization.

Table 1: HPLC Columns for Methomyl Analysis

Column TypeParticle Size (µm)Dimensions (mm)ManufacturerReference
Zorbax ODS54.6 x 250DuPont[7]
C18---[1][8][9]
YMC-Triart C181.9, 3, 5-YMC[3]
Luna phenyl-hexyl-4.6 x 150-[10]

Table 2: Mobile Phase Compositions for Methomyl Analysis

Mobile Phase AMobile Phase BGradient/IsocraticReference
WaterAcetonitrile/MethanolGradient[8]
84% Water, 1% Acetic Acid15% AcetonitrileIsocratic[7]
0.1% Formic Acid in WaterMethanolGradient[10]
Acidified Methanol--[1]
0.1% Acetic Acid in WaterMethanolGradient[11]

Experimental Protocols

This section provides a detailed methodology for the simultaneous analysis of Methomyl and this compound.

Objective: To achieve baseline separation of Methomyl and this compound using reversed-phase HPLC with UV detection.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Methomyl and this compound analytical standards

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable pH modifier)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of Methomyl and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1000 µg/mL.

    • From the stock solutions, prepare a mixed working standard containing both Methomyl and this compound at a concentration of 10 µg/mL each in the initial mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient elution may be necessary to achieve optimal separation. A starting point could be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 235 nm

  • Analysis:

    • Inject the mixed working standard and monitor the separation.

    • Identify the peaks for Methomyl and this compound based on their retention times from individual standard injections.

    • Optimize the gradient, flow rate, and/or mobile phase pH to achieve a resolution (Rs) of >1.5 between the two peaks.

Mandatory Visualizations

Diagram 1: General HPLC Troubleshooting Workflow

G General HPLC Troubleshooting Workflow start Problem Observed (e.g., Poor Resolution, Tailing, Fronting) check_system Check System (Pressure, Leaks, Detector) start->check_system check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Check Column (Age, Contamination) start->check_column check_sample Check Sample (Concentration, Solvent) start->check_sample adjust_method Adjust Method Parameters (Gradient, Flow Rate, Temperature) check_system->adjust_method check_mobile_phase->adjust_method check_column->adjust_method check_sample->adjust_method solution Problem Resolved adjust_method->solution Successful no_solution Problem Persists (Consult Further) adjust_method->no_solution Unsuccessful G Optimizing Methomyl/Methomyl Oxime Resolution start Initial Separation (Rs < 1.5) adjust_organic Adjust % Organic (Acetonitrile/Methanol) start->adjust_organic adjust_ph Adjust Mobile Phase pH adjust_organic->adjust_ph No Improvement optimized Resolution Optimized (Rs >= 1.5) adjust_organic->optimized Improved change_organic Change Organic Modifier (ACN to MeOH or vice-versa) adjust_ph->change_organic No Improvement adjust_ph->optimized Improved change_column Change Column (Different Stationary Phase) change_organic->change_column No Improvement change_organic->optimized Improved change_column->optimized

References

Troubleshooting poor recovery of Methomyl oxime during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Methomyl (B1676398) oxime during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of Methomyl oxime during sample extraction?

Poor recovery of this compound can be attributed to several factors throughout the extraction process. The most common issues include:

  • Inappropriate pH: this compound is susceptible to degradation in alkaline conditions. Maintaining a neutral or slightly acidic pH during extraction is crucial for its stability.[1][2]

  • Suboptimal Solvent Selection: The choice of extraction solvent significantly impacts recovery. The polarity of the solvent should be well-matched to that of this compound.

  • High Temperatures: this compound can degrade at elevated temperatures.[1] It is important to avoid excessive heat during solvent evaporation steps.

  • Presence of Water: In certain reaction media, the presence of excess water can reduce the yield of this compound.[1]

  • Incomplete Phase Separation: During liquid-liquid extraction (LLE), incomplete separation of the aqueous and organic phases can lead to loss of the analyte.

  • Improper Solid-Phase Extraction (SPE) Technique: Issues such as incorrect sorbent selection, inadequate conditioning, or use of an inappropriate elution solvent can result in poor recovery.

Q2: What is the ideal pH range for extracting this compound?

To ensure the stability of this compound, the sample and extraction environment should be maintained at a neutral or slightly acidic pH (pH 6-7).[1] At a pH of 2, approximately 12% decomposition was observed within 24 hours.[1] Conversely, the compound is stable at a pH of 7-12 for up to 72 hours under specific conditions.[1] However, for practical extraction purposes, avoiding alkaline conditions is a key preventative measure against degradation.[2]

Q3: Which solvents are recommended for the extraction of this compound?

The choice of solvent depends on the extraction method.

  • For Liquid-Liquid Extraction (LLE): Dichloromethane and ethyl acetate (B1210297) have been successfully used.[3][4]

  • For Solid-Phase Extraction (SPE): Acetonitrile (B52724) is commonly used as a desorption solvent.[5]

The polarity of the solvent is a critical factor, and it may be necessary to test a range of solvents to find the optimal one for a specific sample matrix.

Q4: Can high temperatures affect the stability of this compound during sample preparation?

Yes, this compound is sensitive to heat. Significant decomposition has been observed at temperatures above 75°C.[1] Therefore, it is crucial to perform solvent evaporation steps at low temperatures, for example, under reduced pressure at 40°C.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of poor this compound recovery.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor this compound Recovery check_ph 1. Verify pH of Sample and Solvents start->check_ph ph_ok pH Neutral/Slightly Acidic? check_ph->ph_ok adjust_ph Action: Adjust pH to 6-7 ph_ok->adjust_ph No check_solvent 2. Evaluate Extraction Solvent ph_ok->check_solvent Yes adjust_ph->check_ph solvent_ok Solvent Appropriate? check_solvent->solvent_ok test_solvents Action: Test Alternative Solvents (e.g., Dichloromethane, Ethyl Acetate) solvent_ok->test_solvents No check_temp 3. Review Temperature Conditions solvent_ok->check_temp Yes test_solvents->check_solvent temp_ok Evaporation Temp < 40°C? check_temp->temp_ok reduce_temp Action: Lower Evaporation Temperature temp_ok->reduce_temp No check_procedure 4. Assess Extraction Procedure (LLE/SPE) temp_ok->check_procedure Yes reduce_temp->check_temp procedure_ok Procedure Followed Correctly? check_procedure->procedure_ok optimize_procedure Action: Optimize Mixing Time, Phase Separation, SPE Steps procedure_ok->optimize_procedure No analytical_issue 5. Investigate Analytical Method procedure_ok->analytical_issue Yes optimize_procedure->check_procedure derivatization Consider Derivatization (GC-MS) analytical_issue->derivatization end End: Recovery Improved derivatization->end

Caption: A stepwise workflow for troubleshooting poor this compound recovery.

Data on Methomyl and this compound Recovery

The following tables summarize recovery data from various studies.

Table 1: Recovery of Methomyl from Water at Different pH Values

pHSpiking Level (µg/mL)Average Recovery (%)
4.00.5 - 5.086.0 - 89.6
7.00.5 - 5.084.0 - 88.8
9.20.5 - 5.086.6 - 92.4

Data sourced from a study on Methomyl degradation in aqueous medium.[3]

Table 2: Recovery of Methomyl from Spiked Blood Samples

Extraction MethodSpiking Level (mg/L)Average Recovery (%)
Chloroform extraction after making alkaline with ammonia2.5~56
Acetone homogenization followed by further extraction2.5~58

Data from a study on the analysis of Methomyl in post-mortem samples.[4]

Table 3: Derivative Yields of this compound TMS Ether from Fortified Crop Extracts

Crop MatrixFortification Level (ppm)Derivative Yield (%)
Tomato, Carrot, Celery0.05 - 1.00≥ 89

Data from a study on the GLC determination of Methomyl and its oxime.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples

This protocol is a generalized procedure based on common LLE principles.

  • Sample Preparation:

    • Take a known volume of the aqueous sample (e.g., 200 mL) in a separatory funnel.

    • Adjust the sample pH to a range of 6-7 using a suitable buffer or dilute acid.

    • Add 5-10 g of sodium chloride to increase the ionic strength of the aqueous phase and improve extraction efficiency.[3]

  • Extraction:

    • Add the extraction solvent (e.g., 100 mL of dichloromethane) to the separatory funnel.[3]

    • Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate completely.

  • Collection of Organic Phase:

    • Drain the lower organic layer (dichloromethane) into a collection flask.

    • Repeat the extraction two more times with smaller volumes of the solvent (e.g., 50 mL each).[3]

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a column of anhydrous sodium sulfate (B86663) to remove any residual water.[3]

    • Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.[3]

    • Further, concentrate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known final volume (e.g., 1 mL) for analysis by HPLC or other methods.[3]

Workflow for Liquid-Liquid Extraction

LLE_Workflow start Start: Aqueous Sample ph_adjust 1. Adjust pH to 6-7 start->ph_adjust add_salt 2. Add NaCl ph_adjust->add_salt add_solvent 3. Add Dichloromethane add_salt->add_solvent extract 4. Shake and Separate Phases add_solvent->extract repeat_extract extract->repeat_extract collect_organic 5. Combine Organic Layers extract->collect_organic Final Extract repeat_extract->add_solvent Re-extract dry 6. Dry with Sodium Sulfate collect_organic->dry concentrate 7. Concentrate at < 40°C dry->concentrate reconstitute 8. Reconstitute in Solvent concentrate->reconstitute end End: Sample Ready for Analysis reconstitute->end

Caption: A typical workflow for the liquid-liquid extraction of this compound.

Protocol 2: Considerations for Solid-Phase Extraction (SPE)

While a specific, validated SPE protocol for this compound was not detailed in the provided search results, a general approach can be outlined based on the principles of SPE for similar compounds.

  • Sorbent Selection: Based on the polarity of this compound, a reversed-phase sorbent (e.g., C18) or a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent would be a suitable starting point.

  • Conditioning: The SPE cartridge must be conditioned first with a water-miscible organic solvent (e.g., methanol) followed by equilibration with water or a buffer at the appropriate pH (neutral to slightly acidic).

  • Sample Loading: The pre-treated sample (pH adjusted) is loaded onto the SPE cartridge at a slow, controlled flow rate to ensure adequate interaction between the analyte and the sorbent.

  • Washing: The cartridge is washed with a weak solvent mixture (e.g., water or a low percentage of organic solvent in water) to remove interferences without eluting the analyte of interest.

  • Elution: this compound is eluted from the sorbent using a stronger organic solvent, such as acetonitrile or methanol. The choice of elution solvent and its volume should be optimized to ensure complete recovery.

  • Post-Elution: The eluate is then concentrated and reconstituted in a suitable solvent for analysis, similar to the LLE protocol.

References

Technical Support Center: Minimizing Degradation of Methomyl and its Oxime Metabolite During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Methomyl (B1676398) and its primary metabolite, Methomyl oxime, during sample storage. Accurate quantification of these analytes is critical for reliable experimental outcomes, and improper handling and storage can lead to significant data variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methomyl that can affect my sample integrity?

A1: Methomyl is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and microbial degradation.[1][2]

  • Hydrolysis: This is a major degradation route, especially in alkaline conditions.[3] Methomyl's carbamate (B1207046) ester structure is prone to cleavage, leading to the formation of this compound.[4][5] The rate of hydrolysis is significantly influenced by pH and temperature.

  • Photolysis: Exposure to UV light can also lead to the degradation of Methomyl.[6]

  • Microbial Degradation: Microorganisms present in soil and water samples can metabolize Methomyl, contributing to its breakdown.[2]

Q2: What is this compound, and why is it important to consider during Methomyl analysis?

A2: this compound (S-methyl-N-hydroxythioacetimidate) is the primary degradation product of Methomyl, particularly through hydrolysis.[4][7] Its presence and concentration in a sample can indicate the extent of Methomyl degradation that has occurred post-collection. For accurate assessment of the original Methomyl concentration, it is often necessary to quantify both the parent compound and this compound.

Q3: What are the general recommended storage conditions for samples containing Methomyl?

A3: To minimize degradation, samples should be stored in a manner that slows down chemical and biological processes. The general recommendation for pesticide residue analysis is to store samples frozen at or below -18°C, especially for long-term storage.[8] For water samples that cannot be extracted immediately, acidification is often recommended.[9]

Q4: How does pH affect the stability of Methomyl in my aqueous samples?

A4: Methomyl is most stable in neutral to slightly acidic conditions (pH 5-7).[10] In alkaline environments (pH > 7), the rate of hydrolysis to this compound increases significantly.[3][10] Therefore, controlling the pH of your aqueous samples is a critical step in preserving Methomyl.

Q5: Should I use preservatives for my water samples? If so, what is recommended?

A5: Yes, if water samples for carbamate analysis cannot be extracted within 48 hours, preservation is recommended. According to EPA Method 632.1, the sample should be adjusted to a pH of 2.0 to 4.0 with sulfuric acid.[9] This acidification helps to inhibit microbial activity and slow down hydrolysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no detection of Methomyl, but high levels of this compound. Sample Degradation: Methomyl has likely degraded to this compound after sample collection.- Review your sample collection, handling, and storage procedures. - Ensure samples were immediately cooled and protected from light after collection. - Verify that the storage temperature was consistently at or below -18°C. - For aqueous samples, confirm that the pH was adjusted to an acidic range if extraction was delayed.
Inconsistent or variable Methomyl concentrations across replicate samples. Inconsistent Storage Conditions: Variations in temperature, light exposure, or storage duration between replicates. Freeze-Thaw Cycles: Repeated freezing and thawing of samples can accelerate degradation.[11]- Ensure all replicate samples are stored under identical conditions. - Aliquot samples into smaller volumes to avoid the need for repeated freeze-thaw cycles of the entire sample. - If possible, analyze the entire subsample at once after thawing.
Overall low recovery of both Methomyl and this compound. Adsorption to Container Walls: Improper container material may lead to analyte loss. Improper Extraction: Inefficient extraction from the sample matrix.- Use amber glass containers with PTFE-lined caps (B75204) for sample collection and storage to minimize adsorption and photodegradation.[12] - Review and optimize your sample extraction protocol. Ensure the chosen solvent and technique are appropriate for the sample matrix.

Quantitative Data Summary

The stability of Methomyl is highly dependent on pH and temperature. The following table summarizes the degradation kinetics of Methomyl in an aqueous medium under laboratory-simulated conditions.

pHTemperature Range (°C)Half-life (days)% Dissipation in 60 DaysReference
4.015 - 39.520.76 - 22.1384 - 87%[13][14][15][16]
7.015 - 39.527.87 - 28.6771 - 77%[13][14][15][16]
9.215 - 39.515.84 - 16.5491 - 93%[13][14][15][16]

Note: The provided data is for Methomyl dissipation. The formation of this compound is the primary degradation pathway under these conditions.

Experimental Protocols

Protocol 1: Collection and Preservation of Water Samples for Methomyl Analysis

This protocol is based on guidelines for carbamate pesticide analysis, such as EPA Method 632.1.[9]

  • Sample Collection:

    • Collect grab samples in 1-liter amber glass bottles with PTFE-lined screw caps.

    • Rinse the bottle with the sample water before collecting the final sample.

    • Fill the bottle, leaving a small headspace to allow for thermal expansion.

  • Immediate Handling:

    • Immediately after collection, place the samples in a cooler with ice to bring the temperature down to approximately 4°C.

    • Protect samples from direct sunlight at all times.

  • Preservation (if extraction is delayed > 48 hours):

    • In a well-ventilated area, carefully add a sufficient amount of sulfuric acid to each 1-liter sample to adjust the pH to a range of 2.0 to 4.0.

    • Verify the pH using a calibrated pH meter or pH paper.

    • Cap the bottle tightly and gently invert it several times to mix.

  • Storage:

    • Store the samples in a freezer at or below -18°C until extraction.

    • Samples should be extracted within 7 days of collection.[1]

Protocol 2: Storage of Soil and Sediment Samples

This protocol is based on general guidelines for pesticide residue analysis in solid matrices.[17]

  • Sample Collection:

    • Collect a representative composite sample using a clean soil probe or auger.

    • Place the sample in a clean, airtight, and chemically inert container, such as a glass jar with a PTFE-lined lid.

  • Immediate Handling:

    • Remove any large debris (rocks, twigs) from the sample.

    • Place the sample container in a cooler with ice packs immediately after collection.

  • Storage:

    • Upon arrival at the laboratory, transfer the samples to a freezer and store them at or below -18°C.

    • Ideally, samples should be analyzed within 30 days of collection. If longer storage is necessary, storage stability studies may be required.[8]

    • Store samples in a dedicated freezer for pesticide residue samples to avoid cross-contamination.

Visualizations

Troubleshooting Workflow for Methomyl Degradation cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Validation start Inaccurate Methomyl Results (Low Methomyl, High Oxime) check_storage Review Storage Conditions (Temp, Duration, Light) start->check_storage check_preservation Verify Sample Preservation (pH for aqueous samples) start->check_preservation check_handling Assess Sample Handling (Freeze-thaw cycles) start->check_handling implement_storage Implement Strict Storage Protocols (<= -18°C, dark) check_storage->implement_storage implement_preservation Ensure Proper Preservation (Acidify aqueous samples) check_preservation->implement_preservation implement_handling Improve Handling Procedures (Aliquot to avoid freeze-thaw) check_handling->implement_handling reanalyze Re-analyze QC Samples or Re-sample if necessary implement_storage->reanalyze implement_preservation->reanalyze implement_handling->reanalyze

Caption: Troubleshooting workflow for addressing Methomyl degradation issues.

Chemical Degradation Pathway of Methomyl to this compound Methomyl Methomyl (C5H10N2O2S) Hydrolysis Hydrolysis (e.g., alkaline conditions) Methomyl->Hydrolysis Methomyl_Oxime This compound (C3H7NOS) Hydrolysis->Methomyl_Oxime

References

Enhancing sensitivity for low-level detection of Methomyl oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for low-level detection of Methomyl (B1676398) oxime.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My signal-to-noise ratio for Methomyl oxime is very low. How can I improve it?

A1: Low signal-to-noise can stem from several factors. Here’s a troubleshooting guide:

  • Sample Preparation: Ensure your extraction method is efficient. For complex matrices like crops or biological tissues, consider using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method to minimize matrix effects.[1][2]

  • Derivatization: Methomyl and its oxime can be thermally labile. Derivatization to a more stable compound, such as a trimethylsilyl (B98337) (TMS) ether, can significantly improve stability and chromatographic performance, especially for Gas Chromatography (GC) methods.[3][4][5][6]

  • Instrumentation:

    • For GC-MS, ensure the injection port temperature is optimized to prevent thermal degradation.

    • For LC-MS, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates) to maximize ionization of the target analyte.

    • Consider using a more sensitive detector. For instance, a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode will offer higher sensitivity than a UV or Flame Ionization Detector.[7]

  • Column Choice: Use a column that provides good retention and peak shape for your analyte. For HPLC, a C18 column is commonly used.[8]

Q2: I'm observing poor peak shape (e.g., tailing, splitting) in my chromatograms. What could be the cause?

A2: Poor peak shape is a common issue that can compromise resolution and quantification.

  • Injection Solvent: Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion, especially for early eluting compounds. If using a gradient elution in LC, try to match the initial mobile phase composition with your sample solvent.[9]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Active sites on the column can interact with the analyte, causing peak tailing. Using a column with end-capping or adding a competing agent to the mobile phase can help.

  • Thermal Degradation: For GC analysis, methomyl is thermally unstable.[4][6][10] Consider converting it to its more stable oxime derivative before analysis.[7][11]

Q3: What is the purpose of converting Methomyl to its oxime before analysis?

A3: Methomyl is unstable under certain conditions, such as heat, alkaline pH, and UV radiation.[10][12] This instability can lead to degradation during sample preparation and analysis, resulting in inaccurate and unreliable measurements. The oxime derivative of methomyl is generally more stable.[11] Therefore, converting methomyl to its oxime form through alkaline hydrolysis is a common strategy to ensure consistent and reproducible results, particularly for GC-based methods.[3][7][13]

Q4: How can I minimize matrix interference in complex samples like soil or food?

A4: Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification.

  • Sample Cleanup: Implement a thorough sample cleanup procedure. Solid-Phase Extraction (SPE) or the QuEChERS method are effective for removing interfering compounds.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Isotope Dilution: Use a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction, cleanup, and analysis. This is one of the most effective ways to correct for matrix effects and analyte loss.

  • Chromatographic Separation: Optimize your chromatographic method to separate the analyte of interest from co-eluting matrix components.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of Methomyl and its oxime.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Analyte FormDerivatizationLimit of Detection (LOD)Linear RangeMatrixReference
This compoundtert-butyldimethylsilyl (TBDMS)0.5 ng/g1 - 5000 ng/gHuman Blood[3]
This compoundTrimethylsilyl (TMS)~0.25 ng (equivalent of oxime)0.25 - 10.0 µg/mLCrops[5]

Table 2: Liquid Chromatography (LC) Methods

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)MatrixReference
HPLC-PDA0.02 µg/mL0.05 µg/mLWater[8]
LC-MS/MS0.69 ng/mL2.30 ng/mLTobacco[1]
LC-MS/MS0.1 ppb1.0 ppbWater[14]

Table 3: Other Detection Methods

MethodLimit of Detection (LOD)Linear RangePrincipleReference
Voltammetric Sensor0.02 µM0.086 - 16 µMElectrochemical Oxidation[13]
Immunochromatographic Assay (ICA)3.2 ng/g (cabbage), 5.4 ng/g (tomato)-Immunoassay[15][16]
Potentiometric Biosensor0.25 ng/mL-Enzyme Inhibition[17]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as a TBDMS Derivative

This protocol is adapted from a method for determining methomyl in human blood.[3]

  • Hydrolysis: In a suitable vial, add the sample (e.g., 1g of blood). Add sodium hydroxide (B78521) to convert methomyl to its oxime form.

  • Acidification & Extraction: Acidify the solution with hydrochloric acid. Pass the solution through an Extrelut column. Elute the this compound with a mixture of dichloromethane-ethyl acetate-chloroform (65:25:10).

  • Derivatization: Evaporate the eluate to dryness. Add a suitable silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to form the tert-butyldimethylsilyl (TBDMS) derivative.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • Column: Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize the temperature ramp to ensure good separation.

    • MS Detection: Operate in Electron Impact (EI) mode and monitor characteristic ions for the TBDMS derivative of this compound.

Protocol 2: LC-MS/MS Analysis of Methomyl

This protocol is a general guide based on methods for water and tobacco samples.[1][14]

  • Sample Preparation:

    • Water: Acidify the water sample (e.g., 10 mL) with formic acid. No further extraction may be necessary.[14]

    • Complex Matrices (e.g., Tobacco): Perform a QuEChERS extraction. Weigh the sample (e.g., 2g), add water and acetonitrile, shake, and then add QuEChERS salts. Centrifuge and filter the supernatant.[1]

  • LC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

  • MS/MS Detection:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. Monitor at least two precursor-to-product ion transitions for confirmation.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Blood, Tissue) Hydrolysis Alkaline Hydrolysis (Methomyl -> this compound) Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., with TMS or TBDMS) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Water, Food) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC_Injection LC Injection Cleanup->LC_Injection LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of Methomyl.

Troubleshooting_Logic Start Low Sensitivity or Poor Peak Shape Check_Sample_Prep Review Sample Preparation? Start->Check_Sample_Prep Optimize_Extraction Optimize Extraction & Cleanup (e.g., QuEChERS) Check_Sample_Prep->Optimize_Extraction Yes Check_Derivatization GC Method? Consider Derivatization Check_Sample_Prep->Check_Derivatization No Optimize_Extraction->Check_Derivatization Implement_Derivatization Implement TMS or TBDMS Derivatization Check_Derivatization->Implement_Derivatization Yes Check_Instrument Review Instrument Parameters? Check_Derivatization->Check_Instrument No Implement_Derivatization->Check_Instrument Optimize_Instrument Optimize Injection Temp, Source Parameters, Detector Settings Check_Instrument->Optimize_Instrument Yes Check_Chromatography Review Chromatography? Check_Instrument->Check_Chromatography No Optimize_Instrument->Check_Chromatography Optimize_Chromatography Optimize Column, Mobile Phase/Gradient Check_Chromatography->Optimize_Chromatography Yes End Improved Results Check_Chromatography->End No Optimize_Chromatography->End

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Optimization of Electrochemical Sensors for Methomyl Oxime Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of electrochemical sensors for the detection of methomyl (B1676398) oxime.

Frequently Asked Questions (FAQs)

1. What is the principle behind the electrochemical detection of methomyl?

The electrochemical detection of methomyl typically involves a two-step process. First, methomyl is subjected to alkaline hydrolysis to convert it into methomyl oxime. Subsequently, the this compound is electrochemically oxidized at the surface of a modified electrode. The resulting oxidation current is proportional to the concentration of this compound, which in turn corresponds to the initial concentration of methomyl. Some methods, however, are based on the ability of methomyl to inhibit the electrocatalytic oxidation of its hydrolysis product.[1]

2. Why is an electrode modification necessary for this compound detection?

Bare electrodes often exhibit poor electrocatalytic activity towards the oxidation of this compound, leading to low sensitivity and high overpotential.[2] Modifying the electrode surface with materials like copper oxide (CuO) nanoparticles enhances the electrocatalytic properties, leading to a more sensitive and stable sensor.[1][3] These modifications increase the electrode's active surface area and facilitate faster electron transfer.

3. What are the common electrochemical techniques used for this compound detection?

The most commonly employed techniques are square wave voltammetry (SWV) and cyclic voltammetry (CV).[1] SWV is often preferred for quantitative analysis due to its higher sensitivity and better discrimination against background currents.[4] CV is typically used for the initial characterization of the electrochemical behavior of this compound at the modified electrode.

4. What is a typical composition for a copper oxide modified carbon paste electrode (Cu-CPE)?

A common composition for a Cu-CPE involves mixing graphite (B72142) powder with a binder like paraffin (B1166041) oil. Copper oxide nanoparticles are then incorporated into this paste. A typical ratio might be a 70:30 (w/w) mixture of graphite powder to paraffin oil, with the CuO nanoparticles added as a percentage of the total weight of the paste.

Troubleshooting Guide

Problem 1: No signal or a very weak signal is observed.

  • Possible Cause 1: Incomplete hydrolysis of methomyl.

    • Solution: Ensure that the alkaline hydrolysis step is carried out under optimal conditions. Verify the concentration and freshness of the alkaline solution (e.g., NaOH) and allow sufficient time for the reaction to complete.

  • Possible Cause 2: Inactive electrode surface.

    • Solution: The electrode surface may be fouled or passivated. For a carbon paste electrode, renew the surface by extruding a small amount of the paste and polishing it on a clean surface.[5] For other types of modified electrodes, follow the specific cleaning and reactivation protocol for that material.

  • Possible Cause 3: Incorrect potential window.

    • Solution: The applied potential range may not cover the oxidation potential of this compound. Perform a cyclic voltammetry scan over a wider potential range to identify the oxidation peak of this compound on your specific modified electrode.

  • Possible Cause 4: Improperly prepared modified electrode.

    • Solution: The dispersion of the modifier (e.g., CuO nanoparticles) within the electrode matrix might be poor, or the modifier itself may have degraded. Prepare a fresh batch of the modified electrode, ensuring homogeneous mixing of all components. The choice of polymer binder can significantly impact the stability and performance of CuO-based sensors.[1][3]

Problem 2: Poor reproducibility of the measurements.

  • Possible Cause 1: Inconsistent electrode surface.

    • Solution: For carbon paste electrodes, ensure that the surface is renewed consistently before each measurement. The pressure applied during polishing and the amount of paste extruded should be as uniform as possible.

  • Possible Cause 2: Changes in experimental conditions.

    • Solution: Maintain consistent experimental parameters such as pH, temperature, and supporting electrolyte concentration. The pH of the solution can significantly influence the electrochemical response.[6]

  • Possible Cause 3: Electrode fouling.

    • Solution: The products of the electrochemical reaction or other species in the sample may adsorb onto the electrode surface, altering its properties. Implement a cleaning step between measurements. This could involve cycling the potential in a blank electrolyte solution or using a specific chemical or electrochemical cleaning procedure.

Problem 3: The calibration curve is not linear or has a low correlation coefficient.

  • Possible Cause 1: Saturation of the electrode surface.

    • Solution: At high analyte concentrations, the active sites on the electrode surface may become saturated, leading to a non-linear response. Dilute the samples to fall within the linear dynamic range of the sensor.

  • Possible Cause 2: Presence of interfering species.

    • Solution: Other electroactive compounds in the sample matrix may interfere with the detection of this compound. Perform a standard addition method to assess matrix effects. If interferences are significant, sample pretreatment steps like solid-phase extraction may be necessary.

  • Possible Cause 3: Instability of the modified electrode.

    • Solution: The modifier may be leaching from the electrode surface over time, leading to a drift in the signal. Investigate the long-term stability of your modified electrode. The choice of binder and preparation method can significantly affect stability.[1][3]

Problem 4: The peak potential shifts between measurements.

  • Possible Cause 1: Change in pH.

    • Solution: The oxidation of this compound can be a pH-dependent process. A shift in pH will cause a corresponding shift in the peak potential. Ensure that the supporting electrolyte is adequately buffered.

  • Possible Cause 2: Reference electrode instability.

    • Solution: Check the filling solution of your reference electrode and ensure there are no air bubbles. If necessary, replace the filling solution or the entire reference electrode.

  • Possible Cause 3: Fouling of the electrode surface.

    • Solution: Adsorption of species onto the electrode can alter the kinetics of the electron transfer, leading to a shift in the peak potential. Implement a cleaning procedure as described above.

Data Presentation

Table 1: Optimization of Square Wave Voltammetry (SWV) Parameters for this compound Detection

ParameterTypical RangeRecommendation for Optimization
Frequency (f) 10 - 100 HzStart with a mid-range value (e.g., 50 Hz) and evaluate the peak current and shape. Higher frequencies can increase sensitivity but may also increase background noise.[7]
Pulse Amplitude (A) 10 - 100 mVA larger amplitude generally results in a higher peak current, but can also lead to peak broadening. Optimize for the best signal-to-noise ratio.[4]
Potential Step (E_step) 1 - 10 mVA smaller potential step provides better resolution of the peak, but increases the scan time. A value of 4-6 mV is often a good compromise.[4]

Experimental Protocols

Protocol 1: Preparation of Copper Oxide Modified Carbon Paste Electrode (Cu-CPE)

  • Weigh 70 mg of graphite powder and 30 mg of paraffin oil.

  • Thoroughly mix the graphite powder and paraffin oil in a mortar and pestle until a homogeneous paste is formed.

  • Add a desired amount of copper oxide (CuO) nanoparticles (e.g., 5% by weight) to the carbon paste and continue mixing until the CuO is evenly dispersed.

  • Pack the resulting paste into the well of an electrode holder, ensuring there are no air gaps.

  • Smooth the electrode surface by polishing it on a piece of clean weighing paper.

Protocol 2: Alkaline Hydrolysis of Methomyl

  • Prepare a stock solution of methomyl in a suitable solvent (e.g., methanol).

  • In an electrochemical cell, add the desired volume of supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

  • Add a specific volume of the methomyl stock solution to the cell.

  • Initiate the hydrolysis by adding a small volume of a concentrated NaOH solution to bring the final pH to a highly alkaline value (e.g., pH 12-13).

  • Allow the hydrolysis reaction to proceed for a set amount of time (e.g., 5-10 minutes) with gentle stirring.

  • Neutralize the solution to the optimal pH for electrochemical detection by adding an acid (e.g., HCl).

Protocol 3: Electrochemical Detection using Square Wave Voltammetry (SWV)

  • Place the prepared Cu-CPE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in the electrochemical cell containing the hydrolyzed methomyl solution.

  • Set the SWV parameters (frequency, amplitude, and potential step) to their optimized values.

  • Scan the potential over a range that encompasses the oxidation peak of this compound (e.g., from 0.2 V to 0.8 V vs. Ag/AgCl).

  • Record the square wave voltammogram. The peak current at the oxidation potential of this compound is proportional to its concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Methomyl_Sample Methomyl Sample Hydrolysis Alkaline Hydrolysis Methomyl_Sample->Hydrolysis Modified_Electrode Prepare Modified Electrode Electrochemical_Cell Transfer to Electrochemical Cell Modified_Electrode->Electrochemical_Cell Hydrolysis->Electrochemical_Cell SWV_Measurement SWV Measurement Electrochemical_Cell->SWV_Measurement Data_Analysis Data Analysis SWV_Measurement->Data_Analysis

Caption: Experimental workflow for methomyl detection.

Signaling_Pathway Methomyl Methomyl Hydrolysis Alkaline Hydrolysis Methomyl->Hydrolysis Methomyl_Oxime This compound Hydrolysis->Methomyl_Oxime Oxidation Electrochemical Oxidation Methomyl_Oxime->Oxidation Electrode Modified Electrode (e.g., Cu-CPE) Electrode->Oxidation Signal Current Signal Oxidation->Signal Troubleshooting_Flowchart Start Problem: No/Weak Signal Check_Hydrolysis Is Hydrolysis Complete? Start->Check_Hydrolysis Check_Electrode_Activity Is Electrode Surface Active? Check_Hydrolysis->Check_Electrode_Activity Yes Optimize_Hydrolysis Optimize Hydrolysis (Time, pH) Check_Hydrolysis->Optimize_Hydrolysis No Check_Potential_Window Is Potential Window Correct? Check_Electrode_Activity->Check_Potential_Window Yes Renew_Electrode Renew/Clean Electrode Surface Check_Electrode_Activity->Renew_Electrode No Check_Electrode_Prep Is Modified Electrode Prepared Correctly? Check_Potential_Window->Check_Electrode_Prep Yes Adjust_Potential Adjust Potential Window (Run CV) Check_Potential_Window->Adjust_Potential No Remake_Electrode Prepare Fresh Modified Electrode Check_Electrode_Prep->Remake_Electrode No Success Problem Resolved Check_Electrode_Prep->Success Yes Optimize_Hydrolysis->Success Renew_Electrode->Success Adjust_Potential->Success Remake_Electrode->Success

References

Selecting the appropriate GC column for Methomyl oxime analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of Methomyl (B1676398) oxime.

Frequently Asked Questions (FAQs)

Q1: Why is direct GC analysis of Methomyl challenging?

A1: Methomyl is a thermally labile carbamate (B1207046) insecticide.[1][2] During conventional GC analysis, it can degrade in the hot injector port, leading to inaccurate and unreliable results. To overcome this, Methomyl is often converted to its more thermally stable oxime form, which is then typically derivatized before GC analysis.[3][4][5]

Q2: What is the purpose of derivatization for Methomyl oxime analysis?

A2: Derivatization is a chemical process that converts the analyte into a more suitable form for GC analysis. For this compound, derivatization, commonly through silylation to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether, increases its volatility and thermal stability.[3][4][5] This reduces the compound's polarity, minimizing interactions with active sites within the GC system and resulting in improved peak shape and sensitivity.

Q3: What are the most common GC columns for the analysis of derivatized this compound?

A3: The selection of a GC column is critical for successful analysis. For derivatized this compound and similar pesticide analyses, low to mid-polarity columns are generally recommended. Columns with a stationary phase of 5% phenyl-methylpolysiloxane are a popular choice due to their versatility and robustness.

Recommended GC Columns for this compound Analysis

The following table summarizes recommended GC columns for the analysis of derivatized this compound, based on stationary phase, and typical dimensions.

Stationary PhasePolarityCommon Trade NamesColumn Dimensions (Length x I.D. x Film Thickness)Key Features
5% Phenyl / 95% DimethylpolysiloxaneLowDB-5ms, HP-5ms, TG-5MS, InertCap 5MS/Sil30 m x 0.25 mm x 0.25 µmGeneral purpose, robust, low bleed, suitable for a wide range of pesticides.[6][7]
(14% Cyanopropyl-phenyl) / 86% DimethylpolysiloxaneMidDB-1701, VF-1701 Pesticides30 m x 0.25 mm x 0.25 µmGood for separation of compounds with varying polarities.
100% DimethylpolysiloxaneNon-PolarDB-1, HP-1, TG-1MS30 m x 0.25 mm x 0.25 µmSeparates compounds primarily by boiling point.[8]

Experimental Protocol: GC-MS Analysis of Tert-Butyldimethylsilyl (TBDMS) Derivatized this compound

This protocol is adapted from the method described by Ito et al. (1998) for the sensitive determination of Methomyl in blood as its oxime tert-butyldimethylsilyl derivative.[3]

1. Sample Preparation (Hydrolysis and Derivatization):

  • Methomyl is converted to this compound by hydrolysis with sodium hydroxide.

  • The resulting this compound is extracted from the sample matrix.

  • The extracted this compound is then derivatized to its tert-butyldimethylsilyl ether.

2. GC-MS Parameters:

  • GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

  • Injector: Splitless injection is commonly used for trace analysis.

    • Injector Temperature: Typically around 250 °C. To minimize thermal degradation of any underivatized compound, an on-column injection technique can be considered.[1][2]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/minute.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of the TBDMS-Methomyl oxime derivative.

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of derivatized this compound.

Problem 1: Peak Tailing

  • Symptom: The peak for this compound derivative is asymmetrical, with a trailing edge.

  • Potential Causes:

    • Active Sites: Interaction of the analyte with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector.

    • Incomplete Derivatization: The presence of underivatized, more polar this compound.

    • Column Overload: Injecting too much sample.

  • Solutions:

    • Use Deactivated Liners and Columns: Employ injector liners and GC columns that are specifically deactivated for the analysis of active compounds.

    • Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.

    • Reduce Injection Volume: Inject a smaller amount of the sample.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual activity.

Problem 2: Poor Sensitivity / No Peak

  • Symptom: The peak for the this compound derivative is very small or absent.

  • Potential Causes:

    • Degradation in Injector: The injector temperature may be too high, causing thermal degradation.

    • Hydrolysis of Derivative: The silyl (B83357) derivative is sensitive to moisture and can hydrolyze back to the oxime.

    • Leaks in the System: Leaks in the carrier gas line can lead to poor sample transfer and detector response.

  • Solutions:

    • Lower Injector Temperature: Gradually decrease the injector temperature to find the optimal balance between volatilization and stability. Consider using a temperature-programmable inlet or on-column injection.[1][2]

    • Ensure Anhydrous Conditions: Use dry solvents and reagents for the derivatization and handle the samples in a moisture-free environment.

    • Perform a Leak Check: Regularly check the GC system for leaks using an electronic leak detector.

Problem 3: Ghost Peaks

  • Symptom: Peaks appear in the chromatogram at unexpected retention times, often in blank runs.

  • Potential Causes:

    • Septum Bleed: Degradation products from the injector septum.

    • Contamination: Carryover from previous injections or contamination of the syringe or injector.

    • Derivatization Reagent Artifacts: Excess or byproducts of the silylating reagent.

  • Solutions:

    • Use High-Quality Septa: Select low-bleed septa and replace them regularly.

    • Clean the Injector and Syringe: Periodically clean the injector port and use a proper syringe cleaning procedure between injections.

    • Optimize Derivatization: Use the minimum amount of derivatizing reagent necessary for complete reaction and include a cleanup step after derivatization if needed.

Visualizations

GC_Column_Selection_Workflow start Start: Need to Analyze This compound is_derivatized Is the sample derivatized? start->is_derivatized derivatize Derivatize the sample (e.g., Silylation) is_derivatized->derivatize No column_choice Select GC Column is_derivatized->column_choice Yes derivatize->column_choice low_polarity Low Polarity (e.g., 5% Phenyl) column_choice->low_polarity General Purpose mid_polarity Mid Polarity (e.g., 14% Cyanopropyl-phenyl) column_choice->mid_polarity Improved selectivity for pesticide mixtures non_polar Non-Polar (e.g., 100% Dimethylpolysiloxane) column_choice->non_polar Boiling point separation run_analysis Perform GC Analysis low_polarity->run_analysis mid_polarity->run_analysis non_polar->run_analysis

Caption: Workflow for selecting a GC column for this compound analysis.

Troubleshooting_Flowchart start GC Analysis Issue peak_tailing Peak Tailing? start->peak_tailing poor_sensitivity Poor Sensitivity? peak_tailing->poor_sensitivity No check_active_sites Check for Active Sites (Liner, Column) peak_tailing->check_active_sites Yes ghost_peaks Ghost Peaks? poor_sensitivity->ghost_peaks No check_injector_temp Optimize Injector Temperature poor_sensitivity->check_injector_temp Yes check_septum_bleed Check Septum Bleed ghost_peaks->check_septum_bleed Yes end Problem Resolved ghost_peaks->end No check_derivatization Verify Complete Derivatization check_active_sites->check_derivatization check_derivatization->end check_moisture Ensure Anhydrous Conditions check_injector_temp->check_moisture check_leaks Perform Leak Check check_moisture->check_leaks check_leaks->end clean_injector Clean Injector and Syringe check_septum_bleed->clean_injector clean_injector->end

Caption: Troubleshooting flowchart for common GC analysis issues.

References

Technical Support Center: Methomyl Oxime Stability in Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Methomyl (B1676398) and its oxime derivative, particularly concerning instability issues encountered during alkaline hydrolysis procedures.

Frequently Asked Questions (FAQs)

Q1: What is Methomyl and Methomyl oxime?

Methomyl is a broad-spectrum oxime carbamate (B1207046) insecticide used to control a wide range of pests.[1][2] this compound, also known as S-methyl-N-hydroxythioacetimidate (MHTA), is a key intermediate in the synthesis of Methomyl.[3] It is also a potential degradation product.

Q2: Why is this compound unstable in alkaline conditions?

Methomyl itself is known to decompose rapidly in alkaline solutions.[4] This instability is attributed to the hydrolysis of the carbamate ester group. The oxime functional group (C=N-OH) is also susceptible to hydrolysis, which can be catalyzed by both acids and bases, though it is generally more resistant to hydrolysis than analogous hydrazones.[5][6][7] In alkaline media, the rate of decomposition for Methomyl increases, leading to the breakdown of the molecule.[4] One study noted that Methomyl was stable at pH 5 and 7 for 30 days but broke down at pH 9 with a half-life of about 30 days.[3] Another study observed slightly faster dissipation of methomyl at an alkaline pH of 9.2, with a half-life of approximately 16-17 days, compared to neutral or acidic conditions.[8]

Q3: What are the primary degradation products of Methomyl under alkaline hydrolysis?

Under alkaline hydrolysis, Methomyl is expected to degrade into less toxic components. The primary degradation pathway involves the cleavage of the carbamate ester bond.[9] This process leads to the formation of this compound (MHTA) and methylamine.[3][4] Further degradation of the oxime may occur, though it is generally more stable than the parent carbamate.

Q4: How does temperature affect the stability of this compound?

The rate of decomposition of Methomyl in aqueous solutions increases at higher temperatures.[4] This suggests that experiments involving alkaline hydrolysis should be conducted at controlled, and preferably lower, temperatures to minimize degradation if the integrity of the molecule needs to be maintained for as long as possible.

Troubleshooting Guide

This guide addresses common problems encountered during the alkaline hydrolysis of Methomyl and its oxime.

Issue Possible Cause Recommended Solution
Rapid Disappearance of Analyte Peak in HPLC/GC The pH of the solution is too high, causing rapid degradation of this compound.Carefully control the pH of your solution. Start with a mildly alkaline buffer (e.g., pH 8-9) and assess stability. Avoid strongly alkaline conditions (pH > 10) unless complete and rapid degradation is the objective.[4][8]
The temperature of the experiment is too high, accelerating the hydrolysis reaction.Perform the hydrolysis at a lower, controlled temperature (e.g., room temperature or below) to slow the degradation rate.[4]
Inconsistent or Non-Reproducible Results The pH of the buffer is not stable or accurately measured.Use high-quality buffers and calibrate your pH meter regularly. Ensure the buffer capacity is sufficient for the experiment.
The stock solutions of this compound are degrading over time.Prepare fresh stock solutions for each experiment, especially if dissolved in aqueous or alkaline media. Store stock solutions in a cool, dark place.[10]
Appearance of Multiple Unknown Peaks in Chromatogram These are likely degradation products from the hydrolysis of this compound.This is expected during a hydrolysis experiment. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.[10] Mass spectrometry (MS) can be used to identify these new peaks.[9][11]
Low Recovery During Sample Extraction The analyte has degraded between the hydrolysis step and the extraction/analysis step.Neutralize the sample pH immediately after the desired hydrolysis time has elapsed to quench the reaction before proceeding with extraction.[10]
The extraction solvent is not appropriate for this compound or its degradation products.Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Various methods like SPE, SPME, and MSPD have been developed for Methomyl.[12]

Quantitative Data Summary

The stability of Methomyl is highly dependent on the pH of the aqueous medium.

Table 1: Half-life of Methomyl in Aqueous Solutions at 25°C

pHHalf-life (Days)Concentration (mg/L)Reference
5.0Stable for 30 days10 and 100[3]
7.0Stable for 30 days10 and 100[3]
9.0~3010 and 100[3]
4.020.76 - 22.13Not specified[8]
7.027.87 - 28.67Not specified[8]
9.215.84 - 16.54Not specified[8]

Note: The variability in half-life at similar pH values across different studies can be attributed to different experimental conditions such as temperature and initial concentration.

Experimental Protocols

Protocol 1: General Procedure for Alkaline Hydrolysis of Methomyl

This protocol outlines a general method for studying the degradation of Methomyl under alkaline conditions.

  • Reagent Preparation :

    • Prepare a stock solution of Methomyl (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or acetonitrile.

    • Prepare a series of aqueous buffer solutions with different alkaline pH values (e.g., pH 8, 9, 10) using appropriate buffer systems (e.g., borate, phosphate).

  • Hydrolysis Experiment :

    • In a temperature-controlled environment (e.g., a water bath set to 25°C), add a small aliquot of the Methomyl stock solution to each buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).

    • Immediately start a timer and collect aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis :

    • For each aliquot, immediately neutralize the sample by adding a small amount of acid (e.g., 0.1 N HCl) to stop the hydrolysis reaction.

    • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[8][11][12]

    • Quantify the remaining concentration of Methomyl at each time point to determine the degradation rate and half-life.

Visualizations

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis stock Prepare Methomyl Stock Solution mix Mix Stock and Buffer in Reaction Vessel stock->mix buffer Prepare Alkaline Buffer (e.g., pH 9) buffer->mix incubate Incubate at Controlled Temperature mix->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (Neutralize pH) sample->quench hplc Analyze by HPLC-UV/MS quench->hplc data Calculate Degradation Rate and Half-life hplc->data

Caption: Workflow for Methomyl alkaline hydrolysis experiment.

G start Inconsistent or Rapid Degradation Observed check_ph Is the pH of the hydrolysis solution > 9? start->check_ph check_temp Is the experimental temperature elevated? check_ph->check_temp No lower_ph Action: Lower pH to a mildly alkaline range (pH 8-9). check_ph->lower_ph Yes lower_temp Action: Reduce and control the temperature (e.g., to 25°C). check_temp->lower_temp Yes check_reagents Are stock solutions and buffers freshly prepared? check_temp->check_reagents No re_evaluate Re-evaluate Experiment lower_ph->re_evaluate lower_temp->re_evaluate prepare_fresh Action: Prepare fresh reagents before each experiment. check_reagents->prepare_fresh No check_reagents->re_evaluate Yes prepare_fresh->re_evaluate

Caption: Troubleshooting decision tree for this compound instability.

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Methomyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of Methomyl (B1676398) oxime, a primary metabolite of the carbamate (B1207046) insecticide Methomyl. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, clinical, and environmental monitoring. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of Methomyl oxime. This data has been compiled from various validation studies to provide an objective comparison.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (Range) 0.05 - 2.00 µg/mL[1]1 - 5000 ng/g[2]5 - 200 µg/kg[3]
Correlation Coefficient (r²) >0.99[1]Not explicitly stated>0.996[3]
Accuracy (Recovery %) 84.0 - 92.4%[1]72 - 93%[2]91 - 109%[3]
Precision (RSD %) 2.5 - 6.5%[1]3.1 - 5.6%[2]< 10%[3]
Limit of Detection (LOD) 0.02 µg/mL[1]0.5 ng/g[2]Not explicitly stated, but lower than LOQ
Limit of Quantification (LOQ) 0.05 µg/mL[1]Not explicitly stated5 µg/kg[3]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing and validating analytical methods. Below are representative protocols for each of the compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of this compound in various matrices, including vegetable samples.

Sample Preparation (Vegetable Matrix):

  • Homogenize 100 g of the vegetable sample.

  • Extract the sample with 20 ml of methanol (B129727) by macerating for 20 minutes, followed by ultrasound extraction for 30 minutes at 55°C.

  • Filter the extract and wash the residue 2-3 times with methanol.

  • Combine the filtrates in a 25 ml volumetric flask.

  • Concentrate the sample using a rotary evaporator.

  • Reconstitute the residue in a suitable mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector set at an appropriate wavelength (e.g., 235 nm).

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires derivatization of the polar this compound to improve its volatility and chromatographic behavior.

Sample Preparation and Derivatization (Biological Matrix - Blood):

  • To a blood sample, add sodium hydroxide (B78521) to convert any present Methomyl to its oxime form.[2]

  • Acidify the solution with hydrochloric acid.[2]

  • Pass the acidic solution through an extraction column (e.g., Extrelut).[2]

  • Elute this compound from the column using a mixture of dichloromethane, ethyl acetate, and chloroform.[2]

  • Evaporate the eluate to dryness.

  • Derivatize the residue by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heating. This converts the polar oxime to a more volatile trimethylsilyl (B98337) (TMS) derivative.[4]

  • The derivatized sample is then ready for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., 5% Phenyl Methyl Siloxane).

  • Carrier Gas: Helium.

  • Injector Temperature: Typically around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that can directly analyze this compound without the need for derivatization.

Sample Preparation (Water Matrix):

  • Measure a 10 mL aliquot of the water sample.[5]

  • Acidify the sample by adding a small amount of formic acid.[5]

  • If the sample contains suspended particles, filter it through a 0.45 µm filter.[5]

  • The sample is then ready for direct injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid, is typically used.[3]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple Quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]

Visualizing the Workflow

To better understand the logical flow of validating an analytical method, the following diagrams illustrate the key steps and their relationships.

Analytical_Method_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting MD Method Development SS Standard Solution Preparation MD->SS SP Sample Preparation Protocol MD->SP Lin Linearity & Range SS->Lin Spec Specificity / Selectivity SP->Spec DA Data Acquisition Spec->DA Lin->DA Acc Accuracy Acc->DA Prec Precision Prec->DA LOD Limit of Detection (LOD) LOD->DA LOQ Limit of Quantification (LOQ) LOQ->DA Rob Robustness Rob->DA Eval Evaluation of Results DA->Eval Report Validation Report Eval->Report

Caption: General workflow for analytical method validation.

Sample_Preparation_Comparison cluster_hplc HPLC-UV cluster_gc GC-MS cluster_lcms LC-MS/MS H_Start Sample Homogenization H_Ext Solvent Extraction H_Start->H_Ext H_Conc Concentration H_Ext->H_Conc H_Recon Reconstitution H_Conc->H_Recon G_Start Hydrolysis to Oxime G_Ext Liquid-Liquid Extraction G_Start->G_Ext G_Deriv Derivatization (Silylation) G_Ext->G_Deriv L_Start Sample Aliquoting L_Acid Acidification L_Start->L_Acid L_Filt Filtration (if needed) L_Acid->L_Filt

Caption: Comparison of sample preparation workflows.

References

A Comparative Guide to Inter-Laboratory Analysis of Methomyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical performance for the determination of Methomyl (B1676398) oxime, a primary metabolite of the insecticide Methomyl. The data presented herein is representative of a typical inter-laboratory comparison, designed to assist researchers, analytical scientists, and drug development professionals in evaluating and improving their own analytical methodologies. While based on established analytical techniques, the quantitative data is illustrative to showcase a comparative framework.

Data Presentation: Inter-laboratory Comparison Results

The following table summarizes hypothetical results from an inter-laboratory comparison for the analysis of Methomyl oxime in a spiked matrix. The data is designed to reflect potential variations in laboratory performance and methodology.

Laboratory IDAnalytical MethodMatrixSpiked Concentration (µg/kg)Reported Concentration (µg/kg)Recovery (%)z-score
Lab-001LC-MS/MSLettuce5048.597-0.5
Lab-002GC-MS (with TMS derivatization)Lettuce5052.1104.20.7
Lab-003HPLC-UVLettuce5045.290.4-1.6
Lab-004LC-MS/MSLettuce5049.899.60.0
Lab-005GC-MS (with TMS derivatization)Lettuce5055.01101.7
Lab-006HPLC-UVLettuce5042.084-2.9

Note: The z-score is a measure of a laboratory's performance against the consensus value from all participating laboratories. A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

The methodologies outlined below are based on established analytical procedures for the determination of Methomyl and its oxime metabolite.[1][2][3]

1. Sample Preparation and Extraction (QuEChERS Method)

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., lettuce) is homogenized.

  • Extraction: A 10 g portion of the homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥3000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • An aliquot of the acetonitrile supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

  • The tube is vortexed for 30 seconds and then centrifuged at ≥3000 g for 5 minutes.

  • The final extract is collected for analysis.

3. Analytical Instrumentation

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific for this compound.

  • GC-MS Analysis (with Derivatization):

    • Derivatization: The extract is evaporated to dryness and reconstituted in a solvent. A derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added and heated to form the trimethylsilyl (B98337) (TMS) ether of this compound.[1]

    • Chromatographic Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-TMS derivative.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the inter-laboratory analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Determination cluster_2 Data Analysis & Comparison Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Salting Out (QuEChERS) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 LCMS LC-MS/MS Analysis Centrifugation2->LCMS Direct Injection GCMS GC-MS Analysis (with Derivatization) Centrifugation2->GCMS Derivatization Step Quantification Quantification LCMS->Quantification GCMS->Quantification DataReporting Data Reporting Quantification->DataReporting StatisticalAnalysis Statistical Analysis (e.g., z-score) DataReporting->StatisticalAnalysis Comparison Inter-laboratory Comparison StatisticalAnalysis->Comparison

Workflow for this compound Inter-laboratory Comparison.

References

A Comparative Guide to Certified Reference Materials: Methomyl Oxime and Its Parent Compound Methomyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for Methomyl oxime and its parent compound, Methomyl. The information is intended for researchers, scientists, and professionals in drug development and pesticide analysis who require high-purity analytical standards for their work. This guide outlines key performance characteristics, detailed experimental protocols for analysis, and the biological context of these compounds.

Comparison of this compound and Methomyl CRMs

The primary mechanism of toxicity for Methomyl is the inhibition of the enzyme acetylcholinesterase (AChE), which is a key component of the nervous system. This inhibition is reversible. Methomyl is hydrolyzed in biological systems to this compound (also known as S-methyl-N-hydroxythioacetimidate or MHTA). Therefore, understanding the properties and analytical behavior of both compounds is essential for accurate toxicological assessment and residue monitoring.

Below is a table summarizing the key characteristics of commercially available CRMs for both this compound and Methomyl.

FeatureThis compound CRMMethomyl CRM
Chemical Identity 1-(methylthio)acetaldehyde oximeS-methyl N-[(methylcarbamoyl)oxy]thioacetimidate
CAS Number 13749-94-5[1][2]16752-77-5[3][4][5][6][7]
Molecular Formula C₃H₇NOS[1][2]C₅H₁₀N₂O₂S[5][7]
Molecular Weight 105.16 g/mol [1][2]162.21 g/mol [5][7]
Purity (Typical) ≥98% (from various suppliers)≥98.0% (e.g., FUJIFILM Wako)[6], TraceCERT® (Sigma-Aldrich)[7]
Format Neat solid, solutions in acetonitrile[2]Neat solid[7]
Suppliers Analytical Standard Solutions (A2S)[2], Santa Cruz Biotechnology[1], LGC Standards, ChemServiceSigma-Aldrich (TraceCERT®)[7], FUJIFILM Wako[6], ChemService
Primary Use Metabolite reference standard for toxicology and residue analysisActive ingredient reference standard for pesticide formulation and residue analysis
Biological Activity Precursor to toxic metabolites, lower direct AChE inhibition compared to MethomylPotent, reversible inhibitor of acetylcholinesterase[8]

Experimental Protocols

Accurate quantification and analysis of Methomyl and this compound require robust and validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common techniques for the analysis of these compounds.

High-Performance Liquid Chromatography (HPLC) for Methomyl Analysis

This method is adapted from the OSHA (Occupational Safety and Health Administration) analytical method for Methomyl.

1. Instrumentation:

  • HPLC System: Equipped with a UV detector.

  • Column: 25-cm x 4.6-mm i.d., 5 µm Chromasil C18 column.

  • Mobile Phase: Acetonitrile (B52724) and water.

  • Detector: UV detector set at 235 nm for higher sensitivity.

2. Reagents:

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • Methomyl certified reference material.

3. Standard Preparation:

  • Prepare a stock standard solution by accurately weighing a known amount of Methomyl CRM and dissolving it in acetonitrile in a volumetric flask.

  • Prepare a series of working standards by diluting the stock solution with acetonitrile to bracket the expected sample concentrations.

4. Sample Preparation:

  • Samples are collected on an OVS-2 tube (glass fiber filter and XAD-2 adsorbent).

  • Desorb the sample by adding 2.0 mL of acetonitrile to the vial containing the sampler components.

  • Seal the vial and allow it to desorb for one hour with periodic shaking.

5. Chromatographic Conditions:

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Run Time: Sufficient to allow for the elution of Methomyl and any interfering peaks.

6. Quantification:

  • Construct a calibration curve by plotting the peak area of the Methomyl standards against their concentration.

  • Determine the concentration of Methomyl in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This method is based on the derivatization of this compound to improve its chromatographic properties.

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Injector: Split/splitless injector.

  • Mass Spectrometer: Capable of operating in selected ion monitoring (SIM) mode.

2. Reagents:

  • This compound certified reference material.

  • A silylating agent for derivatization (e.g., BSTFA with 1% TMCS).

  • An appropriate solvent (e.g., ethyl acetate).

3. Standard and Sample Preparation with Derivatization:

  • Prepare a stock solution of this compound CRM in the chosen solvent.

  • For both standards and samples, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the silylating agent to the dried residue.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction, which forms the trimethylsilyl (B98337) (TMS) ether of this compound.

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the TMS-derivatized this compound.

5. Quantification:

  • Generate a calibration curve using the derivatized standards.

  • Quantify the derivatized this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathway and Mechanism of Action

Methomyl exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses. The metabolic conversion of Methomyl to this compound is a key step in its detoxification pathway.

Methomyl_Metabolism Methomyl Methomyl AChE_inhibited Inhibited Acetylcholinesterase Methomyl->AChE_inhibited Inhibition Hydrolysis Hydrolysis Methomyl->Hydrolysis AChE_active Active Acetylcholinesterase AChE_inhibited->AChE_active Methomyl_oxime This compound (MHTA) Hydrolysis->Methomyl_oxime Detoxification Further Detoxification Methomyl_oxime->Detoxification

Caption: Metabolic pathway and mechanism of action of Methomyl.

The diagram illustrates that Methomyl acts as a reversible inhibitor of acetylcholinesterase. Concurrently, Methomyl undergoes hydrolysis to form its primary metabolite, this compound, which then proceeds through further detoxification pathways in the body. The availability of high-purity CRMs for both Methomyl and this compound is therefore indispensable for accurately studying these processes and their toxicological implications.

References

A Comparative Analysis of Methomyl Degradation Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide, is effective for pest control but poses environmental concerns due to its toxicity. Understanding its degradation pathways is crucial for developing effective remediation strategies. This guide provides a comparative analysis of the primary degradation routes of methomyl—microbial, chemical, and photodegradation—supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in this field.

Quantitative Analysis of Methomyl Degradation

The efficiency of methomyl degradation varies significantly depending on the pathway and environmental conditions. The following table summarizes key quantitative data from various studies to facilitate a direct comparison of these methods.

Degradation PathwayMethod/OrganismInitial ConcentrationDegradation Rate / EfficiencyHalf-life (t½)Reference
Microbial Degradation Xanthomonas campestris pv. translucens5 mg/L~95% degradation in 32 days19.74 days[1]
Aspergillus fumigatus5 mg/L~87.8% degradation in 32 days25.48 days[1]
Bacterial Consortium MF090425 mg/L100% degradation within 96 hoursNot Reported[2]
Pseudomonas sp. (EB20)10 ppm77% removalNot Reported[3]
Soil MicroorganismsNot SpecifiedVariable3-50 days (in soil)[4]
Chemical Degradation Photo-Fenton (H₂O₂/Fe²⁺/UV)0.123 mmol/L100% degradation in 30 minutesNot Reported[4]
Fenton (H₂O₂/Fe²⁺)0.123 mmol/L~85% degradation in 120 minutesNot Reported[4]
UV/H₂O₂0.123 mmol/L~60% degradation in 120 minutesNot Reported[4]
Hydrolysis (in water)Not SpecifiedDependent on pH6-262 days[4]
Photodegradation UV/TiO₂1.23 x 10⁻⁴ mol/LComplete disappearance in 45 minutesNot Reported[5][6]
UV/ZnO16.4 mg/LZnO is a better catalyst than TiO₂Not Reported[7]
Direct Photolysis (UV)0.123 mmol/L4% degradation in 45 minutesNot Reported[4]
Sunlight/ZnONot Specified95% degradation in 40 minutes11.64 minutes[8][9]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of typical experimental protocols for studying each degradation pathway.

Microbial Degradation Protocol
  • Isolation and Culture of Microorganisms:

    • Collect soil or water samples from a pesticide-contaminated site.

    • Enrich the microbial population by incubating the sample in a minimal salt medium (MSM) containing methomyl as the sole carbon and/or nitrogen source.

    • Isolate individual colonies by plating on agar (B569324) medium with methomyl.

    • Identify promising strains through 16S rRNA gene sequencing.

  • Degradation Experiment:

    • Prepare a liquid culture of the isolated microorganism in MSM.

    • Spike the culture with a known concentration of methomyl (e.g., 25-100 mg/L).

    • Incubate the culture under optimal conditions of temperature and pH.

    • Collect aliquots at regular time intervals.

  • Analysis:

    • Extract methomyl and its metabolites from the collected aliquots using a suitable organic solvent (e.g., acetonitrile).

    • Analyze the concentration of methomyl and identify intermediate products using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

    • Monitor the complete mineralization of methomyl by measuring the Total Organic Carbon (TOC) reduction.[5][6]

Chemical Degradation Protocol (e.g., Photo-Fenton)
  • Reactor Setup:

    • Use a photochemical reactor equipped with a UV lamp.

    • Prepare an aqueous solution of methomyl at a known concentration.

    • Adjust the initial pH of the solution, as it is a critical parameter for Fenton and photo-Fenton reactions.[4]

  • Degradation Experiment:

    • Add the Fenton reagents, hydrogen peroxide (H₂O₂) and a ferrous salt (e.g., FeSO₄), to the methomyl solution at optimized concentrations.

    • Initiate the reaction by turning on the UV lamp.

    • Collect samples at different time points throughout the experiment.

  • Analysis:

    • Quench the reaction in the collected samples immediately (e.g., by adding sodium sulfite) to stop further degradation.

    • Analyze the remaining methomyl concentration and identify degradation products using HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), or LC-MS.[2]

Photodegradation Protocol (e.g., UV/TiO₂)
  • Catalyst Preparation and Reactor Setup:

    • Disperse a specific amount of TiO₂ photocatalyst in an aqueous solution of methomyl.

    • Place the suspension in a photoreactor equipped with a UV light source.

  • Degradation Experiment:

    • Stir the suspension in the dark for a period to ensure adsorption-desorption equilibrium between methomyl and the catalyst surface.

    • Irradiate the suspension with UV light to initiate the photocatalytic degradation.

    • Collect samples at regular intervals.

  • Analysis:

    • Separate the TiO₂ particles from the collected samples by centrifugation or filtration.

    • Determine the concentration of methomyl and its intermediates in the supernatant using analytical techniques such as HPLC or LC-MS.[5][6]

Methomyl Degradation Pathways

The degradation of methomyl proceeds through different intermediates depending on the pathway. The following diagrams, generated using the DOT language, illustrate the key steps in each process.

Microbial Degradation Pathway

Microbial degradation is a key environmental process for the breakdown of methomyl.[4] It is typically initiated by the hydrolysis of the ester bond, a crucial detoxification step.[2]

MicrobialDegradation Methomyl Methomyl MethomylOxime Methomyl Oxime Methomyl->MethomylOxime Hydrolysis Methylamine Methylamine Methomyl->Methylamine Hydrolysis Acetonitrile Acetonitrile MethomylOxime->Acetonitrile CO2_H2O CO₂ + H₂O Acetonitrile->CO2_H2O Further Metabolism Methylamine->CO2_H2O Further Metabolism

Caption: Microbial degradation of methomyl to less toxic compounds.

Chemical Degradation Pathway (Photo-Fenton)

Advanced oxidation processes like the photo-Fenton reaction are highly effective in degrading methomyl through the action of powerful hydroxyl radicals.[4]

ChemicalDegradation Methomyl Methomyl Hydroxylated_Intermediates Hydroxylated Intermediates Methomyl->Hydroxylated_Intermediates •OH attack MethomylOxime This compound Hydroxylated_Intermediates->MethomylOxime Acetonitrile Acetonitrile MethomylOxime->Acetonitrile Final_Products CO₂, H₂O, SO₄²⁻, NO₃⁻ Acetonitrile->Final_Products Oxidation

Caption: Chemical degradation of methomyl via the Photo-Fenton process.

Photodegradation Pathway (UV/TiO₂)

Photocatalytic degradation using semiconductors like TiO₂ is an efficient method for the complete mineralization of methomyl.[5][6]

Photodegradation Methomyl Methomyl Intermediate1 Intermediate (m/z 148) Methomyl->Intermediate1 Hydroxylation Intermediate2 Intermediate (m/z 118) Intermediate1->Intermediate2 Decarboxylation Intermediate3 Intermediate (m/z 90) Intermediate2->Intermediate3 Rupture of N-O bond Mineralization CO₂, H₂O, SO₄²⁻, NH₄⁺ Intermediate3->Mineralization Oxidation

Caption: Photocatalytic degradation pathway of methomyl using UV/TiO₂.

Experimental Workflow

The logical flow of a typical methomyl degradation study is outlined below, from initial sample preparation to final data analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Sample_Prep Sample Preparation (Aqueous solution of Methomyl) Reactor_Setup Reactor Setup (Microbial culture, Photoreactor, etc.) Sample_Prep->Reactor_Setup Degradation Initiate Degradation (Inoculation, UV irradiation, etc.) Reactor_Setup->Degradation Sampling Time-course Sampling Degradation->Sampling Extraction Extraction of Analytes Sampling->Extraction Instrumental_Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS) Extraction->Instrumental_Analysis Data_Analysis Data Analysis (Kinetics, Pathway Elucidation) Instrumental_Analysis->Data_Analysis

Caption: A generalized workflow for studying methomyl degradation.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Methomyl Oxime Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This guide presents a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Methomyl oxime, a primary metabolite of the insecticide Methomyl. This comparison is supported by experimental data to facilitate an informed decision-making process for method selection and validation.

Quantitative Data Summary

The performance of analytical methods is best assessed through a direct comparison of their validation parameters. The following table summarizes the key quantitative data for the analysis of this compound by HPLC and GC-MS.

Validation ParameterHPLC-UVGC-MS
Linearity Range 1 - 400 µg/mL1 - 5000 ng/g
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) Representative: ~0.5 µg/mL0.5 ng/g[1]
Limit of Quantification (LOQ) Representative: ~1.5 µg/mLNot explicitly stated
Accuracy (Recovery) Representative: 95 - 105%72 - 93%[1]
Precision (RSD/CV) Representative: < 2%3.1 - 5.6%[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established procedures for the analysis of Methomyl and related compounds in various matrices.

Sample Preparation:

  • A representative sample is homogenized.

  • This compound is extracted from the matrix using a suitable solvent such as acidified methanol.[2]

  • The mixture is centrifuged and filtered to remove particulate matter.[2]

  • The resulting solution is directly injected into the HPLC system.

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 235 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a sensitive method for the determination of Methomyl in biological samples, where it is converted to its oxime derivative.[1]

Sample Preparation and Derivatization:

  • Methomyl in the sample is converted to this compound using sodium hydroxide.[1]

  • The solution is acidified and the this compound is extracted using a solid-phase extraction column.[1]

  • The extracted this compound is then derivatized to a more volatile and thermally stable form, for example, using a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide.[1]

  • The derivatized sample is then injected into the GC-MS system.

Chromatographic Conditions:

  • Instrument: A GC system coupled with a mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature is held for a few minutes, followed by a temperature ramp to a final temperature which is then held for several minutes to ensure elution of the analyte.

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Quadrupole.

Methodology and Process Visualization

To provide a clearer understanding of the analytical workflows and the cross-validation process, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Acidified Methanol Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Injection HPLC Injection Centrifugation->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (~235 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 1: Experimental workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Conversion Conversion to This compound SPE Solid-Phase Extraction (SPE) Conversion->SPE Derivatization Silylation SPE->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Quantification Quantification Detection->Quantification

Figure 2: Experimental workflow for GC-MS analysis of this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_comparison Cross-Validation cluster_conclusion Conclusion HPLC HPLC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Analysis Analysis of Identical Samples by Both Methods HPLC->Analysis GCMS GC-MS Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) GCMS->Analysis Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Analysis->Comparison Conclusion Assessment of Method Equivalence and Interchangeability Comparison->Conclusion

References

Microbial Degradation of Methomyl to Methomyl Oxime: A Comparative Analysis of Microbial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of various microbial strains in their ability to degrade the carbamate (B1207046) insecticide Methomyl (B1676398) to its primary metabolite, methomyl oxime. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of the degradation pathways and experimental workflows.

The biodegradation of the N-methyl carbamate insecticide methomyl is a critical area of research due to its potential environmental toxicity. A key step in its microbial degradation is the hydrolysis of the carbamate ester bond, leading to the formation of this compound. This guide provides a comparative overview of the efficacy of different microbial strains in catalyzing this specific conversion, supported by experimental data from scientific literature.

Comparative Efficacy of Microbial Strains

The efficiency of microbial degradation of methomyl to this compound varies significantly among different species and even strains. Below is a summary of quantitative data from studies on some of the most effective microbial agents.

Microbial AgentInitial Methomyl Conc. (mg/L)Time (hours)Methomyl Degraded (%)This compound Conc. (mg/L)Key Findings
Aminobacter sp. MDW-2506~50%~25Efficiently converts methomyl to this compound, which accumulates as it is not further degraded by this strain.[1][2]
12~80%~40
24>95%~48
Aminobacter sp. MDW-2 & Afipia sp. MDW-3 (Co-culture)5024~100%~20 (peak at ~12h, then degrades)Aminobacter sp. MDW-2 converts methomyl to this compound, which is then degraded by Afipia sp. MDW-3, leading to complete mineralization.[1][2]
48100%~5
72100%<1
Pseudomonas sp. EB2010336 (14 days)77%Not QuantifiedDemonstrates significant degradation of methomyl, though the specific yield of this compound was not reported.
Bacillus cereus & B. safensisNot Specified9688.25% & 77.5% respectivelyNot QuantifiedBoth strains show high potential for methomyl degradation.
Stenotrophomonas maltophilia M1100Not SpecifiedHigh ToleranceNot QuantifiedCan tolerate and grow on high concentrations of methomyl.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of microbial degradation of methomyl.

Microbial Culture and Degradation Assay

This protocol outlines the general procedure for assessing the degradation of methomyl by a microbial isolate.

  • Microbial Strain and Pre-culture: The specific microbial strain (e.g., Aminobacter sp. MDW-2) is pre-cultured in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain a sufficient cell density. Cells are then harvested by centrifugation and washed with a sterile mineral salt medium (MSM) to remove residual nutrient medium.

  • Mineral Salt Medium (MSM) Composition: A typical MSM for pesticide degradation studies contains (per liter of distilled water):

    • K₂HPO₄: 1.5 g

    • KH₂PO₄: 0.5 g

    • (NH₄)₂SO₄: 1.0 g

    • NaCl: 0.5 g

    • MgSO₄·7H₂O: 0.2 g

    • FeSO₄·7H₂O: 0.02 g

    • The pH is adjusted to 7.0-7.2 before autoclaving.

  • Degradation Experiment:

    • A specific concentration of methomyl (e.g., 50 mg/L) is added to a flask containing a defined volume of sterile MSM.

    • The washed microbial cells are inoculated into the MSM to a specific optical density (e.g., OD₆₀₀ of 0.1).

    • The flasks are incubated under controlled conditions (e.g., 30°C with shaking at 150 rpm).

    • Samples are collected at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours) for analysis.

    • Control flasks without microbial inoculation are also incubated to account for any abiotic degradation.

Analytical Method: Quantification of Methomyl and this compound by HPLC-MS/MS

This protocol describes the simultaneous detection and quantification of methomyl and its oxime metabolite.

  • Sample Preparation:

    • Aliquots of the culture medium are collected and centrifuged to remove bacterial cells.

    • The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • The filtered sample may be diluted with the mobile phase if the concentrations of the analytes are expected to be high.

  • HPLC-MS/MS Conditions:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • Column: A C18 reverse-phase column is typically used for the separation of methomyl and this compound.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid to improve ionization) is commonly employed.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The specific precursor-to-product ion transitions for methomyl (e.g., m/z 163 -> 106) and this compound (e.g., m/z 106 -> 59) are monitored.

  • Quantification: The concentration of each compound is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of pure methomyl and this compound.

Visualizing the Process: Degradation Pathway and Experimental Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Methomyl_Degradation_Pathway cluster_aminobacter Aminobacter sp. MDW-2 cluster_afipia Afipia sp. MDW-3 Methomyl Methomyl (C5H10N2O2S) Methomyl_Oxime This compound (C3H7NOS) Methomyl->Methomyl_Oxime Hydrolysis (ameH enzyme) Methylamine Methylamine (CH5N) Methomyl->Methylamine CO2 CO2 Methomyl->CO2 Further_Degradation Further Degradation Products Methomyl_Oxime->Further_Degradation Experimental_Workflow cluster_preparation Preparation cluster_experiment Degradation Experiment cluster_analysis Analysis Strain_Preculture Microbial Strain Pre-culture Inoculation Inoculation of Strain into MSM with Methomyl Strain_Preculture->Inoculation MSM_Preparation Mineral Salt Medium (MSM) Preparation MSM_Preparation->Inoculation Incubation Incubation under Controlled Conditions (e.g., 30°C, 150 rpm) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Sample_Processing Sample Processing (Centrifugation & Filtration) Sampling->Sample_Processing HPLC_MSMS HPLC-MS/MS Analysis Sample_Processing->HPLC_MSMS Data_Analysis Data Analysis & Quantification HPLC_MSMS->Data_Analysis

References

A Comparative Analysis of the Environmental Fate of Methomyl and its Oxime Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental fate of the carbamate (B1207046) insecticide Methomyl (B1676398) and its primary degradation product, methomyl oxime. Understanding the persistence, mobility, and degradation pathways of these compounds is crucial for assessing their potential environmental impact. This document summarizes key experimental data, outlines methodologies for relevant studies, and visualizes degradation pathways and experimental workflows.

Executive Summary

Methomyl, a broad-spectrum insecticide, degrades in the environment through various pathways, including hydrolysis, photolysis, and microbial degradation, with this compound being a significant metabolite. While Methomyl's environmental fate has been extensively studied, data on its oxime metabolite is less comprehensive. This guide consolidates available quantitative data to facilitate a direct comparison of their environmental behavior.

Quantitative Data Comparison

The following tables summarize the key environmental fate parameters for Methomyl and this compound.

Table 1: Hydrolysis Half-Life
CompoundpHTemperature (°C)Half-Life (t½)Citation
Methomyl4.02520.76 - 22.13 days[1][2]
7.02527.87 - 28.67 days[1][2]
9.02515.84 - 16.54 days[1][2]
9.025~30 days[3]
This compound2.02512% decomposition in 24 hours[4]
7.0 - 12.025Stable after 72 hours[4]
Table 2: Photolysis in Water
CompoundConditionsHalf-Life (t½) / Quantum Yield (Φ)Citation
MethomylAqueous solution, UV irradiation (unspecified wavelength)4% degradation in 45 minutes[5]
Thin film, environmentally significant wavelengths48.41 hours[6]
Aqueous solution with ZnO catalyst, direct sunlight11.64 minutes[7]
This compoundNo quantitative data available-
Table 3: Soil Degradation and Mobility
CompoundParameterValueInterpretationCitation
MethomylAerobic Soil Metabolism (DT₅₀)3 - 50 daysNon-persistent to moderately persistent[5][8]
Soil Sorption Coefficient (Koc)72Mobile[9]
This compoundAerobic Soil Metabolism (DT₅₀)1.03 daysNon-persistent[10]
Soil Mobility-Very mobile[10]

Degradation Pathways

Methomyl degrades in the environment to form this compound through the cleavage of the carbamate ester bond. This can occur through both abiotic hydrolysis and microbial degradation.[5] this compound is then further degraded to acetonitrile (B52724) and ultimately mineralized to carbon dioxide.[11]

DegradationPathway Methomyl Methomyl MethomylOxime This compound Methomyl->MethomylOxime Hydrolysis / Microbial Degradation Acetonitrile Acetonitrile MethomylOxime->Acetonitrile Further Degradation CO2 CO₂ Acetonitrile->CO2 Mineralization

Degradation pathway of Methomyl.

Experimental Protocols

The following sections describe the methodologies for key environmental fate studies, based on internationally recognized guidelines.

Hydrolysis (OECD 111)

This test determines the rate of abiotic hydrolysis of a substance as a function of pH.

Methodology:

  • Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Application: The test substance (either radiolabeled or non-labeled) is added to the buffer solutions at a known concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: The concentration of the parent compound and any major hydrolysis products are determined using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of hydrolysis and the half-life (DT₅₀) are calculated for each pH.

Photolysis in Water (OECD 316)

This guideline assesses the potential for photodegradation of a chemical in water.

Methodology:

  • Preparation: A sterile, buffered aqueous solution of the test substance is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to measure hydrolysis.

  • Sampling: Samples are collected from both the irradiated and dark control solutions at specific time points.

  • Analysis: The concentrations of the test substance and its photoproducts are quantified.

  • Quantum Yield Determination (Optional): The quantum yield (Φ), which is the efficiency of the photochemical process, can be determined by measuring the rate of degradation and the light intensity.

  • Data Analysis: The photodegradation rate constant and half-life are calculated.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study evaluates the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Representative soil types are chosen and characterized.

  • Application: The test substance, typically radiolabeled for metabolite tracking, is applied to the soil samples.

  • Incubation:

    • Aerobic: Soil is maintained at a specific moisture content and temperature in the dark, with a continuous flow of air to ensure aerobic conditions.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Soil samples are collected at various intervals throughout the incubation period.

  • Extraction and Analysis: Soil is extracted with appropriate solvents, and the extracts are analyzed for the parent compound and transformation products. Volatile compounds and CO₂ are trapped and quantified.

  • Data Analysis: The rate of degradation (DT₅₀ and DT₉₀) and the formation and decline of major metabolites are determined.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results TestSystem Select Test System (e.g., Water, Soil) Application Apply Test Substance TestSystem->Application TestSubstance Prepare Test Substance (Labeled/Unlabeled) TestSubstance->Application Incubation Incubate under Controlled Conditions Application->Incubation Sampling Collect Samples at Intervals Incubation->Sampling Extraction Extract Analytes Sampling->Extraction Quantification Quantify Parent & Metabolites (HPLC/GC-MS) Extraction->Quantification DataAnalysis Calculate Degradation Rate (DT₅₀, Kinetics) Quantification->DataAnalysis PathwayID Identify Degradation Products & Pathway Quantification->PathwayID

General workflow for environmental fate studies.

Conclusion

Based on the available data, Methomyl is moderately persistent in the environment, with its degradation influenced by pH and microbial activity. Its oxime metabolite appears to be less persistent in soil but is very mobile. A significant data gap exists for the hydrolysis and photolysis rates of this compound, which warrants further investigation for a more complete environmental risk assessment. The experimental protocols outlined provide a framework for generating this much-needed data.

References

A Comparative Analysis of the Stability of Methomyl Oxime and Other Carbamate Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative stability of key carbamate (B1207046) oxime metabolites, featuring supporting experimental data and detailed protocols.

This guide provides a detailed comparison of the stability of methomyl (B1676398) oxime with other significant carbamate oximes, namely aldicarb (B1662136) oxime and oxamyl (B33474) oxime. Carbamate insecticides are widely used in agriculture, and their degradation into oxime metabolites is a critical aspect of their environmental fate and toxicology. Understanding the relative stability of these oximes is paramount for accurate risk assessment, residue analysis, and the development of remediation strategies. This document compiles available experimental data on the hydrolysis, photodegradation, and thermal stability of these compounds, offering a valuable resource for researchers in environmental science, toxicology, and analytical chemistry.

Comparative Stability Data

The following tables summarize the available quantitative data on the stability of methomyl oxime, aldicarb oxime, and oxamyl oxime. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for carbamate oximes in aqueous environments. The rate of hydrolysis is significantly influenced by pH.

CompoundpHTemperature (°C)Half-life (t½)Observations
This compound 22518% decomposition in 72 hoursDecomposes in acidic conditions.[1]
7-1225Stable after 72 hoursStable in neutral to alkaline conditions.[1]
Aldicarb Oxime 8.2-Slowly forms from aldicarb hydrolysisData on the specific half-life of the oxime is limited.[2]
Oxamyl Oxime --Primary degradation product of oxamylQuantitative stability data for the oxime is not readily available.

Note: The stability of the parent carbamates can provide an indirect measure of the persistence of their oxime metabolites. For instance, methomyl is stable in sterile water at pH 7 but breaks down at higher pH values, with a half-life of 30 days at pH 9 and 25°C[3]. Oxamyl degrades rapidly in neutral to alkaline environments but is more persistent in acidic conditions[4]. Aldicarb's hydrolysis is also pH-dependent, with half-lives ranging from a few minutes at pH > 12 to 560 days at pH 6.0.

Thermal Stability

The thermal stability of carbamate oximes is a crucial factor in understanding their persistence in environments subject to temperature fluctuations and for developing appropriate analytical methods.

CompoundTemperature (°C)Observation
This compound 74No decomposition after 24 hours.[1]
10593% decomposition after 48 hours.[1]
~75Rapid weight loss begins (TGA).[1]
~80Endotherm begins (DSC), followed by an exotherm at ~155°C.[1]
Aldicarb Oxime -Known to be sensitive to heat.
Oxamyl Oxime -No specific data available.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the comparison of carbamate oxime stability. These protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) for pesticide stability testing.

Hydrolysis Study Protocol (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of a carbamate oxime as a function of pH.

Materials:

  • Carbamate oxime reference standard

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Constant temperature chamber or water bath

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

  • Sterile glassware

Procedure:

  • Prepare stock solutions of the carbamate oxime in a suitable organic solvent (e.g., methanol, acetonitrile).

  • In separate sterile flasks, add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration that is environmentally relevant and detectable by the analytical method. The final concentration of the organic solvent should be minimal to avoid co-solvent effects.

  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from each flask for analysis.

  • Analyze the concentration of the parent carbamate oxime in each sample using a validated analytical method.

  • Plot the concentration of the carbamate oxime versus time for each pH.

  • Determine the hydrolysis rate constant (k) and the half-life (t½) for each pH using first-order reaction kinetics.

Photodegradation Study Protocol (Aqueous)

Objective: To determine the rate and quantum yield of photodegradation of a carbamate oxime in water.

Materials:

  • Carbamate oxime reference standard

  • High-purity water

  • Photoreactor equipped with a light source simulating sunlight (e.g., xenon arc lamp)

  • Actinometer solution (for measuring light intensity)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

  • Quartz reaction vessels

Procedure:

  • Prepare an aqueous solution of the carbamate oxime in high-purity water.

  • Fill identical quartz reaction vessels with the test solution.

  • Place the vessels in the photoreactor and irradiate with the light source. Maintain a constant temperature throughout the experiment.

  • Run a parallel experiment with control vessels wrapped in aluminum foil to exclude light (dark control) to assess for any non-photolytic degradation.

  • At specific time intervals, withdraw samples from both the irradiated and dark control vessels.

  • Analyze the concentration of the carbamate oxime in each sample.

  • Determine the photodegradation rate constant and half-life.

  • Use an actinometer to measure the light intensity of the lamp to calculate the quantum yield of the reaction.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Carbamate Oxime Analysis

Objective: To quantify the concentration of carbamate oximes in experimental samples.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS) detector.

  • Reversed-phase C18 column.

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water, both with or without a modifier like formic acid, is commonly used. The exact gradient program will need to be optimized for the specific oximes being analyzed.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of the carbamate oxime(s) in the mobile phase or a suitable solvent.

  • Sample Preparation: Filter the aqueous samples from the stability studies to remove any particulate matter.

  • Injection: Inject a fixed volume of the standards and samples onto the HPLC system.

  • Detection: Monitor the elution of the analytes at a specific wavelength (for UV detection) or by their mass-to-charge ratio (for MS detection).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of the carbamate oxime in the unknown samples.

Signaling Pathways and Experimental Workflows

The primary degradation pathway for methomyl, aldicarb, and oxamyl is hydrolysis of the carbamate ester linkage, which results in the formation of their respective oximes. This initial step is crucial for their detoxification. The subsequent fate of the oximes can vary, but they are generally further metabolized.

G cluster_methomyl Methomyl Degradation cluster_aldicarb Aldicarb Degradation cluster_oxamyl Oxamyl Degradation Methomyl Methomyl Methomyl_Oxime Methomyl_Oxime Methomyl->Methomyl_Oxime Hydrolysis Aldicarb Aldicarb Aldicarb_Oxime Aldicarb_Oxime Aldicarb->Aldicarb_Oxime Hydrolysis Oxamyl Oxamyl Oxamyl_Oxime Oxamyl_Oxime Oxamyl->Oxamyl_Oxime Hydrolysis G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution of Carbamate Oxime B Spike into Buffered Solutions (pH 4, 7, 9) A->B C Incubate at Constant Temperature (e.g., 25°C) in Dark B->C D Sample Aliquots at Time Intervals C->D E HPLC or GC-MS Analysis D->E F Determine Concentration vs. Time E->F G Calculate Half-life (t½) F->G

References

Selecting the Optimal Solid-Phase Extraction Sorbent for Methomyl Oxime Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of methomyl (B1676398) oxime, the critical step of sample preparation significantly impacts the accuracy and reliability of results. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of this analyte from various matrices. This guide provides a comparative overview of commonly used SPE sorbents to aid in the selection of the most suitable option for your analytical needs.

Methomyl oxime, a principal metabolite of the carbamate (B1207046) insecticide methomyl, is a polar compound that can be challenging to extract efficiently. The choice of SPE sorbent is paramount for achieving high recovery and minimizing matrix effects, thereby ensuring the quality of subsequent analytical measurements, typically performed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry.

Comparative Performance of SPE Sorbents

While direct comparative studies focusing exclusively on this compound are limited, data from the analysis of the parent compound, methomyl, and other carbamate pesticides provide valuable insights into the expected performance of different sorbent types. The selection of an appropriate SPE sorbent is contingent on the specific sample matrix (e.g., water, soil, biological fluids) and the desired analytical outcome.

Sorbent TypeSorbent MaterialTypical Recovery Range (%) for CarbamatesKey AdvantagesPotential Limitations
Reversed-Phase C18 (Octadecyl-bonded silica)70 - 90Good retention for non-polar to moderately polar compounds; widely available and cost-effective.[1][2][3]Potential for incomplete retention of very polar compounds like this compound; silanol (B1196071) interactions can affect recovery.
Polymeric Reversed-Phase Polystyrene-divinylbenzene (PS-DVB), N-vinylpyrrolidone-divinylbenzene (Oasis HLB)85 - >100High and consistent recoveries for a broad range of acidic, basic, and neutral compounds, including polar pesticides.[4][5][6] Excellent retention for polar analytes.May have stronger retention, requiring more rigorous elution conditions.
Surfactant-Modified Sorbents SDS-treated alumina, CTAB-coated silica (B1680970), CTAB-coated zeoliteAdsorption-based, high uptake reportedEnhanced retention for carbamates compared to unmodified sorbents; improved desorption characteristics.[7][8]Preparation of sorbents is an additional step; performance can be dependent on surfactant concentration.[7][8]
Multi-mode/Mixed-mode e.g., Cleanert TPT (amide-modified polystyrene, graphitized carbon black, and polyamine silica)High, but quantitative data for this compound not specifiedOffers multiple retention mechanisms (hydrophobic, ion-exchange, etc.) for enhanced selectivity and cleanup of complex matrices.[9]Can be more expensive; method development may be more complex.

Note: The recovery ranges presented are based on studies of methomyl and other carbamate pesticides and should be considered as an estimation for this compound. Method validation with the specific analyte and matrix is crucial.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are representative experimental protocols for solid-phase extraction of carbamate pesticides using different sorbents.

Protocol 1: Reversed-Phase SPE using C18 Cartridge for Water Samples

This protocol is adapted from a method for the determination of methomyl and oxamyl (B33474) in groundwater.[1]

  • Sorbent: 5 g of C18 (Octadecyl) bonded silica in a cartridge.

  • Sample Pre-treatment: Acidify the water sample (approximately 1 L) to pH 3.

  • Conditioning: Condition the C18 cartridge by passing 5 mL of methanol (B129727), followed by 10 mL of deionized water (pH 3). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the pre-treated water sample through the cartridge at a flow rate of 10-15 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 5-10 mL of acetonitrile.

  • Post-Elution: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Protocol 2: Polymeric Reversed-Phase SPE using Oasis HLB for Water Samples

This protocol is based on a multi-residue analysis of polar pesticides in water.[4]

  • Sorbent: Oasis HLB cartridge (e.g., 60 mg, 3 mL).

  • Sample Pre-treatment: No significant pre-treatment is typically required for water samples unless they contain particulate matter (filtration may be necessary).

  • Conditioning: Condition the Oasis HLB cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the water sample (e.g., 100-500 mL) onto the cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 2 x 2 mL of methanol or acetonitrile.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow

The general workflow for solid-phase extraction of this compound from a liquid sample is illustrated in the diagram below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Liquid Sample (e.g., Water) Pretreatment Sample Pre-treatment (e.g., pH adjustment, filtration) Sample->Pretreatment Conditioning 1. Sorbent Conditioning Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution PostElution Post-Elution (e.g., Concentration, Reconstitution) Elution->PostElution Analysis Chromatographic Analysis (HPLC/GC-MS) PostElution->Analysis

Caption: General workflow for solid-phase extraction.

Conclusion

The selection of an appropriate SPE sorbent is a critical step in the analytical workflow for this compound. While C18 sorbents are widely used and can provide acceptable performance, polymeric reversed-phase sorbents like Oasis HLB often demonstrate superior recovery for polar compounds such as carbamate pesticides and their metabolites. For complex matrices, multi-mode sorbents may offer enhanced cleanup. It is imperative for researchers to perform in-house validation to determine the optimal sorbent and experimental conditions for their specific application and matrix to ensure the highest data quality.

References

Navigating the Landscape of Pesticide Residue Analysis: A Comparative Guide to Method Validation Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical methods is paramount. In the realm of food and feed safety, the validation of methods for pesticide residue analysis is rigorously governed by specific guidelines. This guide provides a comprehensive comparison of the widely recognized SANTE/11813/2017 guideline with its successor, SANTE/12682/2019, and other international standards, offering a clear overview of their key requirements and practical implications.

The SANTE/11813/2017 document, officially titled "Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed," has been a cornerstone for laboratories across the European Union.[1][2] It outlines the essential method validation and analytical quality control (AQC) requirements to ensure the validity of data used for checking compliance with Maximum Residue Levels (MRLs).[1][2] However, this guideline was superseded by SANTE/12682/2019 on January 1, 2020, introducing several key changes aimed at enhancing the robustness and consistency of analytical data.[3]

This guide will delve into a detailed comparison of these guidelines, alongside a look at the broader international context provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

A Comparative Look at Key Validation Parameters

The following table summarizes the core quantitative requirements for method validation as stipulated by SANTE/11813/2017, its successor SANTE/12682/2019, and general principles from OECD and FDA guidelines.

Validation ParameterSANTE/11813/2017SANTE/12682/2019OECD GuidanceFDA (General Principles)
Recovery 70-120%70-120%Generally 70-120%Typically 80-120% for single-laboratory validation
Repeatability (RSDr) ≤ 20%≤ 20%≤ 20%≤ 15-20%
Reproducibility (RSDR) Not explicitly defined for routine validationNot explicitly defined for routine validationAddressed in collaborative studiesAddressed in multi-laboratory validation studies
Limit of Quantification (LOQ) Must be ≤ the Reporting Limit (RL)Must be ≤ the Reporting Limit (RL)Should be at or below the MRLMust be sufficiently sensitive for its intended purpose
Linearity (Correlation Coefficient, r²) Not explicitly defined, but back-calculated concentrations of standards should be within ±20% of the true value.[2]Not explicitly defined, but back-calculated concentrations of standards should be within ±20% of the true value.r ≥ 0.99r² ≥ 0.995
Matrix Effects To be investigated and compensated for, typically by using matrix-matched calibration.To be investigated and compensated for, typically by using matrix-matched calibration.To be assessed and minimized.To be evaluated and controlled.
Specificity/Selectivity No significant interference at the retention time of the analyte.No significant interference at the retention time of the analyte.Method should be free from interferences from matrix components.Method should be able to differentiate the analyte from other substances.
Calibration Use of representative analytes for calibration was permitted.[2]All analytes must be calibrated in every batch of samples.[3]Calibration with standards at multiple concentration levels.Use of a calibration curve with an appropriate number of standards.

Key Differences: SANTE/11813/2017 vs. SANTE/12682/2019

The transition from SANTE/11813/2017 to SANTE/12682/2019 brought several significant changes aimed at improving the quality and reliability of pesticide residue analysis.[3][4] The most notable changes include:

  • Calibration: A major shift is the move away from using "representative analytes" for calibration.[3] The updated guideline, SANTE/12682/2019, mandates that all target analytes must be calibrated in every analytical batch.[3] This ensures a more accurate quantification for every compound in the scope of the method.

  • Bracketing Calibration: The new guideline places a stronger emphasis on the use of bracketing calibration standards at the beginning and end of a sample sequence to monitor and correct for any instrumental drift.[3]

  • Recovery Correction: SANTE/12682/2019 provides more explicit guidance on how to correct residue results when the mean recovery falls outside the 80-120% range.[3]

  • Measurement Uncertainty: There's a clarification that the contribution of sampling to the overall measurement uncertainty is not covered within this document.[3]

  • Rounding and Reporting: An appendix was added to provide clear rules on the rounding of results and the interpretation of compliance with MRLs, taking measurement uncertainty into account.[3]

A Broader Perspective: OECD and FDA Guidelines

The OECD and the U.S. FDA also provide comprehensive guidance on the validation of analytical methods for pesticide residues. While the core principles align with the SANTE guidelines, there are some differences in emphasis and specific requirements.

The OECD provides a series of guidance documents on pesticide residue analytical methods that are widely recognized internationally.[5][6][7] These documents focus on providing a framework for generating reliable data for risk assessment and setting MRLs.[5][6]

The U.S. FDA 's approach is detailed in its Pesticide Analytical Manual (PAM).[8] The PAM contains a collection of multi-residue methods (MRMs) and single-residue methods.[8] The FDA's validation requirements are designed to ensure that the methods are rugged and suitable for regulatory enforcement.[8]

Experimental Protocol: A Generalized Workflow for Method Validation

The following is a generalized experimental protocol for the validation of a multi-residue method for pesticide analysis in a food matrix, based on the principles outlined in the SANTE guidelines.

1. Objective: To validate an analytical method for the quantification of a specific list of pesticide residues in a given food commodity (e.g., apples).

2. Materials and Reagents:

  • Certified pesticide reference standards
  • High-purity solvents (e.g., acetonitrile, methanol)
  • Reagents for QuEChERS extraction (e.g., magnesium sulfate, sodium chloride, citrate (B86180) buffer)
  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
  • Blank matrix (pesticide-free apples)

3. Instrumentation:

  • High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

4. Validation Parameters to be Assessed:

  • Specificity/Selectivity
  • Linearity and Working Range
  • Limit of Quantification (LOQ)
  • Recovery (Trueness)
  • Precision (Repeatability and Intermediate Precision)
  • Matrix Effects

5. Experimental Procedure:

6. Acceptance Criteria: The results obtained for each validation parameter should meet the criteria specified in the relevant guideline (e.g., SANTE/12682/2019).

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the method validation process and the decision-making process for result interpretation.

Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation cluster_Reporting Reporting Define_Scope Define Scope (Analytes, Matrices, MRLs) Select_Method Select Analytical Method (e.g., QuEChERS, LC-MS/MS) Define_Scope->Select_Method Set_Criteria Set Acceptance Criteria (e.g., Recovery, RSD) Select_Method->Set_Criteria Prepare_Samples Prepare Spiked and Blank Samples Set_Criteria->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect Raw Data Analyze_Samples->Collect_Data Assess_Specificity Assess Specificity Collect_Data->Assess_Specificity Determine_Linearity Determine Linearity & Working Range Collect_Data->Determine_Linearity Calculate_LOQ Calculate LOQ Collect_Data->Calculate_LOQ Calculate_Recovery_Precision Calculate Recovery & Precision Collect_Data->Calculate_Recovery_Precision Evaluate_Matrix_Effects Evaluate Matrix Effects Collect_Data->Evaluate_Matrix_Effects Compare_Results Compare Results with Acceptance Criteria Assess_Specificity->Compare_Results Determine_Linearity->Compare_Results Calculate_LOQ->Compare_Results Calculate_Recovery_Precision->Compare_Results Evaluate_Matrix_Effects->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report

Method Validation Workflow

Result_Interpretation_Workflow Start Residue Result Obtained Check_Recovery Mean Recovery within 80-120%? Start->Check_Recovery Check_MRL Result > MRL? Report_Compliant Report as Compliant Check_MRL->Report_Compliant No Consider_MU Consider Measurement Uncertainty (MU) Check_MRL->Consider_MU Yes Check_Recovery->Check_MRL Yes Correct_Result Correct Result for Recovery Check_Recovery->Correct_Result No Correct_Result->Check_MRL Report_Non_Compliant Report as Non-Compliant Final_Decision Final Compliance Decision Consider_MU->Final_Decision Final_Decision->Report_Non_Compliant Result + MU > MRL Final_Decision->Report_Compliant Result + MU <= MRL

Result Interpretation Workflow

References

A Comparative Analysis of Methomyl and Thiodicarb Metabolism to Methomyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic conversion of two carbamate (B1207046) insecticides, Methomyl (B1676398) and its pro-pesticide Thiodicarb, to their common metabolite, Methomyl oxime. The information presented herein is intended to support research and development activities by providing a comprehensive overview of their metabolic pathways, supported by available experimental data and detailed methodologies.

Executive Summary

Thiodicarb is designed as a pro-pesticide, which undergoes rapid metabolic conversion to Methomyl in biological systems. Methomyl, in turn, can be further metabolized to this compound, although this appears to be a minor metabolic pathway. The primary metabolic route for Thiodicarb is its degradation to Methomyl, which is then largely hydrolyzed to other products. The formation of this compound from both parent compounds is a less significant pathway. This guide will delve into the quantitative aspects of these transformations, provide detailed experimental protocols for their study, and visualize the metabolic and experimental workflows.

Data Presentation

Direct comparative studies quantifying the conversion of both Methomyl and Thiodicarb to this compound are limited in publicly available literature. The following tables summarize available quantitative data on the metabolism of these compounds, primarily focusing on the conversion of Thiodicarb to Methomyl, a crucial step preceding any formation of this compound from Thiodicarb.

Table 1: In Vivo Metabolism of Thiodicarb to Methomyl in Rats

ParameterValueSpeciesStudy TypeNotes
Conversion to Methomyl>30% of oral doseRatIn vivoConversion occurred in the gut within 15 minutes of administration of a 16 mg/kg bw dose.[1]

Table 2: Tissue Distribution of Thiodicarb and Methomyl in a Fatal Human Poisoning Case

Tissue/FluidThiodicarb ConcentrationMethomyl Concentration
Gastric Content24.3 mg/L19.9 mg/L
Peripheral BloodNot Detected0.7 mg/L
UrineNot Detected8.5 mg/L
BileNot Detected2.7 mg/L
LiverNot Detected0.7 mg/kg
KidneyNot Detected1.7 mg/kg
LungNot Detected1.5 mg/kg
BrainNot Detected9.3 mg/kg
HeartNot Detected3.6 mg/kg

Data from a single case report and should be interpreted with caution.[2][3]

Table 3: Environmental Fate of Thiodicarb (Degradation to Methomyl)

EnvironmentHalf-life for conversion to Methomyl
Aerobic Soil< 2 days
Aerobic Aquatic< 1 day
Anaerobic Aquatic< 1 day

Metabolic Pathways

The metabolic conversion of Thiodicarb and Methomyl involves several key steps. Thiodicarb is first hydrolyzed to Methomyl. Methomyl can then undergo hydrolysis to this compound. Both pathways are part of a larger metabolic cascade that ultimately leads to the formation of less toxic, more water-soluble compounds that can be excreted.

Metabolic Pathway of Thiodicarb and Methomyl Thiodicarb Thiodicarb Methomyl Methomyl Thiodicarb->Methomyl Rapid Hydrolysis (e.g., in stomach) Methomyl_oxime This compound Methomyl->Methomyl_oxime Hydrolysis (Minor Pathway) Further_Metabolites Further Metabolites (e.g., Acetonitrile, CO2) Methomyl->Further_Metabolites Primary Metabolism Methomyl_oxime->Further_Metabolites Further Degradation

Metabolic conversion of Thiodicarb and Methomyl.

Experimental Protocols

This section details a generalized protocol for a comparative in vitro metabolism study of Methomyl and Thiodicarb to this compound using liver S9 fractions, followed by LC-MS/MS analysis.

Objective: To quantitatively compare the formation of this compound from Methomyl and Thiodicarb in a liver S9 metabolic system.

Materials:

  • Test Compounds: Methomyl (analytical standard), Thiodicarb (analytical standard), this compound (analytical standard).

  • Biological Matrix: Pooled human, rat, or mouse liver S9 fraction.

  • Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Buffers: Potassium phosphate (B84403) buffer (pH 7.4).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade).

  • Equipment: Incubator/water bath (37°C), Centrifuge, Vortex mixer, Analytical balance, pH meter, Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Experimental Workflow Diagram:

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis Prep_Standards Prepare Stock Solutions (Methomyl, Thiodicarb, this compound) Initiate_Reaction Initiate Reaction (Add Test Compound & Cofactors) Prep_Standards->Initiate_Reaction Prep_S9 Prepare S9 Reaction Mixtures (S9 fraction, Buffer) Pre_incubation Pre-incubate S9 Mixtures at 37°C Prep_S9->Pre_incubation Prep_Cofactors Prepare Cofactor Solution (NADPH regenerating system) Prep_Cofactors->Initiate_Reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (Time course: 0, 5, 15, 30, 60 min) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add cold Acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge to Precipitate Proteins Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS Analysis (Quantify Methomyl, Thiodicarb, this compound) Collect_Supernatant->Analyze Plot_Data Plot Concentration vs. Time Analyze->Plot_Data Calculate_Kinetics Calculate Formation Rate of this compound Plot_Data->Calculate_Kinetics

References

Safety Operating Guide

Proper Disposal of Methomyl Oxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methomyl (B1676398) oxime is a critical aspect of laboratory safety and environmental responsibility. As a substance recognized for its potential hazards, methomyl oxime and its associated waste are subject to stringent regulations. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling or preparing for disposal, it is imperative to be aware of the associated hazards. This compound is considered a hazardous substance.[1] Adherence to strict safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is essential:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Use chemical-impermeable gloves and wear impervious protective clothing or overalls.[1][2][3]

  • Respiratory Protection: In areas with inadequate ventilation or where dust may be generated, use a full-face respirator.[2]

General Handling Practices:

  • Work in a well-ventilated area.[1][2]

  • Avoid the formation of dust and aerosols.[2][3]

  • Do not eat, drink, or smoke when handling the substance.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Store in original, tightly sealed containers in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][2]

Regulatory Framework for Disposal

The disposal of pesticides like this compound is regulated by federal and state laws. In the United States, two primary federal statutes apply:

  • Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA): This act governs the sale, distribution, and use of pesticides, including label requirements for disposal.[4][5]

  • Resource Conservation and Recovery Act (RCRA): Once a pesticide is designated as waste, it falls under RCRA, which manages the disposal of hazardous wastes.[4][5][6][7] Methomyl waste is classified as acutely hazardous in the USA.[8]

State and local regulations can be more stringent than federal laws.[9] Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities.[1][6]

Quantitative Hazard Data

The following table summarizes key toxicological and physical hazard data for methomyl and related compounds. This information underscores the importance of proper handling and disposal.

Data PointValueSource
Acute Oral Toxicity (Rat) LD50: >500 mg/kgSanta Cruz Biotechnology, Safety Data Sheet for this compound[1]
RCRA Hazardous Waste Code P066 (for Methomyl)U.S. Environmental Protection Agency[10]
Hazard Classification Acutely Hazardous (in the USA)INCHEM, Health and Safety Guide No. 97[8]
Flash Point (Methomyl 200 SL) 20 °C (closed cup)Villa Crop, Safety Data Sheet for Methomyl 200 SL[11]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as a controlled hazardous waste process. Improper disposal is a violation of federal law.[8]

1. Waste Identification and Segregation:

  • Characterize all waste containing this compound as hazardous. This includes pure substance, contaminated lab materials (e.g., gloves, wipes, glassware), and leftover solutions.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Avoid contact with strong oxidizing agents.[1]

2. Containerization and Labeling:

  • Use only approved, chemically compatible, and leak-proof containers for waste collection. Polyethylene or polypropylene (B1209903) containers are often recommended.[1]

  • Keep containers tightly closed when not in use.[2][11]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

3. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from ignition sources and incompatible materials.[1]

4. Arrange for Professional Disposal:

  • Never dispose of this compound down the drain or in regular trash.[9][12]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

  • Provide the contractor with the Safety Data Sheet (SDS) and an accurate inventory of the waste.

5. State-Sponsored Programs:

  • Many states offer "Clean Sweep" or similar programs for the collection of unwanted pesticides, which may be an option for disposal.[4][6] Consult your state's environmental agency for availability and eligibility.[4]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Minor Spills:

  • Restrict access to the area.

  • Wearing full PPE, clean up the spill immediately.[1]

  • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[2][3]

  • For liquid spills, use an inert absorbent material like sand or vermiculite.[11]

  • Place all contaminated materials into a sealed, labeled hazardous waste container.[2][11]

  • Decontaminate the spill area with a suitable detergent and water.[11]

Major Spills:

  • Evacuate personnel from the area immediately and move upwind.[1][2]

  • Alert your institution's emergency response team and EHS department.[1]

  • Prevent the spill from entering drains or waterways.[2][12]

  • Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) and protective clothing should attempt to control the spill.[11][12]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Methomyl_Oxime_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal cluster_spill Spill Response A Wear Full PPE (Goggles, Gloves, Lab Coat) B Handle in Ventilated Area C Identify Waste as 'Acutely Hazardous' B->C D Segregate from Other Chemical Waste C->D E Use Approved, Labeled Hazardous Waste Container D->E F Store in Secure Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Contractor F->G H Arrange for Waste Pickup and Transport G->H I Ensure Disposal at a Permitted RCRA Facility H->I Spill Spill Occurs Spill_Minor Minor Spill: Contain & Clean with PPE Spill->Spill_Minor Small & Contained Spill_Major Major Spill: Evacuate & Call EHS Spill->Spill_Major Large or Uncontrolled Spill_Minor->E

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Methomyl Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methomyl (B1676398) oxime, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedures are designed to be clear, step-by-step, and directly applicable to a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to Methomyl oxime. Below is a summary of the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when splashing is a risk.[1]Protects against accidental splashes and airborne particles of this compound, which can cause eye irritation or injury.[2]
Hand Protection Chemically impermeable gloves (e.g., Nitrile or Neoprene rubber). Gloves should be inspected for any signs of degradation or puncture before use.[1][3] Double-gloving is recommended for extended handling.Prevents dermal absorption, a primary route of exposure for many chemicals. Since specific breakthrough time data for this compound is not readily available, conservative measures such as using chemical-resistant materials and frequent changes are crucial.
Body Protection A laboratory coat with long sleeves and a solid front. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[2] Impervious protective clothing should be worn when there is a significant risk of exposure.[2][4]Minimizes skin contact with spills and prevents contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4] If ventilation is inadequate or if aerosols or dust are generated, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[1]This compound can be harmful if inhaled.[5] A full-face respirator also provides an additional layer of eye and face protection. The selection of the appropriate respirator should be based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize risks and ensure the integrity of experimental work.

1. Preparation and Pre-Handling Check:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that a fully stocked chemical spill kit, an eyewash station, and a safety shower are readily accessible and have been recently tested.

  • PPE Donning: Before entering the designated handling area, correctly don all required PPE as specified in the table above.

  • Material Assembly: Gather all necessary equipment, reagents, and waste containers within the fume hood to minimize movement and potential for spills.

2. Handling and Experimental Procedure:

  • Avoid Dust and Aerosol Formation: Handle this compound carefully to avoid the generation of dust or aerosols.[1][4]

  • Portioning: If transferring the substance, use tools and techniques that minimize the risk of spillage, such as a spatula for solids or a calibrated pipette for solutions.

  • Maintain Ventilation: Keep the sash of the chemical fume hood at the lowest practical height to ensure optimal airflow and containment.

  • No Unattended Operations: Never leave an active experiment involving this compound unattended.

3. Post-Handling and Decontamination:

  • Clean-up: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent. All cleaning materials must be disposed of as hazardous waste.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory area.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is a legal and ethical responsibility to protect the environment and public health. In the United States, methomyl waste is classified as acutely hazardous.[1]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for the collection of this compound waste.[1] The containers should be kept closed except when adding waste.

  • Types of Waste:

    • Unused/Expired this compound: Collect in its original or a suitable, labeled container for hazardous waste disposal.

    • Contaminated Labware (e.g., pipette tips, vials): Place in a designated, puncture-resistant container labeled as "Hazardous Waste" with the chemical name.

    • Contaminated PPE (e.g., gloves, disposable lab coats): Collect in a separate, labeled bag or container for hazardous waste.

    • Liquid Waste (e.g., solutions containing this compound): Collect in a labeled, leak-proof container. Do not mix with other incompatible waste streams.

2. Storage of Hazardous Waste:

  • Secure Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.

3. Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department to schedule a pickup of the waste.

  • Documentation: Complete all required hazardous waste manifests or tags accurately and completely.

  • Regulatory Compliance: Improper disposal of this compound waste is a violation of federal law.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound A 1. Preparation - Designate work area - Check emergency equipment - Assemble materials B 2. Don PPE - Goggles/Face Shield - Gloves (Nitrile/Neoprene) - Lab Coat/Apron - Respirator (if needed) A->B Proceed once prepared C 3. Handling - Work in fume hood - Avoid dust/aerosols - Minimize quantities B->C Enter handling area D 4. Post-Handling - Decontaminate surfaces - Clean equipment C->D After experiment completion E 5. Waste Segregation - Unused chemical - Contaminated labware - Used PPE D->E Collect all waste F 6. Doff PPE - Follow correct procedure - Wash hands thoroughly D->F Before leaving handling area G 7. Waste Disposal - Store in labeled containers - Contact EHS for pickup E->G Store securely

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.